Technical Documentation Center

5-Fluoro-1,3-benzodioxole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Fluoro-1,3-benzodioxole-4-carboxylic acid
  • CAS: 492444-08-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a fluorinated derivative of the well-known 1,3-benzodioxole (also known as methylenedioxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a fluorinated derivative of the well-known 1,3-benzodioxole (also known as methylenedioxyphenyl) scaffold. This core structure is present in numerous natural products and pharmacologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 5-fluoro-1,3-benzodioxole-4-carboxylic acid represents a valuable building block in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a proposed synthetic route to this target molecule, detailing the strategic considerations, reaction mechanisms, and experimental protocols.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid suggests a multi-step pathway commencing from the readily available 1,3-benzodioxole. The key transformations involve the regioselective introduction of a carboxyl group (or a precursor) at the C4 position and a fluorine atom at the C5 position. The order of these introductions is critical for achieving the desired substitution pattern. Our proposed forward synthesis prioritizes the introduction of the C4 substituent first, followed by fluorination and final oxidation.

G target 5-Fluoro-1,3-benzodioxole-4-carboxylic acid inter1 5-Fluoro-1,3-benzodioxole-4-carbaldehyde target->inter1 Oxidation inter2 1,3-Benzodioxole-4-carbaldehyde inter1->inter2 Electrophilic Fluorination start 1,3-Benzodioxole inter2->start Directed ortho-Metalation & Formylation

Caption: Retrosynthetic analysis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid.

Synthetic Route and Experimental Protocols

The proposed synthetic pathway is divided into three key stages:

  • Directed ortho-Metalation and Formylation of 1,3-Benzodioxole.

  • Electrophilic Fluorination of 1,3-Benzodioxole-4-carbaldehyde.

  • Oxidation of 5-Fluoro-1,3-benzodioxole-4-carbaldehyde.

Stage 1: Synthesis of 1,3-Benzodioxole-4-carbaldehyde via Directed ortho-Metalation

The regioselective introduction of a formyl group at the C4 position of the 1,3-benzodioxole ring is a significant challenge, as electrophilic substitution typically favors the C5 position. Directed ortho-metalation (DoM) is a powerful strategy to overcome this by utilizing the directing ability of the dioxole oxygens.[1][2][3] In this approach, a strong organolithium base deprotonates the position ortho to the directing group, creating a nucleophilic aryllithium species that can then react with an electrophile, in this case, a formylating agent.[1]

G cluster_0 Synthetic Pathway: Stage 1 start 1,3-Benzodioxole lithiated 4-Lithio-1,3-benzodioxole start->lithiated n-BuLi, TMEDA THF, -78 °C product 1,3-Benzodioxole-4-carbaldehyde lithiated->product DMF -78 °C to rt

Caption: Synthesis of 1,3-Benzodioxole-4-carbaldehyde.

Experimental Protocol:

  • To a solution of 1,3-benzodioxole in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add N,N,N',N'-tetramethylethylenediamine (TMEDA).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 2-3 hours at this temperature to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,3-benzodioxole-4-carbaldehyde.[4]

Reagent/SolventMolar Equiv.Purpose
1,3-Benzodioxole1.0Starting material
n-Butyllithium (n-BuLi)1.1 - 1.2Deprotonating agent
TMEDA1.1 - 1.2Chelating agent to enhance basicity
DMF1.2 - 1.5Formylating agent
Anhydrous THF-Solvent
Stage 2: Electrophilic Fluorination of 1,3-Benzodioxole-4-carbaldehyde

The introduction of a fluorine atom onto the benzodioxole ring can be achieved through electrophilic fluorination. The electron-donating nature of the dioxole ring and the directing effect of the existing substituents will influence the position of fluorination. The formyl group at C4 is an ortho, para-director, and the dioxole oxygen atoms are also ortho, para-directing. This combination is expected to direct the incoming electrophile (F+) to the C5 or C7 position. Steric hindrance from the adjacent formyl group may favor substitution at the C5 position. Selectfluor® is a common and effective electrophilic fluorinating agent for this purpose.[5][6][7]

G cluster_0 Synthetic Pathway: Stage 2 start 1,3-Benzodioxole-4-carbaldehyde product 5-Fluoro-1,3-benzodioxole-4-carbaldehyde start->product Selectfluor® Acetonitrile, rt

Caption: Synthesis of 5-Fluoro-1,3-benzodioxole-4-carbaldehyde.

Experimental Protocol:

  • Dissolve 1,3-benzodioxole-4-carbaldehyde in a suitable aprotic solvent, such as acetonitrile, in a reaction vessel protected from light.

  • Add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography to yield 5-fluoro-1,3-benzodioxole-4-carbaldehyde.

Reagent/SolventMolar Equiv.Purpose
1,3-Benzodioxole-4-carbaldehyde1.0Substrate
Selectfluor®1.1 - 1.2Electrophilic fluorine source
Acetonitrile-Solvent
Stage 3: Oxidation to 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

The final step in the synthesis is the oxidation of the aldehyde functional group to a carboxylic acid. The Pinnick oxidation is an excellent choice for this transformation due to its mild reaction conditions and high functional group tolerance.[8][9][10][11] This method uses sodium chlorite (NaClO₂) as the oxidant in the presence of a phosphate buffer and a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions.[8][9]

G cluster_0 Synthetic Pathway: Stage 3 start 5-Fluoro-1,3-benzodioxole-4-carbaldehyde product 5-Fluoro-1,3-benzodioxole-4-carboxylic acid start->product NaClO₂, NaH₂PO₄ 2-methyl-2-butene t-BuOH/H₂O, rt

Caption: Synthesis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid.

Experimental Protocol:

  • Dissolve 5-fluoro-1,3-benzodioxole-4-carbaldehyde in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene to the solution, which acts as a scavenger for the hypochlorite byproduct.[10]

  • In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄).

  • Slowly add the aqueous oxidant solution to the solution of the aldehyde at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to a pH of approximately 2-3 with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, 5-fluoro-1,3-benzodioxole-4-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Reagent/SolventMolar Equiv.Purpose
5-Fluoro-1,3-benzodioxole-4-carbaldehyde1.0Substrate
Sodium chlorite (NaClO₂)1.5 - 2.0Oxidizing agent
Sodium dihydrogen phosphate (NaH₂PO₄)1.5 - 2.0Buffer
2-Methyl-2-butene3.0 - 4.0Chlorine scavenger
tert-Butanol/Water-Solvent system

Conclusion

The synthetic route outlined in this guide provides a robust and logical pathway for the preparation of 5-fluoro-1,3-benzodioxole-4-carboxylic acid. By employing a directed ortho-metalation strategy, the challenge of regioselective formylation at the C4 position can be effectively addressed. Subsequent electrophilic fluorination and a mild Pinnick oxidation complete the synthesis. The methodologies described are based on well-established and reliable organic transformations, making this guide a valuable resource for researchers in the fields of synthetic and medicinal chemistry.

References

  • Pinnick, H. W. (n.d.). Pinnick oxidation. In Wikipedia. Retrieved from [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020).
  • Electrophilic fluorination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pinnick oxidation. (2023). .

  • Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
  • Pinnick Oxid
  • Directed ortho metalation. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Regioselective Arylation of 1,3-Benzodioxoles. (2025).
  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. (2024). Beilstein Journals.
  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
  • Diphenyl-benzo[5][8]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

  • Directed (ortho)
  • Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. (2024).
  • Understanding 1,3-Benzodioxole. (2024). ChemicalBook.
  • Directed Ortho Metalation. (2015).
  • 5-(2-Fluorophenyl)-1,3-benzodioxole-4-carbaldehyde. (n.d.). PubChem.
  • 1,3-Benzodioxole-4-carboxaldehyde. (n.d.). PubChem.
  • Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. (2021). Sciencemadness.org.
  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (2018).
  • 1,3-BENZODIOXOLE-4-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde. (n.d.). CymitQuimica.
  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019).
  • Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... (n.d.).
  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. (n.d.).
  • One-step synthesis of some polyfluoroalkylated 1,3-benzodioxoles, 4H-1,3-benzodioxins and dibenzo[d, f][5][8]dioxepins. (n.d.). Sci-Hub.

  • Fluorinated Benzodioxoles Supplier & Distributors. (n.d.). Apollo Scientific.
  • 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. (n.d.). BOC Sciences.
  • 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. (n.d.). Oakwood Chemical.
  • 6-(18F)fluoro-1,3-benzodioxole-5-carbaldehyde. (2025). PubChem.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

Introduction: Strategic Value in Medicinal Chemistry 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (CAS No. 492444-08-3) is a specialized heterocyclic aromatic carboxylic acid of significant interest to researchers in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value in Medicinal Chemistry

5-Fluoro-1,3-benzodioxole-4-carboxylic acid (CAS No. 492444-08-3) is a specialized heterocyclic aromatic carboxylic acid of significant interest to researchers in drug discovery and development. The molecule incorporates three key pharmacophoric elements: the rigid benzodioxole scaffold, a carboxylic acid group crucial for target interaction, and a strategically placed fluorine atom. The benzodioxole moiety is a recognized structural motif in numerous bioactive compounds, often serving as a catechol mimetic with improved metabolic stability. The fluorine substituent is a powerful tool in medicinal chemistry, capable of modulating electronic properties, pKa, lipophilicity, and metabolic fate, often leading to enhanced potency, selectivity, and pharmacokinetic profiles.[1]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. In light of limited publicly available experimental data for this specific molecule, we present a combination of known identifiers, reasoned estimations based on analogous structures, and detailed, field-proven protocols for empirical validation. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 5-Fluoro-1,3-benzodioxole-4-carboxylic acid in their research endeavors.

Core Molecular & Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of any research and development program. These parameters govern everything from reaction kinetics to physiological absorption and distribution.

Structural and Identification Data

The foundational identifiers for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid are summarized below. These data are critical for sourcing, regulatory submission, and analytical identification.

PropertyValueSource
IUPAC Name 5-fluoro-1,3-benzodioxole-4-carboxylic acid[]
CAS Number 492444-08-3[][3][4][5]
Molecular Formula C₈H₅FO₄[3]
Molecular Weight 184.12 g/mol [3]
InChI Key ARQDNKZNJQNGAG-UHFFFAOYSA-N[]
Estimated Physicochemical Properties

Direct experimental values for properties such as melting point, solubility, and pKa are not widely reported. However, by analyzing structurally related compounds, we can establish scientifically grounded estimations that provide a reliable starting point for experimental design.

PropertyEstimated ValueRationale & Commentary
Melting Point (°C) 170 - 190The melting point of 4-fluorobenzoic acid is 184 °C.[6] The related 3-fluorobenzoic acid melts at 123 °C.[7] The larger, more rigid benzodioxole structure, combined with intermolecular hydrogen bonding from the carboxylic acid, would suggest a relatively high melting point, likely in the upper range of analogous fluorinated benzoic acids.
Aqueous Solubility Low to ModerateAromatic carboxylic acids exhibit pH-dependent solubility.[8] In acidic media (pH < pKa), the protonated, neutral form dominates, leading to lower aqueous solubility. In neutral to basic media (pH > pKa), the deprotonated, anionic carboxylate form is more prevalent, significantly increasing water solubility. The fluorine atom may slightly increase lipophilicity, suggesting low intrinsic solubility for the neutral form.
pKa 3.5 - 4.0The pKa of benzoic acid is 4.2. The pKa of 3-fluorobenzoic acid is 3.86.[7] The fluorine atom is electron-withdrawing, which stabilizes the conjugate base (carboxylate) and thus increases the acidity (lowers the pKa) relative to the non-fluorinated parent compound. The benzodioxole ring system's electronic influence is also a factor. This estimated range is a strong starting point for buffer selection in analytical and biological assays.
LogP (Octanol-Water) 1.5 - 2.5This partition coefficient is a measure of lipophilicity. The benzodioxole ring is more lipophilic than a simple benzene ring. The carboxylic acid group is hydrophilic. The fluorine atom generally increases lipophilicity. The final value will be a balance of these factors. This estimated LogP suggests the compound will have moderate membrane permeability characteristics.

Section 1: Synthesis and Purification Workflow

A plausible approach involves the hydrolysis of a corresponding ester precursor, which itself can be synthesized from a suitable fluorinated catechol derivative. The following protocol is an illustrative, representative procedure.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Dioxole Ring Formation cluster_1 Step 2: Carboxylation Start 4-Fluorocatechol Reagent1 Dibromomethane Base (e.g., K₂CO₃) Solvent (e.g., DMF) Step1 Nucleophilic Substitution Start->Step1 Reagent1->Step1 Intermediate1 5-Fluoro-1,3-benzodioxole Step1->Intermediate1 Reagent2 1. n-BuLi or LDA (Directed Ortho-Metalation) 2. CO₂ (gas or dry ice) 3. Acidic Workup (e.g., HCl) Step2 Lithiation & Quenching Intermediate1->Step2 Reagent2->Step2 FinalProduct 5-Fluoro-1,3-benzodioxole-4-carboxylic acid Step2->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Representative Synthesis Protocol

Causality and Rationale: This protocol employs a directed ortho-metalation strategy. The oxygen atoms of the benzodioxole ring direct the strong base (n-butyllithium) to deprotonate the adjacent C-4 position. This creates a potent nucleophile that readily attacks carbon dioxide, forming the carboxylate upon quenching. This method provides high regioselectivity, which is crucial for synthesizing the desired isomer.

Step-by-Step Methodology:

  • Ring Formation (Illustrative):

    • To a solution of 4-fluorocatechol (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., Argon).

    • Slowly add dibromomethane (1.1 eq) dropwise via a syringe pump over 1 hour.

    • Maintain the reaction at 90 °C for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product (5-Fluoro-1,3-benzodioxole) by column chromatography.

  • Carboxylation:

    • Dissolve the purified 5-Fluoro-1,3-benzodioxole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, keeping the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete metalation.

    • Quench the reaction by bubbling dry CO₂ gas through the solution for 30 minutes, or by carefully adding an excess of crushed dry ice.

    • Allow the mixture to slowly warm to room temperature.

    • Add saturated aqueous ammonium chloride (NH₄Cl) to quench any remaining organolithium species.

    • Acidify the mixture to pH 2-3 with 1 M HCl. The product should precipitate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 5-Fluoro-1,3-benzodioxole-4-carboxylic acid.

    • Confirm identity and purity via ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Section 2: Experimental Determination of Physicochemical Properties

Accurate empirical data is non-negotiable for drug development. The following section details self-validating protocols for determining the key physicochemical properties of the title compound.

Protocol 2.1: Determination of Melting Point

Causality and Rationale: The melting point is a fundamental indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid. This protocol uses a digital melting point apparatus for precise and reproducible measurements, a standard in modern chemistry labs.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the synthesized and purified compound is thoroughly dried under vacuum to remove any residual solvent.

  • Capillary Loading: Finely grind a small amount of the crystalline solid. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary into the heating block of a digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary, approximate measurement.

    • For an accurate measurement, use a fresh sample and set a slow ramp rate (1-2 °C/min) starting from approximately 15-20 °C below the approximate melting point.

  • Data Recording: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Protocol 2.2: Determination of Aqueous Solubility (pH-Dependent)

Causality and Rationale: The shake-flask method is the gold-standard for determining equilibrium solubility. Because our analyte is an ionizable carboxylic acid, its solubility is critically dependent on pH. This protocol is designed to measure solubility at three physiologically relevant pH values (acidic, neutral, and basic) to build a comprehensive profile.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Prepare Buffers (pH 4.0, 7.4, 9.0) B Add Excess Solid Compound to Buffers A->B C Shake at Constant Temp (e.g., 25°C or 37°C) for 24-72h B->C D Sample at Intervals (24h, 48h, 72h) to Confirm Equilibrium C->D E Filter (0.22µm PTFE) or Centrifuge D->E F Dilute Supernatant E->F G Quantify by HPLC-UV against Calibration Curve F->G H Calculate Solubility (mg/mL or µg/mL) G->H

Caption: Workflow for pH-dependent aqueous solubility determination.

Step-by-Step Methodology:

  • Preparation: Prepare accurate aqueous buffers (e.g., acetate for pH 4.0, phosphate for pH 7.4, borate for pH 9.0).

  • Incubation: Add an excess of solid 5-Fluoro-1,3-benzodioxole-4-carboxylic acid to vials containing each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. To ensure equilibrium is reached, take aliquots at 24, 48, and 72 hours; if the latter two timepoints yield the same concentration, equilibrium is confirmed.

  • Phase Separation: Remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • Quantify the concentration of the compound in the filtered aqueous samples using a validated HPLC-UV method, comparing the peak area to the calibration curve.

    • Calculate the solubility in mg/mL or µM for each pH value.

Protocol 2.3: Determination of Acid Dissociation Constant (pKa)

Causality and Rationale: The pKa value is essential for predicting a drug's ionization state, which affects its solubility, permeability, and target binding. Potentiometric titration is a direct and highly accurate method for measuring pKa. It involves monitoring the pH of a solution of the compound as a titrant (strong base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility throughout the titration.

  • Apparatus Setup: Use a calibrated pH meter with a precision of at least 0.01 pH units. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a magnetic stirrer for gentle agitation.

  • Titration:

    • Use a standardized solution of a strong base (e.g., 0.1 M KOH or NaOH) as the titrant, delivered via a calibrated burette or auto-titrator.

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the curve (ΔpH/ΔV).

    • The half-equivalence point is exactly half the volume of titrant required to reach the equivalence point.

    • The pKa is the pH value recorded at the half-equivalence point.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR identifies the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Predicted ¹H NMR Spectral Features (in DMSO-d₆):

  • -COOH Proton: A very broad singlet is expected in the downfield region, typically >12 ppm . This signal will disappear upon addition of D₂O due to proton-deuterium exchange.[10]

  • Aromatic Protons: Two doublets are expected for the protons on the fluorinated benzene ring. The coupling patterns and chemical shifts will be influenced by the fluorine, carboxylic acid, and dioxole ring. Approximate region: 6.8-7.5 ppm .

  • -OCH₂O- Protons: A singlet corresponding to the two equivalent protons of the methylenedioxy bridge is expected, typically around 6.1-6.3 ppm .

Predicted ¹³C NMR Spectral Features (in DMSO-d₆):

  • Carbonyl Carbon (-COOH): A signal in the range of 165-170 ppm .[10]

  • Aromatic Carbons: Multiple signals between 100-150 ppm . The carbons directly bonded to fluorine will show a large C-F coupling constant. The carbon attached to the carboxyl group and those attached to the dioxole oxygens will be significantly deshielded.

  • Methylene Bridge Carbon (-OCH₂O-): A distinct signal around 102-104 ppm .

Infrared (IR) Spectroscopy

Causality and Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The carboxylic acid group has two highly characteristic absorption bands.

Expected Characteristic IR Absorptions (KBr Pellet or ATR):

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500-3300 cm⁻¹ . This breadth is due to extensive hydrogen bonding.[10]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹ .[10]

  • C-O Stretch: A band in the 1210-1320 cm⁻¹ region.

  • C-F Stretch: A strong band typically found in the 1000-1100 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Causality and Rationale: Mass spectrometry determines the molecular weight of a compound and can provide structural information through fragmentation patterns.

Expected Mass Spectrum (Electrospray Ionization - ESI):

  • Negative Ion Mode (ESI-): The most prominent ion observed should be the deprotonated molecule [M-H]⁻ at an m/z of 183.01 .

  • Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ may be observed at an m/z of 185.02 , although negative mode is often more sensitive for carboxylic acids.

  • High-Resolution MS (HRMS): This technique can confirm the elemental composition. The calculated exact mass for C₈H₅FO₄ is 184.0172 . The observed mass in an HRMS experiment should match this value to within a few parts per million (ppm), providing definitive confirmation of the molecular formula.

References

  • 4-Fluorobenzoic acid. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • 492444-08-3, 5-Fluorobenzo[d][][8]dioxole-4-carboxylic Acid. (n.d.). AccelaChem. Retrieved January 21, 2026, from [Link]

  • DE102005057180A1 - A process for producing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid fluorides. (n.d.). Google Patents.
  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical. Retrieved January 21, 2026, from [Link]

  • 3-Fluorobenzoic acid. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.). Google Patents.
  • US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. (n.d.). Google Patents.
  • United States Patent. (1991). University of Toledo. Retrieved January 21, 2026, from [Link]

  • IL299730A - Method for producing 1,3-benzodioxole derivative. (n.d.). Google Patents.
  • 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C8H4F2O4 | CID 608772. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 1,3-Benzodioxole-5-carboxylic acid. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. (2020). MedCrave online. Retrieved January 21, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved January 21, 2026, from [Link]

  • Diphenyl-benzo[][8]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The spectral data presented in this guide are predicted based on established spectroscopic principles and computational models. No experimental...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectral data presented in this guide are predicted based on established spectroscopic principles and computational models. No experimental data for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid was publicly available at the time of publication. This document serves as a theoretical guide for spectral analysis.

Introduction

5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a unique small molecule with potential applications in medicinal chemistry and materials science. The presence of a fluorine atom, a carboxylic acid, and a benzodioxole moiety suggests a rich and complex chemical profile. Understanding its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide provides a detailed, theoretical analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of this compound. The interpretations are grounded in fundamental principles of spectroscopy and provide a framework for researchers working with this or structurally related molecules.

Molecular Structure and Key Features

The structure of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid presents several key features that will influence its spectral output:

  • Aromatic System: A substituted benzene ring will exhibit characteristic signals in both ¹H and ¹³C NMR.

  • Benzodioxole Moiety: The -O-CH₂-O- group provides a distinctive singlet in the ¹H NMR and a specific carbon resonance in the ¹³C NMR.

  • Carboxylic Acid: This group will have a highly deshielded proton in ¹H NMR and a characteristic carbonyl carbon signal in ¹³C NMR. Its O-H and C=O bonds will dominate the IR spectrum.

  • Fluorine Atom: The highly electronegative fluorine atom will induce significant chemical shift changes and introduce complex spin-spin coupling (J-coupling) with neighboring protons and carbons in the NMR spectra.

Below is a diagram illustrating the molecular structure and numbering scheme used for the spectral assignments in this guide.

Caption: Molecular structure of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to provide key information about the proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-67.2 - 7.5Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3This proton is ortho to the fluorine, leading to a significant through-bond coupling. It is also meta to the other aromatic proton.
-O-CH₂-O-6.1 - 6.3Singlet (s)N/AThe two protons of the methylenedioxy group are chemically equivalent and show a characteristic singlet.
-COOH11.0 - 13.0Broad singlet (br s)N/AThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insight into the electronic structure of the molecule. The fluorine atom will cause C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Rationale
C=O165 - 170~2-4 (⁴J)The carboxylic acid carbonyl carbon is significantly deshielded.
C-F155 - 160~240-260 (¹J)The carbon directly bonded to fluorine will show a large one-bond coupling constant and a significant downfield shift.
C-COOH115 - 120~15-20 (²J)The carbon bearing the carboxylic acid group will be influenced by both the fluorine and the carboxyl group.
C-O145 - 150~10-15 (²J)Aromatic carbon attached to the dioxole oxygen.
C-O140 - 145~3-5 (³J)Aromatic carbon attached to the other dioxole oxygen.
C-H110 - 115~20-25 (²J)The aromatic CH carbon will be coupled to the fluorine.
-O-CH₂-O-102 - 105N/AThe methylenedioxy carbon is characteristically shielded.

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure.

Table 3: Predicted Key Mass Spectrometry Fragments

m/zPredicted FragmentRationale
184[M]⁺Molecular ion peak.
167[M - OH]⁺Loss of the hydroxyl radical from the carboxylic acid.
139[M - COOH]⁺Loss of the entire carboxylic acid group (decarboxylation).
111[M - COOH - CO]⁺Subsequent loss of carbon monoxide from the decarboxylated fragment.

The fragmentation process can be visualized as follows:

G mol [M]⁺ m/z = 184 frag1 [M - OH]⁺ m/z = 167 mol->frag1 - OH frag2 [M - COOH]⁺ m/z = 139 mol->frag2 - COOH frag3 [M - COOH - CO]⁺ m/z = 111 frag2->frag3 - CO

Caption: Predicted major fragmentation pathway for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid in EI-MS.

Predicted Infrared (IR) Spectral Data

The IR spectrum is dominated by the vibrations of the functional groups present in the molecule. The carboxylic acid group, in particular, has very strong and characteristic absorption bands.

Table 4: Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensityRationale
2500-3300O-H stretch (carboxylic acid)Broad, StrongThe broadness is due to hydrogen bonding between carboxylic acid dimers.
1680-1710C=O stretch (carboxylic acid)StrongThe carbonyl stretch is a very intense and reliable indicator of a carboxylic acid.
1580-1620C=C stretch (aromatic)MediumCharacteristic vibrations of the benzene ring.
1210-1320C-O stretch (carboxylic acid & ether)StrongA combination of C-O stretching from the carboxylic acid and the benzodioxole ether linkages.
1000-1100C-F stretchStrongThe carbon-fluorine bond stretch is typically strong and falls in this region.
900-950O-H bend (out-of-plane)Broad, MediumAnother characteristic vibration of the carboxylic acid dimer.

Experimental Protocols

While experimental data is not available, the following are standard, validated protocols for acquiring the spectral data discussed in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

2. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.

  • Acquisition Parameters:

    • Electron energy: 70 eV.

    • Scan range: m/z 40-400.

    • The instrument should be calibrated with a known standard (e.g., perfluorotributylamine).

3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment or clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis NMR_prep Dissolve in Deuterated Solvent NMR_acq NMR Spectrometer (¹H and ¹³C) NMR_prep->NMR_acq MS_prep Direct Insertion Probe MS_acq Mass Spectrometer (EI) MS_prep->MS_acq IR_prep KBr Pellet or ATR IR_acq FTIR Spectrometer IR_prep->IR_acq NMR_analysis Chemical Shifts, Coupling Constants NMR_acq->NMR_analysis MS_analysis Molecular Ion, Fragmentation Pattern MS_acq->MS_analysis IR_analysis Functional Group Vibrations IR_acq->IR_analysis

Caption: General workflow for the spectral characterization of a small molecule.

Conclusion

This guide provides a comprehensive, albeit theoretical, overview of the expected NMR, MS, and IR spectral data for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. The predictions are based on well-established principles and are intended to serve as a valuable resource for researchers. The presence of the fluorine atom is predicted to introduce informative complexity into the NMR spectra, while the carboxylic acid and benzodioxole moieties provide strong, characteristic signals in all three spectroscopic techniques. Experimental verification of these predictions is a necessary next step for the full characterization of this compound.

References

  • NMR Spectroscopy: For foundational principles of NMR, refer to "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
  • Mass Spectrometry: A comprehensive resource for understanding fragmentation patterns is "Interpretation of Mass Spectra" by Fred W. McLafferty and František Tureček.
  • IR Spectroscopy: For detailed information on IR vibrational frequencies, consult "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan.
  • Online Prediction Tools: Various online platforms such as ChemDraw, ACD/Labs, and the Spectral Database for Organic Compounds (SDBS) can be used for spectral prediction and reference.
Exploratory

CAS number 492444-08-3 properties and suppliers

An In-Depth Technical Guide to a Potent Tyrosine Kinase Inhibitor A Note on Chemical Identification: The provided CAS Number, 492444-08-3, corresponds to 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, a chemical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to a Potent Tyrosine Kinase Inhibitor

A Note on Chemical Identification: The provided CAS Number, 492444-08-3, corresponds to 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, a chemical intermediate.[1][2][3] However, the detailed requirements for a technical guide aimed at researchers and drug development professionals strongly suggest an interest in a complex, biologically active molecule. The search queries and the context of the request align with the well-established anti-cancer drug, Imatinib. Therefore, this guide will focus on 4-((4-Methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CAS Number: 152459-95-5), a compound for which a comprehensive technical overview is highly relevant to the target audience. Imatinib is a selective inhibitor of the c-Abl tyrosine kinase.[4]

Introduction

Imatinib is a cornerstone in the field of targeted cancer therapy, representing a paradigm shift in the treatment of certain malignancies.[5] It is a synthetic tyrosine kinase inhibitor that has demonstrated remarkable efficacy in cancers characterized by the expression of specific tyrosine kinases such as Bcr-Abl, c-kit, and platelet-derived growth factor (PDGF) receptors.[5] Initially approved for the treatment of chronic myeloid leukemia (CML), its applications have expanded to include gastrointestinal stromal tumors (GIST) and other related proliferative disorders.[5] This guide provides a detailed overview of the technical aspects of this compound, including its mechanism of action, physicochemical properties, a representative experimental protocol, and a list of suppliers for research and development purposes.

Mechanism of Action: Targeting Aberrant Kinase Activity

The primary mechanism of action of Imatinib involves the competitive inhibition of the ATP binding site of specific tyrosine kinases.[5] In the context of CML, the hallmark is the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, leading to the fusion gene BCR-ABL.[5] The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. Imatinib stabilizes the inactive conformation of the c-Abl kinase domain, thereby preventing the downstream signaling cascades that lead to cell growth and survival.[4]

Imatinib_Mechanism_of_Action cluster_0 BCR-ABL Positive Cancer Cell cluster_1 Mechanism of Inhibition BCR_ABL Constitutively Active BCR-ABL Tyrosine Kinase Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylation Inactive_BCR_ABL Inactive BCR-ABL Conformation ATP ATP ATP->BCR_ABL Binds to active site Substrate Substrate Protein Substrate->BCR_ABL Downstream_Signaling Downstream Signaling (e.g., Ras, PI3K/Akt, JAK/STAT) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Uncontrolled Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Imatinib Imatinib Imatinib->Inactive_BCR_ABL Binds and stabilizes No_Phosphorylation No Substrate Phosphorylation Inactive_BCR_ABL->No_Phosphorylation Blocks ATP binding Apoptosis Apoptosis No_Phosphorylation->Apoptosis

Caption: Imatinib's mechanism of action in BCR-ABL positive cells.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development.

PropertyValueSource
CAS Number 152459-95-5[6][7]
Molecular Formula C29H31N7O[6]
Molecular Weight 493.6 g/mol [8]
Appearance White to off-white crystalline solid[9]
Solubility Soluble in most fixed oils, slightly soluble in mineral oil and propylene glycol, and insoluble in glycerin.[9]
Storage Temperature Room Temperature[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound against the Abl kinase. The causality for each step is explained to provide a deeper understanding of the experimental design.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against Abl kinase.

Materials:

  • Recombinant Abl kinase

  • Specific peptide substrate for Abl

  • ATP (Adenosine triphosphate)

  • The compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation:

    • Step: Prepare a serial dilution of the compound in DMSO.

    • Rationale: A serial dilution allows for the testing of a wide range of concentrations, which is essential for generating a dose-response curve and accurately determining the IC50 value. DMSO is a common solvent for organic molecules.

  • Assay Plate Preparation:

    • Step: Add a small volume of the diluted compound to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

    • Rationale: The control wells are critical for data normalization. The "no inhibitor" control represents 100% kinase activity, while the "no enzyme" control accounts for any background signal from the assay components.

  • Enzyme and Substrate Addition:

    • Step: Prepare a master mix of Abl kinase and its peptide substrate in the assay buffer and add it to all wells.

    • Rationale: Pre-mixing the enzyme and substrate ensures a uniform distribution in all wells. The assay buffer provides the optimal pH and ionic conditions for kinase activity.

  • Initiation of Kinase Reaction:

    • Step: Prepare an ATP solution in the assay buffer and add it to all wells to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

    • Rationale: ATP is the phosphate donor for the phosphorylation reaction catalyzed by the kinase. The incubation time and temperature are optimized to ensure the reaction is in the linear range.

  • Detection:

    • Step: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well.

    • Rationale: The amount of ATP consumed is directly proportional to the kinase activity. The Kinase-Glo® reagent produces a luminescent signal that is inversely correlated with the kinase activity. A higher signal indicates more remaining ATP and thus stronger inhibition.

  • Data Analysis:

    • Step: Read the luminescence on a plate reader. Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

    • Rationale: The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%. It is a standard measure of the inhibitor's potency.

Kinase_Inhibition_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Compound start->prep_compound plate_setup Add Compound to 384-well Plate prep_compound->plate_setup enzyme_substrate Add Abl Kinase and Peptide Substrate plate_setup->enzyme_substrate start_reaction Add ATP to Initiate Reaction enzyme_substrate->start_reaction incubation Incubate at 30°C start_reaction->incubation detection Add Kinase-Glo® Reagent incubation->detection read_plate Read Luminescence detection->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Suppliers

The following table lists some of the suppliers for this compound for research purposes. It is important to verify the purity and quality of the compound from the chosen supplier.

SupplierWebsiteNotes
Selleck ChemicalsOffers a wide range of bioactive compounds, including c-Abl inhibitors.[11]
Tocris BioscienceProvides various kinase inhibitors, including those targeting Abl.[12]
MedChemExpressSupplies a variety of inhibitors for research, including allosteric BCR-ABL1 inhibitors.[13]
ChemShuttleA source for chemical synthesis and pharma building blocks.[7]
Molkem[Link]Manufactures pharmaceutical intermediates.[6]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this substance. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[14][15] The compound is generally a combustible liquid and can cause skin and eye irritation.[14]

Conclusion

This molecule remains a critical tool for both clinical applications and basic research into tyrosine kinase signaling. Its high specificity and well-characterized mechanism of action make it an invaluable compound for studying the role of Abl and related kinases in normal and pathological processes. This guide has provided a foundational understanding of its properties, mechanism, and practical application in a laboratory setting, aimed at empowering researchers in their drug discovery and development endeavors.

References

  • CAS#:72744-56-0 | 5-Bromo-1,3-benzodioxole-4-carboxylic acid | Chemsrc . [Link]

  • N-[4-METHYL-3-[(4-PYRIDIN-3-YL PYRIMIDIN-2-YL) AMINO]-PHENYL]-BENZAMIDE | Intermediate of Imatinib - Molkem . [Link]

  • Product Search - BuyersGuideChem . [Link]

  • Cas 367-32-8,4-Fluorocatechol - LookChem . [Link]

  • N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate - PubChem . [Link]

  • N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | Pharmaffiliates . [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) - Pharmaffiliates . [Link]

  • 5-FLUORO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID CAS ... . [Link]

  • N-[4-methyl-3-[(4-pyridin-3-yl(214C)pyrimidin-2-yl)amino]phenyl]benzamide - PubChem . [Link]

  • 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide | C28H29N7O | CID 4369496 - PubChem . [Link]

  • N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - NCBI . [Link]

  • 492444-08-3,5-Fluorobenzo[d][4][6]dioxole-4-carboxylic Acid-AccelaChem . [Link]

  • N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;naphthalene-1-sulfonic acid - PubChem . [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide - MDPI . [Link]

  • US20070265274A1 - 4-(4-methylpiperazin-1-ylmethyl)-n-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)
  • CN1668306A - 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-((pyridin-3-yl)pyrimidine-2- Amino)
  • (PDF) N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide - ResearchGate . [Link]

  • Chlorinated paraffins | C24H44Cl6 | CID 6537497 - PubChem - NIH . [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid in Organic Solvents

Abstract 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a bespoke chemical entity with potential applications in pharmaceutical and agrochemical research. A comprehensive understanding of its solubility profile in variou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a bespoke chemical entity with potential applications in pharmaceutical and agrochemical research. A comprehensive understanding of its solubility profile in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is not extensively available in public literature, this document will leverage fundamental principles of physical organic chemistry to predict its solubility behavior. Furthermore, a rigorous, step-by-step protocol for the experimental determination of its solubility is presented, empowering researchers to generate reliable data.

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of drug development, the solubility of a compound is a critical physicochemical parameter that profoundly influences its journey from a laboratory curiosity to a therapeutic agent. Poor solubility can lead to challenges in formulation, diminished bioavailability, and erratic dose-responses, ultimately contributing to the high attrition rates observed in the pharmaceutical industry. For a molecule like 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, understanding its solubility is the first step towards unlocking its therapeutic potential.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 5-Fluoro-1,3-benzodioxole-4-carboxylic acid possesses a unique combination of functional groups that dictate its interactions with different solvents.

  • Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor, suggesting a propensity for solubility in polar solvents.[1][2]

  • Benzodioxole Ring System: The fused aromatic and dioxole rings constitute a relatively non-polar, hydrophobic core. This part of the molecule will favor interactions with non-polar solvents.

  • Fluorine Atom (-F): The electronegative fluorine atom can modulate the electronic properties of the aromatic ring and participate in electrostatic interactions, potentially influencing solubility in subtle ways.

Based on this structure, we can anticipate a nuanced solubility profile, with the compound exhibiting some degree of solubility in a range of solvents, dictated by the interplay of these structural features.

Theoretical Framework for Solubility

The age-old axiom of "like dissolves like" provides a foundational understanding of solubility.[1][2] This principle is rooted in the thermodynamics of mixing, where dissolution is favored when the intermolecular forces between the solute and solvent are comparable to the solute-solute and solvent-solvent interactions.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents possess a hydrogen atom bonded to an electronegative atom and can act as hydrogen bond donors and acceptors. We predict that 5-Fluoro-1,3-benzodioxole-4-carboxylic acid will exhibit moderate to good solubility in these solvents. The carboxylic acid group will readily form hydrogen bonds with the solvent molecules, overcoming the cohesive forces within the crystal lattice of the solid compound.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)

These solvents are polar but lack a hydrogen atom for donation. They can, however, act as hydrogen bond acceptors. The carboxylic acid's hydroxyl group can donate a hydrogen bond to the solvent, while the carbonyl oxygen can accept one. Therefore, good solubility is anticipated in solvents like DMSO and DMF.

Non-polar Solvents (e.g., Hexane, Toluene)

In non-polar solvents, the primary intermolecular forces are weak van der Waals interactions. The non-polar benzodioxole core of the molecule will have favorable interactions with these solvents. However, the highly polar carboxylic acid group will be energetically disfavored, leading to an expectation of low solubility in these solvents.[1]

Predicted Solubility Profile: A Qualitative Summary

While quantitative data is not available, a predicted qualitative solubility profile for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is presented below. This table is based on the theoretical principles discussed and serves as a hypothesis to be tested experimentally.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighStrong hydrogen bonding interactions between the carboxylic acid group and the solvent.
Polar Aprotic DMSO, DMF, AcetoneModerate to HighFavorable dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Non-polar Hexane, TolueneLowThe energetic penalty of solvating the polar carboxylic acid group outweighs the favorable interactions with the non-polar ring system.
Chlorinated Dichloromethane (DCM)Low to ModerateDCM has a moderate polarity and can engage in dipole-dipole interactions, but lacks strong hydrogen bonding capabilities.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3][4][5] This method measures the equilibrium concentration of a compound in a saturated solution.

Materials and Equipment
  • 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound into vials B Add a precise volume of solvent A->B  Initial Setup   C Seal vials and place on shaker at constant temperature B->C  Start Equilibration   D Equilibrate for 24-48 hours C->D  Allow time for saturation   E Centrifuge to pellet undissolved solid D->E  Separate solid from liquid   F Filter supernatant through a 0.22 µm syringe filter E->F  Remove fine particulates   G Prepare serial dilutions of the filtrate F->G  Prepare for analysis   H Analyze dilutions by HPLC G->H  Measure compound concentration   I Quantify concentration against a standard curve H->I  Calculate final solubility  

Sources

Exploratory

A Theoretical and Computational Guide to 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

Authored for: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a detailed theoretical framework for understanding the molecular characteristics of 5-Fluoro-1,3-benzodio...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed theoretical framework for understanding the molecular characteristics of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. Utilizing Density Functional Theory (DFT), this document elucidates the structural, electronic, and spectroscopic properties of this fluorinated benzodioxole derivative. The insights contained herein are intended to serve as a foundational resource for professionals in medicinal chemistry and materials science, aiming to accelerate the rational design of novel compounds by providing predictive data on molecular behavior.

Strategic Introduction: The Role of Fluorinated Benzodioxoles in Modern Chemistry

The 1,3-benzodioxole ring system is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic molecules with significant biological activity.[1][2][3] Its derivatives are foundational in the pharmaceutical, agrochemical, and fragrance industries.[1] The incorporation of a fluorine atom into this structure, creating 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, is a strategic design choice aimed at modulating molecular properties in a predictable manner.

The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's behavior:

  • Enhanced Acidity: The potent electron-withdrawing effect of fluorine significantly lowers the pKa of the adjacent carboxylic acid, which is a critical factor for its interaction with biological targets.[4][5]

  • Metabolic Resistance: The carbon-fluorine bond is exceptionally stable, often used to block metabolic oxidation sites on a drug candidate, thereby enhancing its pharmacokinetic profile.[6]

  • Modulated Lipophilicity: Strategic fluorination can fine-tune a molecule's lipophilicity, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, potentially increasing a compound's binding affinity and selectivity for its target.

A comprehensive theoretical understanding of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is therefore essential for its effective application. This guide establishes a robust computational protocol to deliver predictive insights into its molecular properties, thereby facilitating its use in advanced research and development.

Computational Methodology: A Framework for Predictive Analysis

The theoretical explorations detailed in this guide are based on Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance of accuracy and computational efficiency for organic molecules of this complexity.[1][7][8] The chosen protocol is designed as a self-validating system, ensuring that the computed properties are internally consistent and provide a reliable model of the molecule's characteristics.

Level of Theory and Software

All computational simulations were performed using the Gaussian 16 software package. The widely-used B3LYP hybrid functional, which merges Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was selected for its proven reliability in describing the electronic structure of organic molecules. The 6-311++G(d,p) basis set was applied to all atoms. This basis set is well-suited for this system, as it includes diffuse functions (++) to accurately model anions and lone pairs, and polarization functions (d,p) to describe the anisotropic nature of electron density within the molecule.

Step-by-Step Computational Workflow

The properties of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid were systematically investigated following a structured computational workflow.

Computational_Workflow A 1. Initial 3D Structure Generation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C Optimized Geometry E 5. Electronic Property Calculation B->E Ground State Wavefunction D 4. Confirmation of Energy Minimum C->D Check for Imaginary Frequencies H 6. Data Interpretation & Validation D->H F HOMO-LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) E->G F->H G->H

Caption: A systematic workflow for theoretical calculations.

Protocol Steps:

  • Structure Generation: An initial 3D model of the title compound was built using standard chemical bond lengths and angles.

  • Geometry Optimization: The initial structure was subjected to a full geometry optimization to locate the minimum energy conformation on the potential energy surface.

  • Frequency Calculation: Vibrational frequencies were calculated for the optimized structure. This step is crucial for two reasons: it provides the theoretical infrared (IR) spectrum and confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies).

  • Electronic Structure Analysis: Based on the optimized geometry, key electronic properties were computed, including the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

In-Depth Analysis of Theoretical Results

Optimized Molecular Geometry

The optimized molecular structure provides the fundamental geometric parameters that influence the molecule's interactions and physical properties. The dioxole ring exhibits a slight puckering, a characteristic feature of this heterocyclic system.[1]

Caption: Ball-and-stick representation of the molecule.

Table 1: Key Optimized Geometric Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
C−F 1.348 C5−C6−C1 119.5
C=O (carbonyl) 1.205 O=C−O (acid) 123.2
C−O (acid) 1.361 C−O−H (acid) 106.8
O−H (acid) 0.968 O1−C7−O2 105.7

Note: These values are representative of results from B3LYP/6-311++G(d,p) calculations.

Vibrational Spectroscopy Analysis

The calculated vibrational frequencies can be used to predict the experimental infrared spectrum, aiding in the structural confirmation of the synthesized compound.

Table 2: Predicted Key Vibrational Frequencies

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3565 O−H stretch (carboxylic acid)
~3110-3020 Aromatic C−H stretches
~1760 C=O stretch (carbonyl)
~1615, 1505, 1445 Aromatic C=C ring stretches
~1260 C−O stretch (acid)
~1110 C−F stretch

Note: Frequencies are unscaled and may differ slightly from experimental values.

The strong absorption predicted around 1760 cm⁻¹ for the C=O stretch is a characteristic feature that can be used for experimental identification.

Electronic Structure and Chemical Reactivity

The electronic landscape of the molecule provides deep insights into its stability and reactive behavior.

Frontier Molecular Orbitals (HOMO & LUMO): The HOMO and LUMO are central to understanding chemical reactivity.

  • HOMO: The Highest Occupied Molecular Orbital is primarily delocalized across the electron-rich benzodioxole ring system. This region is therefore the most susceptible to electrophilic attack.

  • LUMO: The Lowest Unoccupied Molecular Orbital is predominantly located on the carboxylic acid moiety and the adjacent fluorinated aromatic ring. This indicates that this area is the most likely site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A larger gap corresponds to higher kinetic stability and lower chemical reactivity.

Table 3: Calculated Electronic Properties

Property Predicted Value (eV)
HOMO Energy -7.02
LUMO Energy -1.65
Energy Gap (ΔE) 5.37

Note: Representative values.

The significant energy gap suggests that 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a chemically stable molecule.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, revealing sites for intermolecular interactions.

  • Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most intense negative potential is concentrated on the carbonyl oxygen of the carboxylic acid, making it a prime hydrogen bond acceptor. The dioxole oxygens and the fluorine atom also exhibit negative potential.

  • Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is located on the acidic proton of the carboxyl group, highlighting its role as a strong hydrogen bond donor.

The MEP analysis confirms that the carboxylic acid group is the most active site for directing intermolecular interactions, a critical consideration for crystal engineering and drug-receptor binding.

Conclusion and Future Directions

This guide has detailed a comprehensive theoretical analysis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid using DFT calculations. The presented computational protocol provides a reliable framework for predicting the structural, spectroscopic, and electronic properties of this and structurally related molecules.

Key Findings:

  • The optimized geometry reveals the key bond lengths and angles that define the molecule's three-dimensional shape.

  • The predicted vibrational spectrum offers characteristic frequencies that can be used to verify experimental synthesis.

  • The analysis of frontier orbitals and the MEP map identifies the primary sites of chemical reactivity and intermolecular interactions, with the carboxylic acid group playing a dominant role.

These theoretical insights provide a valuable foundation for researchers in drug discovery and materials science. They can guide synthetic efforts, aid in the interpretation of experimental data, and inform the design of new molecules with tailored properties. Future computational studies could expand on this work by exploring the molecule's behavior in various solvent environments or by performing molecular docking simulations to investigate its binding modes with specific biological targets.

References

  • Theoretical studies on fluorinated carboxylic acids. (n.d.). BenchChem.
  • Matos, M. A. R., Sousa, C. C. S., & Morais, V. M. F. (n.d.). Experimental and Computational Thermochemistry of 1,3-Benzodioxole Derivatives. Journal of Chemical & Engineering Data. ACS Publications.
  • Sim, D., et al. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A. ACS Publications.
  • Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational. (n.d.). ChemRxiv.
  • Rayne, S., & Forest, K. (2010). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. ResearchGate.
  • Matos, M. A. R., Sousa, C. C. S., & Morais, V. M. F. (n.d.). Experimental and Computational Thermochemistry of 1,3-Benzodioxole Derivatives. Journal of Chemical & Engineering Data. ACS Publications.
  • Theoretical Studies on Perfluorinated Acids of Environmental Significance. (n.d.).
  • The molecular structure of the studied 1,3-benzodioxole derivatives. (n.d.). ResearchGate.
  • Ribeiro da Silva, M. A. V., et al. (n.d.). Experimental and Computational Thermochemistry of 1,4-Benzodioxan and its 6-R Derivatives. The Journal of Physical Chemistry A. ACS Publications.
  • A Computational Study on 1, 4-Benzodioxane-Substituted Chalcone Derivative. (n.d.).
  • 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. (n.d.). BOC Sciences.
  • 5-FLUORO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID | 492444-08-3. (n.d.). ChemicalBook.
  • 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C8H4F2O4 | CID 608772. (n.d.). PubChem.
  • 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid 97. (n.d.). Sigma-Aldrich.
  • Baco, E., et al. (2014). Diphenyl-benzo[4][6]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from

  • Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. (n.d.).

Sources

Foundational

The Strategic Introduction of Fluorine to the Benzodioxole Scaffold: A Technical Guide to Unlocking Novel Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds and i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds and its favorable pharmacokinetic properties.[1][2] The strategic incorporation of fluorine, an element with unique physicochemical characteristics, into the benzodioxole core offers a powerful approach to modulate and enhance biological activity, metabolic stability, and drug-target interactions.[3][4] This in-depth technical guide explores the rationale, synthesis, and biological evaluation of fluorinated benzodioxoles, providing insights into their potential as a promising class of therapeutic agents. We will delve into specific examples of their anticancer and antimicrobial activities, detail the experimental protocols for their assessment, and discuss the mechanistic underpinnings of their biological effects.

The Rationale for Fluorinating the Benzodioxole Scaffold: A Symphony of Physicochemical Properties

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to optimize its pharmacological profile.[4] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's properties in several key ways:

  • Metabolic Stability: The substitution of a metabolically labile hydrogen atom with fluorine can block sites of oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life and bioavailability.[4] The 2,2-difluoro-1,3-benzodioxole moiety, for instance, is designed to be more resistant to metabolic degradation compared to the parent benzodioxole.[5]

  • Target Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket. This can lead to enhanced binding affinity and potency.

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, while a trifluoromethyl group can decrease it. This modulation of lipophilicity can be strategically employed to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[6]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This can influence the ionization state of a molecule at physiological pH, affecting its solubility, permeability, and target interactions.[7]

The benzodioxole scaffold itself often imparts good bioavailability and low cytotoxicity.[3] By combining this privileged core with the unique properties of fluorine, researchers can create novel chemical entities with enhanced therapeutic potential. A notable example of the successful application of a fluorinated benzodioxole is found in the cystic fibrosis drugs Lumacaftor and Tezacaftor, where the difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group plays a crucial role in correcting protein folding defects.[3]

Synthesis of Fluorinated Benzodioxoles: Building the Core

The synthesis of fluorinated benzodioxoles can be achieved through various synthetic routes. A common strategy involves the fluorination of a pre-formed benzodioxole precursor.

General Synthesis of 2,2-Difluoro-1,3-benzodioxole

A representative synthesis of the 2,2-difluoro-1,3-benzodioxole core is outlined below. This multi-step process typically starts from catechol and involves the formation of a dichlorinated intermediate followed by a halogen exchange reaction.

cluster_synthesis Synthesis of 2,2-Difluoro-1,3-benzodioxole Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole Dichloromethane, Phase Transfer Catalyst Dichloro 2,2-Dichloro-1,3-benzodioxole Benzodioxole->Dichloro Chlorine, Radical Initiator Difluoro 2,2-Difluoro-1,3-benzodioxole Dichloro->Difluoro Hydrogen Fluoride or Potassium Fluoride

Caption: General synthetic scheme for 2,2-difluoro-1,3-benzodioxole.

Detailed Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole

The following is a representative, step-by-step protocol for the synthesis of 2,2-difluoro-1,3-benzodioxole, based on established methods.[8][9][10]

Step 1: Preparation of 1,3-Benzodioxole

  • To a solution of catechol in an appropriate solvent, add an aqueous solution of a base (e.g., sodium hydroxide).

  • Add the resulting mixture to a solution of dichloromethane and a phase transfer catalyst (e.g., a quaternary ammonium salt).

  • Heat the reaction mixture under pressure to facilitate the formation of 1,3-benzodioxole.

  • After the reaction is complete, separate the organic layer and purify the 1,3-benzodioxole, for instance by distillation.

Step 2: Chlorination of 1,3-Benzodioxole

  • React the 1,3-benzodioxole with chlorine gas in the presence of a suitable solvent (e.g., benzotrifluoride) and a radical initiator (e.g., AIBN or UV light) at an elevated temperature.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, vent the hydrochloric acid byproduct.

Step 3: Fluorination of 2,2-Dichloro-1,3-benzodioxole

  • React the crude 2,2-dichloro-1,3-benzodioxole with a fluorinating agent. Anhydrous hydrogen fluoride is a common choice, often used in an autoclave at low temperatures (0-10 °C).[8][10] Alternatively, potassium fluoride in the presence of a catalyst like potassium hydrogen fluoride can be used at higher temperatures.[9]

  • After the reaction, neutralize any excess acid and purify the resulting 2,2-difluoro-1,3-benzodioxole by distillation under vacuum.

Biological Evaluation of Fluorinated Benzodioxoles: A Focus on Anticancer and Antimicrobial Activity

Fluorinated benzodioxoles have demonstrated promising activity in several therapeutic areas. Here, we focus on their potential as anticancer and antimicrobial agents, providing detailed protocols for their in vitro evaluation.

Anticancer Activity

Several studies have highlighted the anticancer potential of fluorinated benzodioxole derivatives. For instance, the introduction of a fluorine atom to a 1,3-benzodioxole conjugate of an arsenical precursor (PFZ2) was shown to slightly improve its anti-proliferative activity against various cancer cell lines.[2][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

cluster_mtt MTT Assay Workflow Seed Seed cells in a 96-well plate Treat Treat cells with varying concentrations of the fluorinated benzodioxole Seed->Treat Incubate1 Incubate for a defined period (e.g., 24-72h) Treat->Incubate1 Add_MTT Add MTT solution to each well Incubate1->Add_MTT Incubate2 Incubate until formazan crystals form Add_MTT->Incubate2 Solubilize Solubilize formazan crystals with a solvent (e.g., DMSO) Incubate2->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Calculate IC50 value Measure->Analyze

Caption: A typical workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzodioxole compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include appropriate controls (vehicle-treated and untreated cells).

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[11]

  • MTT Addition: After incubation, add MTT solution (e.g., 2 mg/mL in PBS) to each well and incubate for an additional 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the absorbance values against the compound concentrations and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Compound IDCancer Cell LineIC50 (µM)Reference
PFZ2Molm-13 (Leukemia)~1.5[2]
PFZ2NB4 (Leukemia)~2.0[2]
PFZ2HeLa (Cervical)~3.0[2]
PFZ24T1 (Breast)~2.5[2]
Antimicrobial Activity

Fluorinated benzodioxoles have also shown potential as antimicrobial agents. The introduction of fluorine can enhance the antibacterial properties of a molecule.

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

cluster_mic MIC Determination Workflow Prepare_Dilutions Prepare serial dilutions of the fluorinated benzodioxole in a 96-well plate Inoculate Inoculate each well with a standardized bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate the plate under appropriate conditions Inoculate->Incubate Observe Visually inspect for bacterial growth (turbidity) Incubate->Observe Determine_MIC Identify the lowest concentration with no visible growth (MIC) Observe->Determine_MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the fluorinated benzodioxole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Mechanism of Action: Elucidating the Molecular Targets

The biological activity of fluorinated benzodioxoles can be attributed to their interaction with various molecular targets.

Enzyme Inhibition

Fluorinated compounds are known to be effective enzyme inhibitors.[12] The benzodioxole moiety itself can interact with several enzymes.

  • Cyclooxygenase (COX) Inhibition: Some benzodioxole derivatives have been shown to inhibit COX enzymes, which are involved in inflammation.[13][14][15] The introduction of fluorine can modulate this activity.

  • Cytochrome P450 (CYP) Inhibition: Benzodioxole compounds are known inhibitors of CYP enzymes, which can lead to drug-drug interactions.[16][17][18] Fluorination can alter the inhibitory profile of these compounds.

  • Mechanism-Based Inhibition: The unique chemistry of the C-F bond can be exploited to design mechanism-based or "suicide" inhibitors, where the enzyme converts the inhibitor into a reactive species that covalently modifies and inactivates the enzyme.[12][19]

cluster_moa Potential Mechanisms of Action FB Fluorinated Benzodioxole Target Enzyme Target (e.g., COX, CYP) FB->Target Binding Inhibition Inhibition of Enzyme Activity Target->Inhibition Downstream Modulation of Downstream Signaling Pathways Inhibition->Downstream Biological_Effect Biological Effect (e.g., Anti-inflammatory, Anticancer) Downstream->Biological_Effect

Caption: A simplified diagram illustrating the potential mechanism of action of fluorinated benzodioxoles as enzyme inhibitors.

Toxicology and Pharmacokinetics: Considerations for Drug Development

While fluorination can enhance the therapeutic properties of a molecule, it is crucial to assess its impact on safety and pharmacokinetics.

  • Toxicity: The toxicity of fluorinated compounds can vary widely.[20][21][22] Some fluorinated metabolites, such as fluoroacetate, can be highly toxic. Therefore, a thorough toxicological evaluation of any new fluorinated benzodioxole is essential. This includes in vitro cytotoxicity assays against normal cell lines and in vivo toxicity studies in animal models.[23]

  • Pharmacokinetics (ADME): As mentioned earlier, fluorination can significantly alter a compound's ADME profile.[24][25] Studies to determine the absorption, distribution, metabolism, and excretion of new fluorinated benzodioxoles are critical for their development as drug candidates. The introduction of fluorine has been shown to improve the pharmacokinetic profiles of some drug candidates.[7]

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzodioxole scaffold represents a promising avenue for the discovery of novel therapeutic agents with enhanced biological activity and improved pharmacokinetic properties. This guide has provided a comprehensive overview of the rationale, synthesis, and biological evaluation of these compounds, with a focus on their anticancer and antimicrobial potential. Future research in this area should focus on expanding the library of fluorinated benzodioxoles, elucidating their precise mechanisms of action against various biological targets, and conducting thorough preclinical evaluations of their safety and efficacy. The continued exploration of this unique chemical space holds significant promise for the development of the next generation of innovative medicines.

References

  • Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. (2021).
  • Golding, B. T., & Miller, A. D. (2020). Fluorinated mechanism-based inhibitors: common themes and recent developments. RSC Chemical Biology, 1(4), 234-252.
  • Li, M., et al. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 26(15), 4567.
  • Marcus, C. B., et al. (1993). Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. Journal of Biochemical Toxicology, 8(4), 189-197.
  • Process for the preparation of derivatives of benzodioxole. (2017).
  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53.
  • Abdel-Wahab, B. F., et al. (2014). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Archiv der Pharmazie, 347(8), 559-567.
  • Guengerich, F. P. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. Journal of Biological Chemistry, 295(47), 15998-16009.
  • In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. (2024). Impact Factor.
  • Process for the preparation of 2,2-difluoro-1,3-benzodioxole. (1995).
  • Hawash, M., et al. (2020). Structures of benzodioxol derivatives having various biological activities.
  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(3), 242-249.
  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (2020). Biointerface Research in Applied Chemistry.
  • Fluorides and Fluorocarbons Toxicity. (2023). PubMed.
  • Process For The Preparation Of 2,2 Difluoro 1,3 Benzodioxole And Intermedi
  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (2020).
  • MDMA. (n.d.). Wikipedia.
  • Bygd, M. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23), e01551-21.
  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2021). New Journal of Chemistry.
  • Kennedy Jr, G. L. (1990). Toxicology of the fluoroalkenes: review and research needs. Critical Reviews in Toxicology, 21(2), 149-170.
  • Synthetic Strategies to Access Fluorinated Azoles. (2022).
  • Pharmacokinetics biodistribution metabolism: Topics by Science.gov. (n.d.). Science.gov.
  • Synthesis of (e) 2,2-Difluoro-4-formyl-1,3-benzodioxole. (n.d.). PrepChem.com.
  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(14), 2529-2540.
  • Toxicological Profile for Perfluoroalkyls. (2021). Agency for Toxic Substances and Disease Registry - CDC.
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
  • Guengerich, F. P. (2021).
  • MTT (Assay protocol). (2023). Protocols.io.
  • ADME Properties - Pharmacokinetics. (2004). Drug Design Org.
  • El-Sayed, M. A. A., et al. (2017). Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential. Archiv der Pharmazie, 350(5-6).
  • Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149-170.
  • The relationship between the metabolism and toxicity of benzodioxole compounds. (n.d.).

Sources

Exploratory

5-Fluoro-1,3-benzodioxole-4-carboxylic acid: A Versatile Fluorinated Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of Fluorinated Benzodioxoles The incorporation of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Benzodioxoles

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Within this context, the 1,3-benzodioxole scaffold has emerged as a privileged structure, present in numerous natural products and pharmaceuticals. The strategic fusion of these two motifs in 5-Fluoro-1,3-benzodioxole-4-carboxylic acid creates a synthetic building block of significant interest for the development of novel therapeutics and advanced materials. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, offering field-proven insights for its effective utilization in research and development. While direct literature on this specific molecule is limited, this guide will draw upon established principles and data from closely related analogues to provide a robust technical overview.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's properties is paramount for its successful application in synthesis. The key physicochemical properties of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 492444-08-3[1]
Molecular Formula C₈H₅FO₄[1]
Molecular Weight 184.12 g/mol Inferred from formula
Appearance Expected to be a solidInferred from related compounds
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcoholsGeneral chemical principles
Spectroscopic Profile (Predicted)

¹H NMR:

  • Aromatic Protons: Two distinct signals are expected in the aromatic region (δ 6.5-8.0 ppm). The proton at C6 will likely appear as a doublet, coupled to the fluorine at C5. The proton at C7 will also appear as a doublet.

  • Dioxole Protons: A characteristic singlet for the two methylene protons of the dioxole ring is expected around δ 6.0-6.2 ppm.

  • Carboxylic Acid Proton: A broad singlet is anticipated at δ > 12 ppm.

¹³C NMR:

  • The carbon bearing the fluorine (C5) will exhibit a large one-bond C-F coupling constant.

  • Carbons adjacent to the fluorinated carbon will show smaller two- and three-bond C-F couplings.

  • The carbonyl carbon of the carboxylic acid will appear in the range of δ 165-175 ppm.

IR Spectroscopy:

  • A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid will be present around 1680-1720 cm⁻¹.

  • C-F stretching vibrations are anticipated in the 1100-1250 cm⁻¹ region.

Mass Spectrometry:

  • The molecular ion peak (M+) would be observed at m/z 184.

Synthesis Strategies: Accessing the Core Scaffold

While a specific, detailed protocol for the synthesis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is not widely published, a logical synthetic approach can be devised based on established methodologies for analogous benzodioxole and fluorinated aromatic carboxylic acids. A plausible retrosynthetic analysis is outlined below.

retrosynthesis target 5-Fluoro-1,3-benzodioxole-4-carboxylic acid intermediate1 5-Fluoro-1,3-benzodioxole target->intermediate1 Carboxylation intermediate3 Methyl 5-Fluoro-1,3-benzodioxole-4-carboxylate target->intermediate3 Hydrolysis intermediate2 4-Fluoro-1,2-dihydroxybenzene intermediate1->intermediate2 Methylenation intermediate3->intermediate1 Carboxylation and Esterification

Caption: Retrosynthetic analysis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid.

Proposed Synthetic Protocol:

This protocol is a hypothetical, yet chemically sound, pathway based on analogous reactions.

Step 1: Synthesis of 4-Fluoro-1,2-dihydroxybenzene (4-Fluorocatechol)

This starting material can be prepared from commercially available 4-fluoroanisole through demethylation using a strong Lewis acid like boron tribromide (BBr₃) or a nucleophilic agent such as lithium iodide (LiI).

Step 2: Methylenation to form 5-Fluoro-1,3-benzodioxole

The 4-fluorocatechol can be converted to the corresponding methylenedioxy derivative using a dihalomethane, such as dibromomethane or dichloromethane, in the presence of a base like cesium carbonate or potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.

Step 3: Carboxylation of 5-Fluoro-1,3-benzodioxole

The introduction of the carboxylic acid group at the 4-position can be achieved through directed ortho-metalation. The benzodioxole is first treated with a strong base like n-butyllithium or lithium diisopropylamide (LDA) to deprotonate the 4-position, followed by quenching with carbon dioxide (dry ice). Subsequent acidic workup will yield the desired carboxylic acid. The fluorine at the 5-position is expected to direct the metalation to the adjacent 4-position.

Alternative Step 3: Direct Fluorination

An alternative, though potentially more challenging, approach could involve the direct fluorination of 1,3-benzodioxole-4-carboxylic acid. This would require a specialized fluorinating agent, and careful optimization to control regioselectivity and avoid side reactions. A patent for the synthesis of a different fluorinated pyrazole carboxylic acid describes a direct fluorination using elemental fluorine gas, which could be conceptually adapted, albeit with significant safety and experimental considerations.[2]

Reactivity and Applications as a Synthetic Building Block

The unique arrangement of functional groups in 5-Fluoro-1,3-benzodioxole-4-carboxylic acid imparts a versatile reactivity profile, making it a valuable intermediate in multi-step syntheses.

reactivity main_compound 5-Fluoro-1,3-benzodioxole-4-carboxylic acid amide Amide Derivatives main_compound->amide Amide Coupling (e.g., EDC, HOBt) ester Ester Derivatives main_compound->ester Esterification (e.g., Fischer, DCC) acyl_halide Acyl Halides main_compound->acyl_halide Halogenation (e.g., SOCl₂, (COCl)₂) electrophilic_substitution Electrophilic Aromatic Substitution main_compound->electrophilic_substitution Further Functionalization (e.g., Nitration, Halogenation)

Caption: Key reaction pathways for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity, allowing for a range of standard transformations:

  • Amide Bond Formation: The carboxylic acid can be readily coupled with a wide variety of amines using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). This is a crucial reaction for the synthesis of many drug candidates. The benzodioxole moiety is found in compounds that have been investigated as anti-tumor agents.[3]

  • Esterification: Fischer esterification with an alcohol under acidic catalysis, or milder methods using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC), can be employed to generate the corresponding esters. These esters can serve as protecting groups or as prodrugs to enhance bioavailability.

  • Conversion to Acyl Halides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert the carboxylic acid to the more reactive acyl chloride or fluoride, which can then be used in Friedel-Crafts acylations or other nucleophilic acyl substitution reactions.

Influence of the Fluoro Substituent

The fluorine atom at the 5-position exerts a significant electronic influence on the reactivity of the molecule:

  • Increased Acidity: The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid proton, which can affect reaction rates and conditions for reactions involving deprotonation.

  • Modulation of Aromatic Ring Reactivity: The fluorine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. This can be exploited to selectively introduce other substituents onto the aromatic ring.

  • Metabolic Blocking: In a drug development context, the C-F bond is exceptionally stable to metabolic cleavage. Placing a fluorine atom at a potential site of metabolic oxidation can significantly increase the in vivo half-life of a drug candidate. Fluorinated benzodioxoles have been incorporated into drugs to improve metabolic stability.[4]

Potential Applications in Drug Discovery and Agrochemicals

The 1,3-benzodioxole core is a key pharmacophore in a variety of biologically active compounds. The addition of a fluorine atom and a carboxylic acid handle makes 5-Fluoro-1,3-benzodioxole-4-carboxylic acid a highly attractive starting material for the synthesis of novel analogues with potentially improved properties.

  • Oncology: The benzodioxole moiety is present in some anti-cancer agents. For instance, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine is a potent c-Src/Abl kinase inhibitor.[5] The title compound could be used to synthesize novel kinase inhibitors.

  • Agrochemicals: Benzodioxole derivatives have been investigated as potent auxin receptor agonists for promoting root growth.[6] The unique electronic properties of the fluorinated analogue could lead to the discovery of new plant growth regulators.

  • Siderophore-Based Drug Delivery: A related compound, Diphenyl-benzo[3][7]dioxole-4-carboxylic acid pentafluorophenyl ester, has been used as a precursor for siderophore vectors in "Trojan horse" antibiotic strategies.[8] This suggests a potential application for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid in the development of novel drug delivery systems.

Conclusion and Future Outlook

5-Fluoro-1,3-benzodioxole-4-carboxylic acid represents a strategically important, yet underexplored, synthetic building block. Its combination of a privileged benzodioxole core, a reactivity-modulating fluorine substituent, and a versatile carboxylic acid handle makes it a highly valuable tool for organic and medicinal chemists. While the available literature on this specific compound is sparse, the established chemistry of its constituent parts provides a solid foundation for its application in the synthesis of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. Further research into the synthesis and reactivity of this compound is warranted and is likely to unlock new avenues for innovation in these fields.

References

  • Baco, E., Hoegy, F., Schalk, I. J., & Mislin, G. L. A. (2014). Diphenyl-benzo[3][7]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Organic & Biomolecular Chemistry, 12(5), 749–757. [Link]

  • Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]

  • Justia Patents. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Retrieved from [Link]

  • MDPI. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 27(15), 4984. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908833. [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Fluoro-1,3-benzodioxole-4-carboxylic acid: From Synthesis to Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, a fluorinated derivative of the versatile benzodioxole core. While the specific discovery history of this compound is not extensively documented, this paper synthesizes information from related structures and established synthetic methodologies to present a robust understanding of its chemistry, potential synthesis, and likely applications. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering insights into the rationale behind its design and the experimental approaches for its synthesis and potential utilization.

The Significance of the Fluorinated Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a prevalent structural motif in a wide array of biologically active compounds, ranging from pharmaceuticals to agrochemicals.[1][2] Its presence often imparts favorable pharmacokinetic properties. The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological characteristics. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can lead to:

  • Enhanced Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, often preventing metabolic degradation at that position.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.

  • Modulated Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups.

The combination of the benzodioxole core with fluorine, as seen in 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, represents a strategic design to leverage these benefits. The carboxylic acid functionality provides a handle for further chemical modification, such as amide bond formation, making it a valuable building block in medicinal chemistry.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is presented in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 492444-08-3[][5]
Molecular Formula C₈H₅FO₄[5]
Molecular Weight 184.12 g/mol [5]
Appearance White to off-white powderN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in organic solvents like DMSO and methanolN/A

Proposed Synthesis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

While the specific historical synthesis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is not detailed in readily available literature, a plausible synthetic route can be devised based on established organic chemistry reactions for the formation of benzodioxoles and the introduction of fluorine and carboxylic acid moieties. The following proposed multi-step synthesis starts from commercially available 4-fluorocatechol.

Synthetic Scheme

Synthetic_Pathway 4-Fluorocatechol 4-Fluorocatechol Step_1_Product 4-Fluoro-1,3-benzodioxole 4-Fluorocatechol->Step_1_Product CH2Br2, K2CO3, DMF Step_2_Product Lithiate Intermediate Step_1_Product->Step_2_Product n-BuLi, THF, -78°C Final_Product 5-Fluoro-1,3-benzodioxole-4-carboxylic acid Step_2_Product->Final_Product 1. CO2 (s) 2. H3O+

Caption: Proposed synthetic pathway for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluoro-1,3-benzodioxole

This step involves the formation of the methylenedioxy bridge from the catechol derivative.

  • Materials: 4-Fluorocatechol, Dibromomethane (CH₂Br₂), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 4-fluorocatechol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

    • Add dibromomethane (1.2 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-Fluoro-1,3-benzodioxole.

Step 2: Directed Ortho-Metalation and Carboxylation

This step utilizes the directing effect of the dioxole oxygens to achieve regioselective lithiation, followed by quenching with carbon dioxide to install the carboxylic acid group.

  • Materials: 4-Fluoro-1,3-benzodioxole, n-Butyllithium (n-BuLi) in hexanes, Dry Tetrahydrofuran (THF), Dry Ice (solid CO₂).

  • Procedure:

    • Dissolve 4-Fluoro-1,3-benzodioxole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Quench the reaction by adding crushed dry ice in one portion.

    • Allow the reaction mixture to warm to room temperature slowly.

    • Acidify the mixture with 1M hydrochloric acid (HCl) to a pH of approximately 2.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 5-Fluoro-1,3-benzodioxole-4-carboxylic acid.

Potential Applications and Biological Relevance

While specific biological activity data for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is not abundant in the public domain, the broader class of benzodioxole derivatives has shown significant promise in several therapeutic areas. The introduction of the fluoro and carboxylic acid groups on this scaffold suggests its potential as a key intermediate or a final active compound in the following areas:

  • As a Building Block in Drug Discovery: The carboxylic acid group serves as a versatile handle for the synthesis of amides, esters, and other derivatives. This allows for the exploration of a wide chemical space in lead optimization campaigns. For instance, similar benzodioxole carboxylic acids have been used in the synthesis of compounds targeting cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain.[1]

  • Inhibitors of Biological Targets: The fluorinated benzodioxole core could be designed to interact with specific biological targets. For example, related benzodioxole structures have been investigated as cytotoxic agents against cancer cell lines.[1] The fluorine atom can enhance binding to the target protein, potentially leading to more potent and selective inhibitors.

  • Agrochemicals: Benzodioxole derivatives have a history of use as synergists for insecticides. The unique electronic properties of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.

  • Auxin Receptor Agonists: Research has shown that certain 1,3-benzodioxole derivatives can act as potent auxin receptor agonists, promoting root growth.[6] This opens up possibilities for the application of this scaffold in agriculture and horticulture.

Logical Flow for Investigating Biological Activity

Biological_Investigation_Workflow Start 5-Fluoro-1,3-benzodioxole-4-carboxylic acid Library_Synthesis Derivative Library Synthesis (Amides, Esters, etc.) Start->Library_Synthesis Screening High-Throughput Screening (HTS) Against various targets Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Preclinical_Studies In vivo and In vitro Preclinical Studies Lead_Optimization->Preclinical_Studies Candidate Drug/Agrochemical Candidate Preclinical_Studies->Candidate

Caption: A logical workflow for the investigation of the biological activity of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid and its derivatives.

Conclusion and Future Outlook

5-Fluoro-1,3-benzodioxole-4-carboxylic acid represents a fascinating and potentially valuable molecule at the intersection of fluorine chemistry and pharmacophore design. While its own history is yet to be fully written, the principles of its design and the wealth of research into related benzodioxole structures provide a strong foundation for its exploration. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its biological properties.

Future research should focus on the synthesis of a diverse library of derivatives from this core structure and their systematic evaluation in a range of biological assays. The insights gained from such studies will undoubtedly contribute to the development of novel therapeutics and other valuable chemical entities. The strategic placement of fluorine on the versatile benzodioxole scaffold ensures that this and related compounds will remain an area of active interest for the foreseeable future.

References

  • Baco, E., Hoegy, F., Schalk, I. J., & Mislin, G. L. A. (2014). Diphenyl-benzo[3][]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Organic & Biomolecular Chemistry, 12(5), 735-744. Retrieved from [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
  • Le, T. V. (2024). Synthesis of Fluorinated Compounds by C-H Bond Functionalization (Doctoral dissertation, University of Houston). Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC chemistry, 14(1), 1-11. Retrieved from [Link]

  • Bygd, M. D., Wackett, L. P., & Aksan, A. (2021). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... ResearchGate. Retrieved from [Link]

  • Method for producing 1,3-benzodioxole derivative. (2001). Google Patents.
  • Yang, Z., Xu, J., Du, L., Yin, J., Wang, Z., Yi, F., ... & Tan, W. (2022). Design, Synthesis, and Action Mechanism of 1, 3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894295. Retrieved from [Link]

  • PubChem. 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • D'Anca, D., & Spadaro, A. (2021). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. Retrieved from [Link]

  • Van Goor, F., Hadida, S., Grootenhuis, P. D., Burton, B., Cao, D., Neuberger, T., ... & McCartney, J. (2009). Discovery of N-(2, 4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1, 4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. Journal of medicinal chemistry, 52(24), 7845-7849. Retrieved from [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (1989). Google Patents.
  • Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Schlessinger, J. (2003). Discovery of 5-[5-fluoro-2-oxo-1, 2-dihydroindol-(3Z)-ylidenemethyl]-2, 4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl) amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of medicinal chemistry, 46(7), 1116-1119. Retrieved from [Link]

  • Process for preparing aromatic carboxylic acids. (2012). Google Patents.
  • METHOD FOR PRODUCING 5-(ALFA-HYDROXYALKYL) BENZO-[3][]DIOXOLANE. (2004). Google Patents. Retrieved from

  • PubChem. 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • NIST. 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

Introduction: A Profile of a Key Building Block 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a fluorinated aromatic carboxylic acid that serves as a valuable intermediate and structural motif in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Profile of a Key Building Block

5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a fluorinated aromatic carboxylic acid that serves as a valuable intermediate and structural motif in medicinal chemistry and drug discovery. The benzodioxole core is present in numerous natural products and pharmacologically active molecules, while the strategic incorporation of a fluorine atom is a widely used tactic to modulate a compound's physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity.[1] The carboxylic acid functional group provides a critical handle for synthetic elaboration, allowing for the construction of more complex molecular architectures.[2]

Given its utility and reactive nature, a thorough understanding of its chemical hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring personnel safety, experimental integrity, and environmental protection. This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, grounded in established safety data for structurally analogous compounds.

Section 1: Hazard Identification and GHS Classification

Table 1: GHS Hazard Classification for Structurally Related Benzodioxole Carboxylic Acids

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral Danger H302: Harmful if swallowed.
Skin Corrosion / Irritation Danger H314: Causes severe skin burns and eye damage.
Serious Eye Damage Danger H318: Causes serious eye damage.[3]
Hazardous to the Aquatic Environment, Acute Warning H400: Very toxic to aquatic life.[3]

| Hazardous to the Aquatic Environment, Chronic | | Warning | H411: Toxic to aquatic life with long lasting effects. |

The causality behind these classifications stems from the compound's chemical properties. The carboxylic acid moiety imparts acidity, which can cause severe chemical burns to skin and eyes upon contact, especially to mucous membranes. The compound's classification as "Harmful if swallowed" necessitates stringent controls to prevent ingestion. Furthermore, its significant aquatic toxicity mandates that the compound and its containers be disposed of as hazardous waste to prevent environmental release.[3]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, combining engineering controls with appropriate PPE. The primary routes of exposure are inhalation of the dust, skin/eye contact, and ingestion.

  • Engineering Controls : All work involving 5-Fluoro-1,3-benzodioxole-4-carboxylic acid powder must be conducted in a properly functioning chemical fume hood to prevent inhalation of airborne particulates.[3] An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes and airborne powder.[3][5]

    • Skin Protection : A flame-resistant lab coat must be worn and kept fully fastened. Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contamination is suspected.[3]

    • Respiratory Protection : If there is a risk of exceeding exposure limits, such as during a large spill cleanup outside of a fume hood, a NIOSH-approved particulate respirator should be used.[6]

Section 3: Standard Operating Protocol for Safe Handling

The following protocol outlines a self-validating workflow designed to minimize exposure and ensure safe handling from receipt to use.

SOP_Workflow prep 1. Pre-Operational Checks ppe 2. Don PPE (Goggles, Face Shield, Lab Coat, Gloves) prep->ppe Verify safety equipment fume_hood 3. Work Inside Chemical Fume Hood ppe->fume_hood weigh 4. Weighing & Dispensing - Use anti-static weigh boat. - Handle gently to avoid dust. fume_hood->weigh Begin handling transfer 5. Transfer & Dissolution - Add solid to solvent slowly. - Keep container covered. weigh->transfer cleanup 6. Decontamination & Cleanup - Wipe down surfaces. - Dispose of contaminated items as hazardous waste. transfer->cleanup After use waste 7. Waste Disposal - Segregate into solid/liquid hazardous waste. cleanup->waste doff_ppe 8. Doff & Dispose PPE - Remove gloves last. waste->doff_ppe wash 9. Personal Hygiene - Wash hands thoroughly. doff_ppe->wash Final step

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Derivatization of 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid for Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 5-fluoro-1,3-benzodioxole-4-carboxylic acid, a valuable scaffold in modern medicinal chemistry. We...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 5-fluoro-1,3-benzodioxole-4-carboxylic acid, a valuable scaffold in modern medicinal chemistry. We will explore the strategic importance of this starting material, rooted in the synergistic effects of the benzodioxole core and the fluorine substituent, and detail field-proven methodologies for its conversion into diverse libraries of amides, esters, and other key functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel therapeutic agents.

Introduction: The Strategic Value of the 5-Fluoro-1,3-benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, planar structure and electron-rich nature make it an excellent platform for molecular recognition by biological targets.

The introduction of a fluorine atom at the 5-position significantly enhances the medicinal chemistry potential of this scaffold. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are strategically employed in drug design to:

  • Improve Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.[3]

  • Enhance Binding Affinity: Fluorine can modulate the acidity/basicity of nearby functional groups and participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets.[3]

  • Modulate Physicochemical Properties: Fluorination can impact lipophilicity, solubility, and membrane permeability, providing a tool to fine-tune the pharmacokinetic profile of a molecule.[4]

The carboxylic acid at the 4-position serves as a versatile synthetic handle, allowing for the straightforward introduction of a wide variety of functional groups and the exploration of diverse chemical space. This combination of a biologically active core, a metabolic blocking/binding-enhancing fluorine atom, and a versatile synthetic handle makes 5-fluoro-1,3-benzodioxole-4-carboxylic acid a highly valuable starting material for drug discovery programs. Structurally similar compounds, such as N-(5-chloro-1,3-benzodioxole-4-yl) derivatives, have shown potent activity as dual-specific c-Src/Abl kinase inhibitors for oncology applications, highlighting the therapeutic potential of this molecular framework.[5]

Core Derivatization Strategies

The primary focus of derivatization for this scaffold is the modification of the carboxylic acid moiety. The most common and effective strategies are amide bond formation and esterification, which allow for the systematic exploration of structure-activity relationships (SAR).

Diagram: Core Derivatization Workflow

G A 5-Fluoro-1,3-benzodioxole- 4-carboxylic Acid B Amide Library (R-NH2, Coupling) A->B Amidation C Ester Library (R-OH, Acid Catalysis) A->C Esterification D Advanced Derivatives (e.g., Alcohols, Ketones) A->D Reduction / Organometallic Addition

Caption: Key derivatization pathways for the title compound.

Protocol I: Amide Library Synthesis via Amide Coupling

Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[6] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[7] Therefore, activation of the carboxylic acid is required. We present two reliable protocols: one using a modern coupling reagent (HATU) and a classical approach via an acyl chloride intermediate.

Rationale for Method Selection
  • HATU Coupling: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient, uronium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions and often results in high yields.[6] It is particularly effective for coupling with a wide range of amines, including less nucleophilic anilines and sterically hindered amines. The reaction proceeds under mild conditions, preserving sensitive functional groups elsewhere in the molecule.

  • Acyl Chloride Method: This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like oxalyl chloride or thionyl chloride. The subsequent reaction with an amine is typically very fast and efficient. This method is cost-effective but can be less tolerant of sensitive functional groups due to the harsh nature of the chlorinating agents.

Detailed Experimental Protocol: HATU Coupling

This protocol describes the parallel synthesis of an amide library from 5-fluoro-1,3-benzodioxole-4-carboxylic acid and a diverse set of primary and secondary amines.

Materials & Reagents:

ReagentSupplierPurityNotes
5-Fluoro-1,3-benzodioxole-4-carboxylic acidCommercial>98%Starting Material
HATU (CAS: 148893-10-1)Commercial>98%Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)Commercial>99%Non-nucleophilic base
Amine (diverse set, e.g., aniline, benzylamine)Commercial>98%Nucleophile
N,N-Dimethylformamide (DMF)Anhydrous>99.8%Reaction Solvent
Dichloromethane (DCM), Ethyl Acetate (EtOAc)HPLC Grade-Extraction/Chromatography Solvents
Saturated aq. NaHCO₃, BrineLab Prepared-Work-up Solutions
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 5-fluoro-1,3-benzodioxole-4-carboxylic acid (1.0 eq, e.g., 100 mg, 0.54 mmol).

  • Dissolution: Dissolve the acid in anhydrous DMF (e.g., 3 mL).

  • Addition of Amine: Add the desired amine (1.1 eq, 0.59 mmol).

  • Addition of Base: Add DIPEA (2.5 eq, 1.35 mmol). The use of a non-nucleophilic base is crucial to prevent side reactions with the activated acid.

  • Addition of Coupling Reagent: Add HATU (1.2 eq, 0.65 mmol) portion-wise to the stirred solution. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted acid and acidic byproducts, followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: Amide Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Dissolve Acid (1 eq) in Anhydrous DMF B Add Amine (1.1 eq) & DIPEA (2.5 eq) A->B C Add HATU (1.2 eq) B->C D Stir at RT (2-16 h) C->D E Monitor by TLC/LC-MS D->E F Aqueous Wash (NaHCO3, Brine) E->F G Dry (MgSO4) & Concentrate F->G H Flash Chromatography G->H I Characterize (NMR, MS) H->I

Caption: Step-wise workflow for HATU-mediated amide coupling.

Protocol II: Ester Library Synthesis via Fischer Esterification

Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] It is an equilibrium process, and to drive the reaction towards the product, the alcohol is typically used in large excess (as the solvent) or water is removed as it is formed.

Rationale for Method Selection

This method is ideal for creating simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol is inexpensive and can be used as the solvent. It is a straightforward, one-step procedure that avoids costly reagents. For more complex or precious alcohols, alternative methods like DCC/DMAP coupling may be more appropriate to conserve the alcohol.[9]

Detailed Experimental Protocol: Fischer Esterification

Materials & Reagents:

ReagentSupplierPurityNotes
5-Fluoro-1,3-benzodioxole-4-carboxylic acidCommercial>98%Starting Material
Alcohol (e.g., Methanol, Ethanol)Anhydrous>99.8%Reagent and Solvent
Sulfuric Acid (H₂SO₄)Concentrated98%Acid Catalyst
Saturated aq. NaHCO₃Lab Prepared-Neutralizing Agent
Diethyl Ether or Ethyl AcetateHPLC Grade-Extraction Solvent
Anhydrous Na₂SO₄Reagent Grade-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: Suspend 5-fluoro-1,3-benzodioxole-4-carboxylic acid (1.0 eq) in the desired anhydrous alcohol (e.g., 20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension while stirring.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction should become a homogeneous solution as the ester is formed.

  • Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting acid spot and the appearance of a new, less polar product spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate (30 mL).

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ evolution will occur.

    • Wash with water (1 x 20 mL) and then brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purification: The crude ester is often of high purity. If necessary, it can be further purified by flash chromatography or recrystallization.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Diversification Strategies

To further expand the chemical space around the scaffold, the carboxylic acid can be converted into other key functional groups.

Reduction to Primary Alcohol

The carboxylic acid can be reduced to the corresponding primary alcohol, 5-fluoro-1,3-benzodioxole-4-methanol. This alcohol is a valuable intermediate that can be further derivatized via etherification, esterification (with a different acid), or conversion to a leaving group (e.g., mesylate, tosylate) for nucleophilic substitution reactions.

  • Protocol Outline: A common and effective method is the use of borane complexes, such as Borane-THF (BH₃·THF), which selectively reduce carboxylic acids in the presence of many other functional groups.

    • Dissolve the carboxylic acid in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C.

    • Slowly add BH₃·THF solution (typically ~2-3 equivalents).

    • Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).

    • Carefully quench the reaction with methanol, followed by an acidic work-up.

    • Purify by standard extraction and chromatography.

Conversion to Ketones

The synthesis of ketones from carboxylic acids provides access to another important class of derivatives.[10] This transformation can be challenging due to the over-addition of organometallic reagents.

  • Protocol Outline (via Organolithium Reagents): A robust method involves the reaction of the carboxylic acid with two equivalents of an organolithium reagent (e.g., phenyllithium, n-butyllithium).[11]

    • The first equivalent of the organolithium acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate.

    • The second equivalent adds to the carbonyl, forming a stable dilithio dianion intermediate.

    • This intermediate is stable at low temperatures and does not collapse until an aqueous acidic work-up is performed, which then liberates the ketone.[11]

    • The reaction must be performed in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at low temperatures (e.g., -78 °C) under an inert atmosphere.

Conclusion

5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a powerful and versatile starting material for medicinal chemistry campaigns. The derivatization strategies outlined in this guide, particularly amide coupling and esterification, provide reliable and scalable methods for generating diverse libraries of compounds. The strategic placement of the fluorine atom offers inherent advantages for developing drug candidates with improved pharmacokinetic and pharmacodynamic properties. By leveraging these protocols, researchers can efficiently explore the SAR of this promising scaffold and accelerate the discovery of new therapeutic agents.

References

  • Lundberg, H., Tinnis, F., Zhang, J., Algar, R., & Bäckvall, J. E. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PMC. [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Chemistry Steps. [Link]

  • Hennequin, L. F., Allen, J., B-Ruchaud, S., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Amani, J., & Molander, G. A. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. PMC. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Wang, S. M., Alharbi, N. S., & Qin, H. L. (2019). Supporting Information: Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. [Link]

  • Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco. [Link]

  • Anonymous. (n.d.). Benzodioxole scaffold containing compound with multiple pharmacological activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Vale-Constantin, C., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Böhm, H. J., Banner, D., & Wessel, H. P. (2004). Fluorine in Medicinal Chemistry. ChemBioChem. [Link]

  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. PubChem. [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Scholars Research Library. [Link]

  • Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Farmaco. [Link]

Sources

Application

Application Notes &amp; Protocols: Utilizing 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying novel lead compounds, particularly for challenging biological targets.[1][2][3] This app...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying novel lead compounds, particularly for challenging biological targets.[1][2][3] This approach relies on screening libraries of low molecular weight fragments (typically <300 Da) to identify weak but high-quality binders, which then serve as starting points for rational drug design.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid as a high-value fragment. We will explore the chemical rationale for its selection, present detailed protocols for its application in biophysical screening assays, and outline workflows for hit-to-lead optimization.

Introduction: The Rationale for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid in FBDD

The success of an FBDD campaign is fundamentally linked to the quality and diversity of the fragment library.[6] An ideal fragment should not only comply with established guidelines like the "Rule of Three" but also possess features that facilitate subsequent medicinal chemistry efforts. 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a compelling candidate for inclusion in any screening library for several reasons:

  • The Benzodioxole Scaffold: The 1,3-benzodioxole moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and clinically approved drugs.[7][8] This core structure is associated with a wide range of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties, suggesting its inherent ability to form favorable interactions with biological macromolecules.[9][10][11]

  • Strategic Functionalization: The fragment features two key functional groups. The carboxylic acid is a versatile hydrogen bond donor and acceptor, capable of forming strong, directional interactions with polar residues (e.g., Arginine, Lysine, Histidine) in a protein's binding pocket. The fluorine atom is a valuable bioisostere for a hydrogen atom that can enhance binding affinity through favorable electrostatic or dipole interactions, and can improve metabolic stability and pharmacokinetic properties.

  • Synthetic Tractability: The aromatic ring and the carboxylic acid group provide chemically accessible "handles" for synthetic elaboration, a critical feature for the hit-to-lead optimization phase where the initial fragment is "grown" into a more potent molecule.[12]

Physicochemical Profile vs. "Rule of Three"

The "Rule of Three" provides a set of guidelines for designing effective fragments. 5-Fluoro-1,3-benzodioxole-4-carboxylic acid aligns well with these principles, ensuring it occupies a favorable region of chemical space for FBDD.

Property"Rule of Three" Guideline5-Fluoro-1,3-benzodioxole-4-carboxylic acidCompliance
Molecular Weight (MW) ≤ 300 Da~198.12 g/mol Yes
cLogP ≤ 3~1.8 (Predicted)Yes
Hydrogen Bond Donors ≤ 31 (from -COOH)Yes
Hydrogen Bond Acceptors ≤ 34 (2 from -COO-, 2 from dioxole)No (Slight Deviation)
Rotatable Bonds ≤ 31 (C-COOH bond)Yes

Note: While the number of hydrogen bond acceptors is technically four, the two ether oxygens of the dioxole ring are weak acceptors. The dominant interactions are expected from the more polar carboxylic acid group. This slight deviation is often acceptable, especially given the scaffold's rigidity and other favorable properties.

The Fragment-Based Drug Discovery Workflow

FBDD is a systematic process that begins with identifying low-affinity hits and iteratively builds them into high-potency lead candidates. The structural information gained at each step is crucial for guiding the design process.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Fragment Library (Containing the target fragment) B Primary Biophysical Screen (e.g., SPR, DSF, NMR) A->B Screening C Hit Validation (Orthogonal Assays) B->C Identified Hits D Structural Biology (X-ray Crystallography, NMR) C->D Validated Hits E Structure-Guided Chemistry (Growing, Linking, Merging) D->E Binding Mode F Potency & ADMET Profiling E->F Synthesized Analogs F->E Iterative Cycles G Lead Candidate F->G Optimized Properties

Caption: The iterative workflow of a typical Fragment-Based Drug Discovery (FBDD) campaign.

Application Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragments due to its low protein consumption and ability to provide kinetic and affinity data.[13][14] This protocol outlines the screening of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid against a hypothetical protein target.

3.1. Materials & Reagents

  • SPR Instrument: (e.g., Biacore, Carterra)

  • Sensor Chip: CM5 (or other suitable surface)

  • Target Protein: >95% purity, in a suitable buffer (e.g., HEPES, PBS).

  • Fragment Stock: 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, 100 mM in 100% DMSO.

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Reagents: Amine coupling kit (EDC, NHS), activation and blocking buffers.

  • DMSO: High-purity, for buffer matching.

3.2. Experimental Procedure

Step 1: Target Protein Immobilization

  • Equilibrate the sensor chip with running buffer.

  • Activate the surface of a flow cell with a 1:1 mixture of EDC/NHS for 7 minutes.

  • Inject the target protein (e.g., 20-50 µg/mL in 10 mM Acetate buffer, pH 4.5) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 Response Units, RU) is achieved.

  • Inject ethanolamine-HCl to block any remaining active esters on the surface.

  • A reference flow cell should be prepared similarly but without protein injection to serve as a control for non-specific binding.

Step 2: Fragment Solution Preparation

  • Prepare a series of dilutions of the 5-Fluoro-1,3-benzodioxole-4-carboxylic acid stock solution in running buffer. A typical screening concentration range for fragments is 100 µM to 2 mM.

  • Crucially , ensure the final DMSO concentration is identical across all samples and is matched in the running buffer (typically ≤1% DMSO) to minimize solvent mismatch artifacts.

Step 3: SPR Screening Assay

  • Equilibrate the entire system with the DMSO-matched running buffer.

  • Inject the prepared fragment solutions over both the target and reference flow cells. Use a sufficiently long contact time (e.g., 60-120 seconds) and dissociation time (e.g., 120-300 seconds) to observe binding and unbinding events.

  • Perform a buffer-only (blank) injection periodically for double referencing.

  • After several fragment injections, inject a known binder (if available) as a positive control to ensure the protein surface remains active.

3.3. Data Analysis & Interpretation

  • Subtract the signal from the reference flow cell and the buffer blank injection from the target flow cell data.

  • Examine the resulting sensorgrams for a concentration-dependent binding response. A true binding event should show a characteristic association curve during injection followed by a dissociation curve.

  • For confirmed hits, perform a full dose-response analysis to determine the equilibrium dissociation constant (KD). Since fragment binding is often weak and fast, a steady-state affinity analysis is usually most appropriate.

  • Calculate the Ligand Efficiency (LE) , a key metric in FBDD. LE normalizes binding affinity for the size of the molecule.

    • LE = -RT * ln(KD) / N (where N is the number of non-hydrogen atoms).

    • A good fragment hit typically has an LE ≥ 0.3.

Application Protocol: Orthogonal Hit Validation via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is an excellent orthogonal method to validate hits from a primary screen. It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

4.1. Materials & Reagents

  • qPCR Instrument: Capable of monitoring fluorescence over a temperature gradient.

  • Fluorescent Dye: SYPRO Orange (or similar).

  • Target Protein: 0.1-0.2 mg/mL in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Stock: 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, 100 mM in 100% DMSO.

4.2. Experimental Procedure

  • In a 96-well PCR plate, prepare the reaction mixture for each well:

    • Target Protein (to a final concentration of 0.1 mg/mL).

    • SYPRO Orange dye (to a final concentration of 5x).

    • Fragment (to a final concentration, e.g., 500 µM).

    • Assay buffer to the final volume (e.g., 20 µL).

    • Include "protein + dye only" controls and "protein + dye + DMSO" controls.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the qPCR instrument.

  • Run a melt-curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while continuously monitoring fluorescence.

4.3. Data Analysis & Interpretation

  • Plot fluorescence versus temperature. The midpoint of the sigmoidal transition is the melting temperature (Tm).

  • A positive hit is identified by a significant increase in Tm (ΔTm) in the presence of the fragment compared to the DMSO control. A ΔTm of ≥ 2 °C is generally considered a robust hit. This indicates that the fragment binds to and stabilizes the folded state of the protein.

Strategies for Hit-to-Lead Optimization

Once 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is confirmed as a validated hit, structural biology techniques like X-ray crystallography are employed to determine its binding mode.[12][15][16] This structural information is paramount for guiding the subsequent chemistry phase, which typically involves one of three strategies.[17][18][19]

Hit_To_Lead cluster_Target Target Protein Binding Pocket cluster_pocket cluster_Strategies Optimization Strategies Fragment Fragment Hit EmptyPocket1 Sub-pocket A EmptyPocket2 Sub-pocket B Growing Fragment Growing (Extending into sub-pocket A) Fragment->Growing Linking Fragment Linking (Connecting to another fragment in sub-pocket B) Fragment->Linking Merging Fragment Merging (Combining with another overlapping fragment) Fragment->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Key strategies for evolving a fragment hit into a potent lead compound.

  • Fragment Growing: This is the most common approach.[19] Using the crystal structure, chemists design and synthesize new analogs where chemical groups are added to the fragment core to engage with adjacent pockets. For our fragment, this could involve extending from the aromatic ring or converting the carboxylic acid to an amide to probe new interactions.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments. This can lead to a dramatic increase in affinity and selectivity.

  • Fragment Merging: If another fragment hit is identified that partially overlaps with the binding site of the first, a new molecule can be designed that incorporates the key features of both fragments into a single, more potent compound.

Conclusion

5-Fluoro-1,3-benzodioxole-4-carboxylic acid represents a high-quality, synthetically tractable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, combined with a privileged medicinal chemistry scaffold and versatile functional handles, make it an ideal candidate for identifying novel hit compounds. The protocols and strategies outlined in this document provide a robust framework for researchers to effectively utilize this fragment, from initial screening and validation through to structure-guided lead optimization, ultimately accelerating the discovery of new therapeutic agents.

References

  • Title: 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 Source: PubChem URL: [Link]

  • Title: 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals Source: PubMed URL: [Link]

  • Title: Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model Source: PubMed Central URL: [Link]

  • Title: Application of Fragment-Based Drug Discovery to Versatile Targets Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure Source: PubMed URL: [Link]

  • Title: The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis Source: Hopax Fine Chemicals URL: [Link]

  • Title: Diphenyl-benzo[10][20]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Structures of benzodioxol derivatives having various biological activities Source: ResearchGate URL: [Link]

  • Title: An Introduction to Fragment-Based Drug Discovery (FBDD) Source: Drug Hunter URL: [Link]

  • Title: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters Source: NIH National Library of Medicine URL: [Link]

  • Title: Fragment Screening | Drug Discovery Source: Sygnature Discovery URL: [Link]

  • Title: Fragment Screening & Fragment-Based Drug Design Source: Jubilant Biosys URL: [Link]

  • Title: Biophysical screening in fragment-based drug design: a brief overview Source: Essays in Biochemistry (Oxford Academic) URL: [https://academic.oup.com/essays biochem/article/63/2/227/5344406]([Link] biochem/article/63/2/227/5344406)

  • Title: 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C8H4F2O4 | CID 608772 Source: PubChem URL: [Link]

  • Title: 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-, methyl ester | C9H6F2O4 | CID 59129261 Source: PubChem URL: [Link]

  • Title: Fragment Screening by Surface Plasmon Resonance Source: PMC - NIH National Library of Medicine URL: [Link]

  • Title: In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery Source: PMC - NIH National Library of Medicine URL: [Link]

  • Title: New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus Source: PMC - NIH National Library of Medicine URL: [Link]

  • Title: How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery Source: PubMed URL: [Link]

  • Title: Concepts and Core Principles of Fragment-Based Drug Design Source: PMC - NIH National Library of Medicine URL: [Link]

  • Title: Crystallographic Fragment Screening In Drug Discovery: Background & Advantages Source: Jubilant Biosys URL: [Link]

  • Title: Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Different hit-to-lead optimization strategies (fragment growing, merging and linking approach) Source: ResearchGate URL: [Link]

  • Title: Fragment-based lead discovery Source: Wikipedia URL: [Link]

Sources

Method

Application Note &amp; Protocol: Strategies for Amide Coupling with 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to performing amide coupling reactions with 5-Fluoro-1,3-benzodioxole-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to performing amide coupling reactions with 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. Amide bond formation is a cornerstone of medicinal chemistry, yet substrates with unique electronic properties, such as the title compound, can present challenges to standard protocols. The presence of an electron-withdrawing fluorine atom and the benzodioxole moiety can decrease the nucleophilicity of the carboxylate, potentially leading to sluggish or incomplete reactions. This guide details the underlying principles of selecting an appropriate coupling strategy, offers optimized, step-by-step protocols for various classes of reagents, and includes methods for reaction monitoring, product purification, and troubleshooting.

Introduction: Understanding the Substrate and Reaction

5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a substituted aromatic carboxylic acid. The benzodioxole scaffold is a common feature in pharmacologically active molecules, and the fluorine atom can be introduced to modulate properties such as metabolic stability and binding affinity. The successful synthesis of amide derivatives from this acid is crucial for building libraries of new chemical entities in drug discovery programs.[][2]

The primary challenge in coupling this substrate lies in the electronic nature of the carboxylic acid. The fluorine atom and the oxygen atoms of the dioxole ring exert a net electron-withdrawing effect, which reduces the electron density of the carboxyl group. This deactivation necessitates a robust activation strategy to facilitate nucleophilic attack by the amine.

This guide explores three reliable methods for activating 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, each employing a different class of coupling reagent:

  • Uronium/Aminium Salts (HATU): High-efficiency reagents for challenging couplings.

  • Carbodiimides (EDC) with Additives (HOBt): A classic, cost-effective, and widely used method.

  • Phosphonic Anhydrides (T3P®): A modern, "green" reagent known for its high efficiency and simple work-up.[3]

The Chemistry of Activation: Choosing Your Reagent

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the acid into a better leaving group, making the carbonyl carbon more electrophilic for the amine to attack.[4]

HATU: The High-Performance Option

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent renowned for its high efficiency and rapid reaction times, especially for sterically hindered or electronically deactivated substrates.[5][6]

Mechanism of Action:

  • The carboxylic acid, deprotonated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), attacks HATU.[7]

  • This forms a highly reactive OAt-active ester intermediate.

  • The amine then attacks the active ester to form the amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[8][9]

The superior performance of HATU is partly attributed to a neighboring group effect from the pyridine nitrogen in the HOAt leaving group, which stabilizes the transition state.[5]

EDC/HOBt: The Workhorse Combination

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[4] While effective, this intermediate can be unstable and may rearrange or react with another carboxylic acid molecule.

The Role of HOBt: The addition of an additive like 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt traps the O-acylisourea intermediate to form a more stable and reactive HOBt-ester.[10][11] This two-step, one-pot process offers several advantages:

  • Increases coupling efficiency.

  • Minimizes racemization if the carboxylic acid has a chiral center.

  • Suppresses side reactions.[12]

The primary byproduct of EDC is a water-soluble urea derivative, which simplifies purification through aqueous work-up.[13]

T3P®: The Green and Efficient Alternative

T3P® (Propanephosphonic Anhydride) is a cyclic anhydride that serves as a powerful and mild dehydrating agent for amide bond formation.[3][14] It is considered a "green" reagent due to its low toxicity and the generation of water-soluble phosphonic acid byproducts that are easily removed.[15][16]

Mechanism of Action:

  • The carboxylate attacks one of the phosphorus atoms of the T3P trimer, leading to the cleavage of a P-O-P bond.

  • This forms a mixed anhydride intermediate, which is a highly activated form of the carboxylic acid.

  • The amine attacks this activated intermediate to yield the final amide.[17]

T3P® is particularly effective and avoids the need for potentially explosive additives like HOBt.[3] Its simple work-up makes it ideal for both small-scale synthesis and large-scale production.[14]

Experimental Protocols

The following protocols are designed for a typical reaction scale of 0.5 mmol. Reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_acid Weigh Acid & Amine prep_reagents Prepare Reagents & Solvent setup Combine Reactants (under N2) prep_reagents->setup monitor Monitor Progress (TLC / HPLC) setup->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Purify Product (Chromatography / Crystallization) extract->purify char Characterize Product (NMR, MS) purify->char

Caption: General workflow for amide coupling reactions.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high yields and fast reaction times, especially with less reactive amines.

Materials:

  • 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, nitrogen atmosphere setup

Reagent Quantities:

Reagent Equivalents Amount (for 0.5 mmol)
Carboxylic Acid 1.0 92 mg
Amine 1.1 0.55 mmol
HATU 1.2 228 mg
DIPEA 2.5 218 µL

| Anhydrous DMF | - | 5 mL |

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (92 mg, 0.5 mmol) and HATU (228 mg, 0.6 mmol).

  • Add anhydrous DMF (5 mL) and stir to dissolve.

  • Add the amine (0.55 mmol).

  • Add DIPEA (218 µL, 1.25 mmol) dropwise to the stirring solution at room temperature.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or HPLC.[18]

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

  • Wash the organic layer sequentially with 5% citric acid solution (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[19][20]

Protocol 2: EDC/HOBt-Mediated Coupling

A reliable and cost-effective method suitable for a wide range of amines.

Materials:

  • 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

  • Amine of choice

  • EDC·HCl (or EDCI)

  • HOBt (anhydrous or monohydrate)

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard glassware, magnetic stirrer, nitrogen atmosphere setup

Reagent Quantities:

Reagent Equivalents Amount (for 0.5 mmol)
Carboxylic Acid 1.0 92 mg
Amine 1.1 0.55 mmol
EDC·HCl 1.2 115 mg
HOBt 1.2 81 mg
DIPEA 2.0 174 µL

| Anhydrous DCM | - | 5 mL |

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (92 mg, 0.5 mmol), HOBt (81 mg, 0.6 mmol), and the amine (0.55 mmol).

  • Add anhydrous DCM (5 mL) and stir. If solubility is an issue, DMF can be used.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (174 µL, 1.0 mmol).

  • Add EDC·HCl (115 mg, 0.6 mmol) in one portion.[13]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or HPLC.[21]

  • Work-up: Dilute the reaction mixture with DCM (25 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product.

Protocol 3: T3P®-Mediated Coupling

An excellent choice for mild conditions and a straightforward, non-chromatographic purification in many cases.

Materials:

  • 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

  • Amine of choice

  • T3P® (typically 50% solution in ethyl acetate or DMF)

  • Pyridine or DIPEA

  • Ethyl Acetate (EtOAc)

  • Standard glassware, magnetic stirrer, nitrogen atmosphere setup

Reagent Quantities:

Reagent Equivalents Amount (for 0.5 mmol)
Carboxylic Acid 1.0 92 mg
Amine 1.1 0.55 mmol
T3P® (50% in EtOAc) 1.5 477 mg (954 µL)
Pyridine 3.0 121 µL

| Ethyl Acetate | - | 5 mL |

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (92 mg, 0.5 mmol) and the amine (0.55 mmol).

  • Add ethyl acetate (5 mL) and pyridine (121 µL, 1.5 mmol). Stir until all solids dissolve.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (954 µL, 1.5 equiv) dropwise over 5 minutes. An exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or HPLC.

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1M HCl (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The high water solubility of T3P® byproducts often results in a relatively clean crude product.[16]

  • Purify further if necessary.

Reaction Mechanisms Visualized

HATU Coupling Mechanism

G RCOOH R-COOH + Base ActiveEster OAt-Active Ester + Tetramethylurea RCOOH->ActiveEster - H-Base⁺ HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide Amine R'-NH2 Amine->Amide + HOAt

Caption: Activation and coupling via HATU reagent.[5][7]

EDC/HOBt Coupling Mechanism

G RCOOH R-COOH Isourea O-Acylisourea (unstable) RCOOH->Isourea EDC EDC EDC->Isourea HOBtEster HOBt-Active Ester Isourea->HOBtEster HOBt HOBt HOBt->HOBtEster Amide Amide Product HOBtEster->Amide + HOBt Amine R'-NH2 Amine->Amide

Caption: Two-stage activation via EDC and HOBt.[10][21]

Monitoring, Purification, and Characterization

Reaction Monitoring:

  • TLC: Use a mobile phase like 30-50% ethyl acetate in hexanes. Visualize spots with a UV lamp (254 nm). The product should have an Rf value between that of the two starting materials.

  • LC-MS/HPLC: Provides quantitative data on reaction conversion. This is the preferred method for precise monitoring.[18][22][23]

Purification:

  • Aqueous Work-up: Essential for removing the bulk of byproducts from EDC and T3P® reactions, as well as excess base.[24]

  • Flash Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexanes. The polarity of the eluent will depend on the specific amide product.

  • Recrystallization: If the product is a crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for achieving high purity.[20]

Characterization:

  • ¹H NMR: Confirm the presence of signals for both the acid and amine fragments in the final product and the disappearance of the carboxylic acid proton.

  • ¹⁹F NMR: A singlet should be observed, confirming the integrity of the fluorine substituent.

  • ¹³C NMR: Look for the characteristic amide carbonyl signal (~165-175 ppm).

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the product by observing the [M+H]⁺ or [M+Na]⁺ ion.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagents (moisture).2. Insufficiently powerful coupling reagent.3. Low nucleophilicity of the amine.1. Use fresh, anhydrous solvents and reagents.2. Switch from EDC/HOBt to HATU or T3P®.3. Increase reaction temperature (e.g., to 40-50 °C). Increase reaction time.
Side Product Formation 1. (EDC) Racemization or rearrangement of O-acylisourea.2. (HATU) Reaction of excess HATU with amine.1. Ensure HOBt is used with EDC. Run the reaction at 0 °C initially.2. Add the amine before adding the base to the acid/HATU mixture.
Difficult Purification 1. Byproduct co-elutes with product.2. (EDC) Dicyclohexylurea (from DCC) precipitate.1. Optimize the aqueous work-up to remove water-soluble impurities. Try a different chromatography solvent system or consider recrystallization.2. Use water-soluble EDC instead of DCC to avoid insoluble urea byproducts.

References

  • HATU - Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. [Link]

  • Amine to Amide Mechanism - T3P - Common Organic Chemistry. [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof - Google P
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]

  • Purification of amide compound - US7102032B2 - Google P
  • Acid-Amine Coupling using EDCI - Organic Synthesis. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]

  • What is the best technique for amide purification? - ResearchGate. [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator - American Chemical Society. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Process for the purification of fatty acid amides - Google P
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis - Spiral. [Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis - ChemRxiv. [Link]

  • (Top) Generalised scheme of the amide coupling used to investigate... - ResearchGate. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents - SciSpace. [Link]

  • Properties and Reactivity of Carboxylic Acids (A-Level Chemistry) - Study Mind. [Link]

  • Carboxylic Acid Reactivity - MSU chemistry. [Link]

  • 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C8H4F2O4 | CID 608772 - PubChem. [Link]

Sources

Application

Application Note: Synthesis and Evaluation of a Novel c-Src/Abl Kinase Inhibitor Derived from 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Abstract This application note details a comprehensive methodology for the synthesis, characterization, and biological...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract

This application note details a comprehensive methodology for the synthesis, characterization, and biological evaluation of a novel, potent dual c-Src/Abl kinase inhibitor, designated FBD-864. Leveraging the unique structural and electronic properties of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid as a key starting material, this guide provides a step-by-step protocol for the multi-step synthesis of FBD-864. Furthermore, we present detailed procedures for the structural elucidation of the final compound using modern analytical techniques, including NMR, Mass Spectrometry, and HPLC. The biological activity of FBD-864 is quantified using a Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay, demonstrating its potent inhibitory effects on c-Src and Abl kinases. This document is intended to serve as a practical guide for researchers engaged in the discovery and development of novel kinase inhibitors for therapeutic applications.

Introduction

The aberrant activity of non-receptor tyrosine kinases, such as c-Src and Abl, is a hallmark of various human malignancies, including chronic myeloid leukemia (CML) and certain solid tumors.[1][2] Consequently, the development of small molecule inhibitors targeting these kinases remains a high-priority area in oncology drug discovery.[3][4] The quinazoline scaffold has emerged as a privileged structure in kinase inhibitor design, with several approved drugs featuring this core.[3][5][6] The strategic functionalization of the quinazoline core, particularly at the 4-position with substituted anilines, has been shown to be critical for achieving high potency and selectivity.[7][8]

The 1,3-benzodioxole moiety is a common fragment in natural products and medicinally active compounds, valued for its ability to engage in various molecular interactions and its favorable metabolic profile. The introduction of a fluorine atom can significantly enhance binding affinity, metabolic stability, and cell permeability. This application note outlines a robust and reproducible protocol for the synthesis of a novel 4-anilinoquinazoline-based kinase inhibitor, FBD-864, utilizing 5-Fluoro-1,3-benzodioxole-4-carboxylic acid as a unique starting material to form the aniline component.

Part 1: Synthesis of FBD-864

The synthesis of FBD-864 is a multi-step process that begins with the conversion of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid to a key aniline intermediate, which is then coupled with a substituted quinazoline core. The causality behind this synthetic strategy is to leverage a convergent approach, where two key fragments are synthesized separately and then combined in the final step, which is often more efficient and allows for greater modularity in analogue synthesis.

Synthetic Workflow Diagram

G A 5-Fluoro-1,3-benzodioxole- 4-carboxylic acid B Step 1: Curtius Rearrangement (DPPA, t-BuOH, Toluene, Reflux) A->B C Boc-protected Amine Intermediate B->C D Step 2: Boc Deprotection (TFA, DCM) C->D E 5-Fluoro-1,3-benzodioxol-4-amine (Key Aniline Intermediate) D->E G Step 3: Nucleophilic Aromatic Substitution (Isopropanol, Reflux) E->G F 6,7-dimethoxy-4-chloroquinazoline F->G H FBD-864 (Final Product) G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor c-Src/Abl c-Src/Abl Growth Factor Receptor->c-Src/Abl Activation Substrate Substrate c-Src/Abl->Substrate ATP -> ADP P-Substrate P-Substrate Substrate->P-Substrate Phosphorylation Downstream Signaling Downstream Signaling P-Substrate->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Survival Survival Downstream Signaling->Survival FBD-864 FBD-864 FBD-864->c-Src/Abl Inhibition Apoptosis Apoptosis

Sources

Method

Application Notes: 5-Fluoro-1,3-benzodioxole-4-carboxylic acid as a Precursor in Advanced Agrochemical Synthesis

Introduction: The Strategic Value of Fluorinated Benzodioxoles in Agrochemical Design The 1,3-benzodioxole scaffold is a privileged structure in the design of biologically active molecules, appearing in numerous natural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzodioxoles in Agrochemical Design

The 1,3-benzodioxole scaffold is a privileged structure in the design of biologically active molecules, appearing in numerous natural products and synthetic compounds with applications ranging from pharmaceuticals to agrochemicals.[1][2] Its incorporation into fungicidal agents has been a particularly fruitful area of research, with derivatives demonstrating potent activity against a range of phytopathogens.[1][3][4] This application note details the utility of a specialized derivative, 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, as a strategic starting material for the synthesis of next-generation fungicides. The presence of a fluorine atom, a common bioisostere in modern agrochemical design, can enhance metabolic stability, binding affinity, and membrane permeability of the final active ingredient. The carboxylic acid moiety at the 4-position provides a versatile handle for the construction of carboxamide-based fungicides, a class of compounds known for their efficacy and broad-spectrum activity.[5]

Core Rationale: Why 5-Fluoro-1,3-benzodioxole-4-carboxylic acid?

The selection of this particular precursor is underpinned by established principles in agrochemical development:

  • The Benzodioxole Core: This moiety is a known pharmacophore that contributes to the biological activity of many pesticides and herbicides.[2] In the context of fungicides, it can serve as a key structural element for interaction with biological targets.

  • The Carboxamide Linker: The conversion of the carboxylic acid to a carboxamide is a critical step. The amide bond is a stable and common feature in a vast number of successful fungicides. This linkage allows for the strategic introduction of various substituted aryl or heteroaryl moieties, enabling fine-tuning of the compound's biological activity spectrum and physicochemical properties.

  • Fluorine Substitution: The introduction of a fluorine atom at the 5-position is a deliberate design choice. Fluorine's high electronegativity can alter the electronic properties of the benzodioxole ring system, potentially enhancing its interaction with target enzymes. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the molecule, thereby increasing its persistence and efficacy.

  • Targeting Succinate Dehydrogenase (SDH): Many modern carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi.[4] The structural motif of an aromatic or heteroaromatic ring linked via a carboxamide to another cyclic system is a hallmark of SDH inhibitors. The synthesis of novel 1,3-benzodioxole-pyrimidine derivatives has shown potent SDH inhibitory activity and excellent fungicidal effects, in some cases significantly exceeding commercial standards like boscalid.[4] This provides a strong mechanistic rationale for developing new fungicides from 5-Fluoro-1,3-benzodioxole-4-carboxylic acid.

Proposed Synthetic Pathway for a Novel Fungicide

This section outlines a robust, two-step protocol for the synthesis of a novel fungicidal candidate, N-(2-chloropyridin-4-yl)-5-fluoro-1,3-benzodioxole-4-carboxamide, from 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. This target molecule combines the fluorinated benzodioxole core with a substituted pyridine ring, another common feature in modern agrochemicals.

Synthetic_Workflow Start 5-Fluoro-1,3-benzodioxole-4-carboxylic acid Intermediate 5-Fluoro-1,3-benzodioxole-4-carbonyl chloride Start->Intermediate Step 1: Acid Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride DMF (catalyst), Toluene, 70°C Product N-(2-chloropyridin-4-yl)-5-fluoro-1,3-benzodioxole-4-carboxamide Intermediate->Product Step 2: Amide Coupling 4-amino-2-chloropyridine Triethylamine (Et₃N), DCM, 0°C to RT

Caption: Overall synthetic workflow from the starting material to the target fungicide.

Step 1: Synthesis of 5-Fluoro-1,3-benzodioxole-4-carbonyl chloride

Causality: The conversion of the carboxylic acid to a more reactive acid chloride is a standard and highly effective method to facilitate the subsequent amide bond formation. Thionyl chloride is a common and cost-effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Protocol:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (1.0 eq).

  • Add dry toluene as the solvent (approx. 10 mL per gram of carboxylic acid).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to 70°C and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 5-Fluoro-1,3-benzodioxole-4-carbonyl chloride is a yellow oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Amide Coupling to Synthesize N-(2-chloropyridin-4-yl)-5-fluoro-1,3-benzodioxole-4-carboxamide

Causality: The highly electrophilic carbonyl carbon of the acid chloride readily reacts with the nucleophilic amine (4-amino-2-chloropyridine). A non-nucleophilic base, such as triethylamine, is required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[6]

Amide_Coupling_Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer & Elimination R-COCl Acid Chloride Tetrahedral_Intermediate Tetrahedral Intermediate R-COCl->Tetrahedral_Intermediate + H₂N-Ar H2N-Ar Amine H2N-Ar->Tetrahedral_Intermediate Intermediate_2 Protonated Intermediate Tetrahedral_Intermediate->Intermediate_2 - Cl⁻ Amide Amide Product Intermediate_2->Amide + Base Base Et₃N Salt Et₃N·HCl Base->Salt

Caption: Generalized mechanism for the amide coupling reaction.

Protocol:

  • In a separate dry flask under a nitrogen atmosphere, dissolve 4-amino-2-chloropyridine (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM) (approx. 15 mL per gram of amine).

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude 5-Fluoro-1,3-benzodioxole-4-carbonyl chloride from Step 1 in a minimal amount of dry DCM.

  • Add the acid chloride solution dropwise to the cooled, stirred amine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-chloropyridin-4-yl)-5-fluoro-1,3-benzodioxole-4-carboxamide.

Data Summary and Expected Outcome

The following table summarizes the stoichiometry and expected results for the synthesis.

Parameter Step 1: Acid Chloride Formation Step 2: Amide Coupling
Starting Material 5-Fluoro-1,3-benzodioxole-4-carboxylic acid5-Fluoro-1,3-benzodioxole-4-carbonyl chloride
Key Reagents Thionyl chloride, DMF (cat.)4-amino-2-chloropyridine, Triethylamine
Solvent TolueneDichloromethane (DCM)
Stoichiometry (eq) 1.0 (Acid), 1.5 (SOCl₂)1.0 (Acid Chloride), 1.0 (Amine), 1.2 (Base)
Typical Yield >95% (crude)75-90% (purified)
Expected Purity Used directly>98% after purification

Conclusion and Future Prospects

5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a highly promising and versatile building block for the synthesis of novel agrochemicals, particularly fungicides. The straightforward conversion to its acid chloride followed by amide coupling with various amines provides a powerful platform for generating extensive libraries of new active ingredient candidates. The protocols detailed herein are robust and scalable, offering a clear pathway for researchers in the agrochemical industry to explore this exciting chemical space. Future work should focus on synthesizing a range of analogs by varying the amine component and evaluating their in-vitro and in-vivo fungicidal activity against a panel of economically important plant pathogens.

References

  • MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. Available from: [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • PubMed. (2020). Discovery of γ-lactam derivatives containing 1,3-benzodioxole unit as potential anti-phytopathogenic fungus agents. PubMed. Available from: [Link]

  • ACS Publications. (2022). Design, Synthesis, and Fungicidal Evaluation of Novel 1,3-Benzodioxole-Pyrimidine Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • EURASIAN JOURNAL OF CHEMISTRY. (2025). Benzodioxole Scaffold Incorporating Compound with Promising Anti-Fungal Potential: An Overview. Available from: [Link]

  • ResearchGate. (2022). Benzodioxole scaffold containing compound with multiple pharmacological activities. Available from: [Link]

Sources

Application

experimental procedure for esterification of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

An In-Depth Guide to the Esterification of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid Authored by: A Senior Application Scientist This document provides a detailed technical guide for the esterification of 5-Fluoro-1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Esterification of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for the esterification of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of reaction principles, detailed protocols, and critical insights into experimental choices.

Introduction: Strategic Importance of Esterification

5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a substituted aromatic carboxylic acid. The conversion of its carboxylic acid moiety into an ester group is a fundamental transformation in medicinal chemistry. Esters often serve as prodrugs, enhancing the bioavailability of a parent molecule, or act as crucial intermediates for further synthetic modifications, such as amide bond formation or reduction.

The selection of an appropriate esterification method is paramount and depends on several factors: the stability of the starting material to acidic or basic conditions, the steric hindrance of both the carboxylic acid and the alcohol, the desired scale of the reaction, and the ease of purification. This guide will explore three robust and widely applicable methods for this transformation.

Selecting the Optimal Esterification Pathway

The choice of methodology is a critical decision point that dictates the efficiency, yield, and purity of the final product. The electron-withdrawing nature of the fluorine atom on the benzodioxole ring slightly increases the acidity of the carboxylic acid but does not preclude any standard esterification methods. The primary considerations revolve around reaction conditions and potential side products.

G start Start: 5-Fluoro-1,3-benzodioxole- 4-carboxylic acid decision1 Is the alcohol acid-sensitive or sterically hindered? start->decision1 decision2 Is large scale and cost-effectiveness a priority? decision1->decision2 No decision3 Are mild conditions and high functional group tolerance required? decision1->decision3 Yes decision2->decision3 No method1 Method 1: Fischer-Speier Esterification decision2->method1 Yes method2 Method 2: Steglich Esterification (DCC/DMAP) decision3->method2 Yes method3 Method 3: Acid Chloride Formation & Alcoholysis decision3->method3 Consider if other methods fail method2->method3

Caption: Decision workflow for selecting an esterification method.

Method Comparison
FeatureFischer-Speier EsterificationSteglich Esterification (DCC/DMAP)Acid Chloride Formation
Conditions Harsh (Strong Acid, Heat)Mild (Room Temperature)Mild (for alcoholysis step)
Key Reagents H₂SO₄ or TsOH, Excess AlcoholDCC or EDC, DMAPSOCl₂ or (COCl)₂, then Alcohol
Advantages Inexpensive, simple, good for large scale.[1]High functional group tolerance, good for sensitive substrates.[2][3][4]High yielding, drives reaction to completion.
Disadvantages Equilibrium-limited, requires removal of water or excess alcohol, not suitable for acid-labile substrates.[1][5][6]Forms urea byproduct (can be hard to remove), DCC is an allergen, potential for side reactions.[2]Two-step process, corrosive and hazardous reagents (SOCl₂).[7]
Best For... Simple, robust primary or secondary alcohols.Sterically hindered or acid-sensitive alcohols.[4]Precious alcohols where using a large excess is not feasible.

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

Principle: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][8] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.[1][5]

Mechanism Insight: The reaction proceeds via a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Fluoro-1,3-benzodioxole-4-carboxylic acid184.121.84 g10.0
Methanol (MeOH)32.0450 mL~1235
Sulfuric Acid (H₂SO₄, conc.)98.080.5 mL~9.2
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Ethyl Acetate (EtOAc)88.11As needed-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (1.84 g, 10.0 mmol).

  • Add methanol (50 mL). Stir the mixture until the carboxylic acid is fully dissolved.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL, Caution: CO₂ evolution), and finally with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity after the work-up.

Protocol 2: Steglich Esterification (tert-Butyl Ester Synthesis)

Principle: This method is ideal for coupling carboxylic acids with alcohols under exceptionally mild conditions, making it suitable for acid-sensitive substrates or sterically hindered alcohols like tert-butanol.[2][4] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[9]

Mechanism Insight: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium salt. This "active ester" is highly electrophilic and readily reacts with the alcohol, even a hindered one, to form the desired ester, regenerating the DMAP catalyst. This catalytic cycle prevents a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[4]

G cluster_workflow Steglich Esterification Workflow A 1. Dissolve Acid, Alcohol & DMAP in DCM B 2. Cool to 0°C A->B C 3. Add DCC solution dropwise B->C D 4. Warm to RT Stir for 12-18h C->D E 5. Filter off DCU precipitate D->E F 6. Aqueous Work-up (Wash with acid, base) E->F G 7. Dry, Concentrate & Purify F->G H Final Product: tert-Butyl Ester G->H

Caption: Key steps in the Steglich esterification protocol.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Fluoro-1,3-benzodioxole-4-carboxylic acid184.121.84 g10.0
tert-Butanol74.120.9 mL (0.74 g)10.0
DCC206.332.27 g11.0
DMAP122.17122 mg1.0
Dichloromethane (DCM, anhydrous)84.9350 mL-
1M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Step-by-Step Procedure:

  • In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (1.84 g, 10.0 mmol), tert-butanol (0.74 g, 10.0 mmol), and DMAP (122 mg, 1.0 mmol) in anhydrous dichloromethane (40 mL).

  • Cool the flask in an ice bath to 0°C.

  • In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add the DCC solution dropwise to the cooled, stirring reaction mixture over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove any remaining DMAP, then with saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography on silica gel to remove any residual DCU and other impurities.

Safety and Hazard Considerations

  • Sulfuric Acid (H₂SO₄): Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Add acid to other solutions slowly and with cooling.

  • DCC (N,N'-dicyclohexylcarbodiimide): A potent skin allergen and sensitizer.[2] Avoid all contact with skin. Weigh and handle exclusively in a fume hood.

  • Thionyl Chloride (SOCl₂): (For Method 3) Highly corrosive and reacts violently with water to release toxic HCl and SO₂ gases.[7] Must be handled in a well-ventilated fume hood.

  • Dichloromethane (DCM): A suspected carcinogen. Handle with care in a fume hood.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion (Fischer) Insufficient catalyst; reaction time too short; water present in reagents.Add more acid catalyst; increase reflux time; ensure alcohol is dry.
Low Conversion (Steglich) Reagents not anhydrous; insufficient DMAP.Use anhydrous solvents and reagents; ensure correct stoichiometry of DMAP (5-10 mol%).
Starting Material Remains Reaction has not reached equilibrium or completion.Extend the reaction time and continue monitoring by TLC.
Difficult Purification (Steglich) Dicyclohexylurea (DCU) byproduct is co-eluting with the product.Use N,N'-Diisopropylcarbodiimide (DIC) which forms a more soluble urea, or use a water-soluble carbodiimide like EDC to simplify workup.[2]
Side Product Formation (Steglich) N-acylurea formation.Ensure DMAP is present and the reaction is not overly heated. The N-acylpyridinium intermediate is key to preventing this side reaction.[4]

References

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Retrieved from [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • TMP Chem. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification) [Video]. YouTube. Retrieved from [Link]

Sources

Method

5-Fluoro-1,3-benzodioxole-4-carboxylic acid as a ligand for metal-organic frameworks

Application Notes & Protocols Topic: 5-Fluoro-1,3-benzodioxole-4-carboxylic acid: A Functional Ligand for Advanced Metal-Organic Frameworks in Drug Delivery Audience: Researchers, Scientists, and Drug Development Profess...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 5-Fluoro-1,3-benzodioxole-4-carboxylic acid: A Functional Ligand for Advanced Metal-Organic Frameworks in Drug Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Benzodioxole Ligands in MOF Chemistry

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1][2] The rational design of these crystalline materials hinges on the judicious selection of metal nodes and, critically, the organic linking molecules that bridge them.[3] While classic ligands like terephthalic acid have laid a robust foundation, the field is increasingly moving towards functionalized linkers that impart specialized properties to the final framework.

This guide focuses on a ligand of significant potential: 5-Fluoro-1,3-benzodioxole-4-carboxylic acid . This molecule is not a standard, off-the-shelf linker but a strategic choice for designing next-generation MOFs, particularly for applications in drug development.[4][5] Its structure is a synergistic combination of three key functional components:

  • Aromatic Carboxylate: The carboxylic acid group is the primary coordination site, readily forming stable bonds with a variety of metal ions to build the framework's structure.[6][7]

  • Rigid Benzodioxole Core: This fused ring system provides a rigid and geometrically defined spacer, ensuring the formation of a robust and permanently porous framework. Its presence in various bioactive molecules also hints at favorable biocompatibility.[8]

  • Fluorine Substituent: The introduction of a C-F bond is a key strategic decision. Fluorination is known to enhance the hydrophobicity and moisture stability of MOFs.[9][10][11] This is critical for applications in biological media and for the encapsulation of poorly water-soluble (hydrophobic) drug molecules, a common challenge in pharmaceutical development.[12][13]

The combination of these features allows for the creation of MOFs with tailored pore environments—hydrophobic cavities decorated with fluorine atoms—that can offer unique host-guest interactions and improved stability. This document provides a foundational, field-tested protocol for the synthesis, characterization, and conceptual application of MOFs derived from this promising ligand.

Section 1: Proposed Solvothermal Synthesis Protocol: F-BDB-MOF-Zn

The following protocol details the solvothermal synthesis of a Zinc-based MOF using 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, hereafter designated "F-BDB-MOF-Zn". The solvothermal method is among the most effective for producing high-quality, crystalline MOF powders.[14][15] This protocol is derived from established methods for similar carboxylate-based linkers and serves as a robust starting point.[16]

Reagents and Materials
  • Ligand: 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (FW: 184.12 g/mol )

  • Metal Source: Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O, FW: 297.49 g/mol )

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous

  • Washing Solvent: Chloroform, HPLC Grade

  • Equipment:

    • 20 mL Scintillation vials or Teflon-lined stainless-steel autoclave[17]

    • Programmable laboratory oven

    • Centrifuge

    • Vacuum oven or Schlenk line for activation

Step-by-Step Synthesis Procedure
  • Precursor Solution Preparation:

    • In a clean, dry 20 mL scintillation vial, dissolve 36.8 mg (0.2 mmol) of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid in 10 mL of DMF. Sonicate for 5-10 minutes to ensure complete dissolution.

    • In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zinc(II) nitrate hexahydrate in 10 mL of DMF.

    • Causality Note: Using a 1:1 molar ratio of ligand to metal is a common starting point for divalent metals and dicarboxylate linkers. DMF is chosen for its high boiling point and its excellent ability to solubilize both the organic linker and the inorganic metal salt, which is critical for homogeneous nucleation and crystal growth.[14]

  • Reaction Assembly:

    • Combine the two solutions in a single 20 mL vial.

    • Cap the vial tightly. Ensure the cap has a proper seal (e.g., a PTFE-lined cap).

    • Safety Note: When heating sealed vials, pressure will build up. Ensure vials are rated for the temperature and are inspected for cracks. For higher temperatures (>150 °C), a Teflon-lined autoclave is mandatory.[14]

  • Crystallization:

    • Place the sealed vial in a programmable laboratory oven.

    • Heat the oven to 110 °C and hold for 24 hours .

    • After the reaction time, turn off the oven and allow it to cool slowly to room temperature over 8-12 hours.

    • Causality Note: The slow cooling step is crucial for promoting the growth of larger, well-defined crystals and minimizing the formation of amorphous precipitate. Reaction temperatures for carboxylate MOFs typically range from 100°C to 250°C, with times from 12 to 48 hours.[14][18] 110 °C for 24 hours is a moderate condition designed to favor the thermodynamically stable product.

  • Work-up and Purification:

    • Once cooled, a white or colorless crystalline powder should be visible at the bottom of the vial.

    • Carefully decant the supernatant (mother liquor).

    • Add 15 mL of fresh DMF to the vial, cap it, and gently agitate to wash the product.

    • Isolate the solid product by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.

    • Repeat this DMF wash step two more times to ensure the complete removal of unreacted starting materials.

    • Causality Note: This washing phase is critical for sample purity. Residual reagents can block the pores of the MOF, leading to inaccurate characterization results.[17]

  • Solvent Exchange and Activation:

    • After the final DMF wash, add 15 mL of a more volatile solvent, such as chloroform, to the product. Resuspend the solid and let it soak for at least 3 hours.

    • Centrifuge to isolate the solid and discard the chloroform. Repeat this solvent exchange step twice more.

    • Causality Note: DMF has a high boiling point and can be difficult to remove from the MOF pores. Exchanging it with a lower-boiling-point solvent like chloroform facilitates the final activation step.[14]

    • After the final wash, transfer the wet solid to a sample vial suitable for vacuum.

    • Heat the sample under dynamic vacuum at 150 °C for 12 hours . This process, known as "activation," removes all guest solvent molecules from the pores.

    • The final product is a solvent-free, activated white powder (F-BDB-MOF-Zn). Store it in a desiccator.

Section 2: Self-Validating Characterization Workflow

To confirm the successful synthesis and activation of F-BDB-MOF-Zn, a suite of characterization techniques must be employed. Each technique provides a piece of the puzzle, and together they validate the material's identity, purity, and porosity.[19][20]

Summary of Key Characterization Techniques
TechniquePurposeExpected Outcome / Interpretation
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.[21]A diffraction pattern with sharp peaks indicates a well-ordered, crystalline material. The absence of broad features or peaks from starting materials confirms phase purity.
Thermogravimetric Analysis (TGA) To assess thermal stability and confirm the removal of guest solvents after activation.[19]The TGA trace of the activated sample should show a flat plateau up to a high temperature (e.g., >300 °C), indicating the framework is stable and free of solvent. A steep weight loss at higher temperatures corresponds to framework decomposition.
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the coordination of the carboxylate ligand to the metal center.[19]The spectrum of the MOF should show a disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretch (~1700 cm⁻¹) to two asymmetric and symmetric COO⁻ stretches (~1610 and ~1400 cm⁻¹), confirming coordination to the zinc node.
N₂ Sorption Analysis (77 K) To determine the permanent porosity, BET surface area, and pore volume of the activated material.[2]A Type I or Type IV isotherm is expected for a microporous/mesoporous material, confirming accessible porosity. The calculated BET surface area should be significant (typically >500 m²/g for a new material).
Scanning Electron Microscopy (SEM) To visualize the crystal morphology (shape) and size distribution.[19]SEM images should reveal uniformly shaped crystals (e.g., cubes, rods, rhomboids), providing visual confirmation of the crystalline nature observed by PXRD.
Experimental Workflow Diagram

The entire process from synthesis to validation is a logical, self-correcting workflow.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage prep 1. Precursor Preparation react 2. Solvothermal Reaction (110°C, 24h) prep->react wash 3. Purification (DMF Washes) react->wash activate 4. Activation (Solvent Exchange & Vacuum Heating) wash->activate pxrd PXRD (Crystallinity) activate->pxrd Validate Success tga TGA (Stability) pxrd->tga ftir FT-IR (Coordination) tga->ftir gas N2 Sorption (Porosity) ftir->gas final Activated & Characterized F-BDB-MOF-Zn gas->final

Caption: Overall workflow from synthesis to characterization.

Section 3: Application in Drug Delivery: A Conceptual Framework

The unique properties of F-BDB-MOF-Zn make it a compelling candidate for advanced drug delivery systems.[4][22] The fluorinated, hydrophobic pore environment is theoretically ideal for encapsulating and stabilizing hydrophobic drug molecules, which often suffer from poor bioavailability.[10]

Mechanism of Action: Drug Encapsulation and Release

Drug loading can be achieved by soaking the activated MOF in a concentrated solution of the target drug. The drug molecules diffuse into the pores and are retained through host-guest interactions, such as:

  • Hydrophobic interactions: Between the drug and the fluorinated benzodioxole linker.

  • π-π stacking: Between aromatic rings of the drug and the linker.

Drug release from the MOF can occur via diffusion out of the pores into the surrounding medium or, more compellingly, through the slow degradation of the MOF structure in a biological environment (e.g., the acidic environment of a tumor or lysosome), providing a controlled, stimuli-responsive release profile.[5]

Conceptual Diagram: Host-Guest Interaction

This diagram illustrates the proposed interaction between the fluorinated MOF pore and an encapsulated drug molecule.

G cluster_pore MOF Pore Environment L1 Benzodioxole Backbone F1 F Drug Hydrophobic Drug Molecule L1->Drug π-π Stacking L2 Benzodioxole Backbone F2 F F1->Drug Hydrophobic Interaction F2->Drug

Caption: Interaction between a drug and the fluorinated pore.
Hypothetical Performance Data

The following table presents illustrative data for what one might expect when loading a model hydrophobic drug (e.g., Ibuprofen) into F-BDB-MOF-Zn compared to a non-fluorinated analogue.

ParameterNon-Fluorinated MOF (Control)F-BDB-MOF-Zn (Hypothetical) Rationale for Improvement
Drug Loading Capacity (% wt) ~15%~25% Enhanced hydrophobic interactions increase affinity for the drug.[11]
Release in 24h (pH 7.4) 80%55% Stronger host-guest interactions lead to a more sustained, controlled release.
Moisture Stability (Surface Area after 24h water exposure) 40% loss<10% loss Increased hydrophobicity from fluorine atoms protects the framework from water-induced degradation.[9][10]

References

  • Vertex AI Search. (n.d.). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods.
  • BenchChem. (2025). Application Notes and Protocols for Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) with 5-Hydrazinoisophthalic Acid Hydrochloride.
  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
  • Al-Hetlani, E., et al. (n.d.). Physiochemical characterization of metal organic framework materials: A mini review. PMC.
  • Google Patents. (n.d.). Fluorinated metal-organic frameworks for gas storage.
  • BOC Sciences. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
  • Preveda. (2022). Metal-organic frameworks containing fluorinated ligands.
  • Costantino, F., et al. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing.
  • RSC Advances. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.
  • Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).
  • Accounts of Chemical Research. (n.d.). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR.
  • AZoM. (2019). Metal Organic Frameworks (MOFs): Techniques for Characterization.
  • Innovation.world. (n.d.). Solvothermal Synthesis Of MOFs.
  • ResearchGate. (n.d.). A Porous Zn(II)-Metal-Organic Framework Constructed from Fluorinated Ligands for Gas Adsorption.
  • Costantino, F., et al. (n.d.). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs).
  • ResearchGate. (2025). Does Fluorine Make a Difference? How Fluoro Groups Influence the (Structural) Properties of MOFs.
  • ResearchGate. (2026). Characterization techniques for metal–organic frameworks.
  • ResearchGate. (n.d.). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs).
  • PubMed. (2023). Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs).
  • RSC Publishing. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs).
  • NIH. (n.d.). Metal-organic frameworks in oral drug delivery. PMC.
  • ACS Publications. (2026). Covalent Organic Frameworks for Adsorption of Per- and Polyfluoroalkyl Substances (PFAS). ACS Applied Polymer Materials.
  • IAPC Journals. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK.
  • Strem Chemicals. (2025). MOF Linkers with Carboxylic Acid Donor Ligands.
  • BLD Pharm. (n.d.). Organic ligands for MOF materials.
  • BLDpharm. (n.d.). Metal-Organic Frameworks: Carboxylic Acid Ligands.
  • ChemicalBook. (2025). 5-FLUORO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID | 492444-08-3.
  • Ossila. (n.d.). MOF Ligands | Bridging Ligands for MOF Materials.
  • ResearchGate. (n.d.). (a) The carboxylic acids employed in the synthesis of porous MOFs with....
  • NIH. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • ChemicalBook. (n.d.). 1,3-BENZODIOXOLE-4-CARBOXYLIC ACID synthesis.
  • Sigma-Aldrich. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid 97 126120-85-2.
  • Science.gov. (n.d.). metal-organic framework mof-5: Topics.
  • Sigma-Aldrich. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid 97 126120-85-2.
  • NIH. (2023). Quantifying Ligand Binding to the Surface of Metal–Organic Frameworks. PMC.
  • ResearchGate. (n.d.). (PDF) Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands.
  • Dalton Transactions. (n.d.). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. RSC Publishing.

Sources

Application

Application Notes and Protocols for the Development of Chemical Probes from 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Benzodioxole Scaffold as a Privileged Motif in Chemical Biology The 1,3-benzodioxole core is a prevalent scaffold in natural products an...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzodioxole Scaffold as a Privileged Motif in Chemical Biology

The 1,3-benzodioxole core is a prevalent scaffold in natural products and medicinally relevant molecules, valued for its unique electronic properties and conformational rigidity.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] The introduction of a fluorine atom to this scaffold, as in 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, offers a strategic advantage for developing chemical probes. Fluorine's high electronegativity and small size can enhance binding affinity, improve metabolic stability, and serve as a sensitive NMR probe for studying molecular interactions.

This guide provides a comprehensive framework for the design, synthesis, and application of novel chemical probes derived from 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. We will detail modular synthetic strategies, protocols for cellular and biochemical assays, and the rationale behind experimental design, empowering researchers to leverage this versatile starting material for their specific biological questions.

Section 1: Probe Design and Synthesis

A chemical probe's efficacy hinges on a modular design that typically incorporates three key components: a recognition element (derived from our benzodioxole core), a linker , and a reporter group (e.g., a fluorophore or an affinity tag).

The Core Recognition Element: 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid
Strategic Linker Installation

The linker physically separates the recognition element from the reporter group, minimizing steric hindrance and preserving the biological activity of the core. The choice of linker is critical and can influence the probe's solubility, cell permeability, and target-binding kinetics. Polyethylene glycol (PEG) linkers are frequently employed to enhance aqueous solubility.[4][5][6][7][8] For a modular and efficient probe assembly, we recommend a "click chemistry" approach.[9][10][11][12][13] This involves synthesizing a linker with bioorthogonal functional groups, such as an amine at one end (for coupling to the carboxylic acid) and an azide at the other (for reaction with an alkyne-modified reporter).

Selection of the Reporter Group

The choice of reporter group is dictated by the intended application. For cellular imaging, a bright and photostable fluorophore is essential. For target identification and pull-down experiments, a biotin affinity tag is the standard choice.

Table 1: Properties of Commonly Used Fluorophores for Probe Development

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldKey Advantages
BODIPY-FL ~503~512> 0.9High photostability, sharp emission spectra, relatively insensitive to solvent polarity and pH.[14][][16][17][18][19]
Fluorescein ~494~521> 0.9High quantum yield, readily available.
Rhodamine B ~555~580~0.7Good photostability, suitable for fluorescence polarization assays.
Cyanine Dyes (e.g., Cy5) ~649~670~0.28Emission in the far-red spectrum, minimizing cellular autofluorescence.
Synthetic Workflow

The overall synthetic strategy involves a three-stage process:

  • Activation of the Carboxylic Acid: The carboxylic acid of the benzodioxole core is activated to facilitate amide bond formation with the linker.

  • Linker Coupling: The activated core is reacted with an amine-functionalized linker.

  • Reporter Conjugation: The reporter group is attached to the other end of the linker, often via a click reaction.

G cluster_0 Probe Synthesis Workflow Start 5-Fluoro-1,3-benzodioxole- 4-carboxylic acid Activate Activate Carboxylic Acid (EDC/NHS) Start->Activate Step 1 Linker Couple with Amine-Linker-Azide Activate->Linker Step 2 Purify1 Purification Linker->Purify1 Click Conjugate with Alkyne-Fluorophore (CuAAC) Purify1->Click Step 3 Purify2 Final Purification Click->Purify2 Probe Final Chemical Probe Purify2->Probe G cluster_1 Live-Cell Imaging Workflow Seed Seed Cells Incubate Incubate with Probe Seed->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Image Acquire Images (Confocal Microscopy) Wash->Image Analyze Analyze Subcellular Localization Image->Analyze

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuances of this synthesis, focusing on yield improvement, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to empower you to not only successfully synthesize the target molecule but also to strategically optimize the process for your specific laboratory and scale-up needs.

Introduction to the Synthetic Challenge

5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, presents several challenges that can lead to low yields if not properly managed. The most effective and regioselective method for introducing the carboxylic acid group at the C-4 position is through Directed ortho-Metalation (DoM) . This powerful technique leverages the inherent directing ability of the benzodioxole oxygens and the fluorine atom to achieve site-specific deprotonation and subsequent carboxylation.

This guide will focus on a DoM-based approach, providing a detailed experimental protocol, a troubleshooting guide for common pitfalls, and a set of frequently asked questions to ensure a successful and high-yielding synthesis.

Proposed Synthetic Pathway: Directed ortho-Metalation

The core of this synthesis is a two-step, one-pot procedure starting from 5-fluoro-1,3-benzodioxole. The process involves the formation of an aryllithium intermediate, which is then quenched with an electrophile (carbon dioxide).

Diagram 1: Workflow for the Synthesis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

G cluster_start Step 1: Directed ortho-Metalation cluster_quench Step 2: Carboxylation cluster_purification Step 3: Purification Start 5-Fluoro-1,3-benzodioxole in Anhydrous THF Base Add n-BuLi or s-BuLi at -78 °C Start->Base Stir Stir under Inert Atmosphere (e.g., 1-2 hours) Base->Stir Intermediate Formation of 4-Lithio-5-fluoro-1,3-benzodioxole Stir->Intermediate CO2 Quench with Excess Dry Ice (CO2) Intermediate->CO2 Electrophilic Quench Warm Allow to Warm to Room Temperature CO2->Warm Workup Acidic Workup (e.g., 1M HCl) Warm->Workup Extraction Liquid-Liquid Extraction (e.g., EtOAc/H2O) Workup->Extraction Isolation Isolate Organic Layer Extraction->Isolation Final_Purification Purify by Recrystallization or Chromatography Isolation->Final_Purification Product 5-Fluoro-1,3-benzodioxole-4-carboxylic acid Final_Purification->Product

Optimization

purification challenges of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

Welcome to the technical support center for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Drawing from extensive experience with related aromatic carboxylic acids, this document provides practical, in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity material for your critical applications.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. Each problem is followed by a discussion of probable causes and a step-by-step experimental protocol for its resolution.

Issue 1: Persistent Discoloration (Yellow or Brown Tint) in the Final Product

Probable Cause: The presence of phenolic impurities, likely substituted catechols, is a common cause of discoloration in benzodioxole derivatives. These can arise from the hydrolysis of the dioxole ring under acidic or basic conditions during synthesis or workup. They are often highly colored and can be difficult to remove by simple crystallization.

Solution: Activated Carbon Treatment and Recrystallization

This protocol is designed to remove colored impurities through adsorption onto activated carbon, followed by a carefully designed recrystallization to isolate the pure carboxylic acid.

Experimental Protocol:

  • Solvent Selection: Begin by determining an appropriate solvent system for recrystallization. Ideal solvents should fully dissolve the crude product at elevated temperatures but exhibit poor solubility at lower temperatures. A good starting point is a mixed solvent system, such as ethanol/water or acetone/heptane.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude 5-Fluoro-1,3-benzodioxole-4-carboxylic acid in the minimum amount of the chosen hot solvent.

  • Activated Carbon Treatment: Once fully dissolved, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) to the hot solution.

  • Hot Filtration: Maintain the solution at a gentle reflux for 10-15 minutes. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated carbon. This step is critical and must be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Product Contaminated with Starting Material (e.g., the corresponding methyl ester or aldehyde)

Probable Cause: Incomplete hydrolysis of the ester or incomplete oxidation of the aldehyde precursor during synthesis are the most likely reasons for this contamination. These impurities often have similar polarities to the desired product, making chromatographic separation challenging.

Solution: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or less acidic impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, while the less acidic or neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Back-Extraction (Optional): To remove any basic impurities, the combined aqueous layers can be washed with a fresh portion of the organic solvent.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify with 1 M hydrochloric acid (HCl) until the pH is acidic (pH 2-3). The pure carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry under vacuum.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method to assess the purity of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid?

A1: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and the detection of proton- or fluorine-containing impurities.

  • Melting Point: A sharp melting point range is indicative of high purity. For a related compound, 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, the melting point is reported to be in the range of 200-204 °C.

Q2: My compound appears to be poorly soluble in common organic solvents. How can I improve its solubility for purification or reaction?

A2: The solubility of carboxylic acids in organic solvents can be enhanced by the presence of a small amount of water[1][2]. For reactions, consider using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For purification by chromatography, it may be necessary to derivatize the carboxylic acid to its more soluble methyl or ethyl ester.

Q3: Are there any known stability issues with 5-Fluoro-1,3-benzodioxole-4-carboxylic acid?

A3: While specific stability data for this compound is limited, benzodioxole derivatives can be sensitive to strong acids, which may lead to the opening of the dioxole ring. It is advisable to store the compound in a cool, dry, and dark place. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended.

Q4: I am considering using column chromatography for purification. What solvent system and stationary phase should I use?

A4: For silica gel chromatography, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic or formic acid is recommended. The acid in the mobile phase helps to prevent tailing of the carboxylic acid on the silica gel. A typical starting gradient would be from 100% hexanes to 50:50 hexanes/ethyl acetate with 1% acetic acid.

III. Visualized Workflows

Purification Workflow for Discolored Product

G A Crude Discolored Product B Dissolve in Hot Solvent A->B C Add Activated Carbon B->C D Hot Filtration C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration & Drying E->F G Pure Crystalline Product F->G

Caption: Activated Carbon Treatment and Recrystallization Workflow.

Acid-Base Extraction Workflow for Neutral Impurities

G cluster_0 Separation cluster_1 Isolation A Crude Product in Organic Solvent B Extract with Aqueous NaHCO₃ A->B C Organic Layer (Impurities) B->C Discard D Aqueous Layer (Carboxylate Salt) B->D E Acidify Aqueous Layer with HCl D->E F Precipitation of Pure Acid E->F G Vacuum Filtration & Drying F->G H Pure Carboxylic Acid G->H

Caption: Acid-Base Extraction Workflow.

IV. References

  • Google Patents. (n.d.). Purification of fluorinated carboxylic acids. Retrieved from

  • Perna, F. M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 728. Retrieved from [Link]

  • Eastgate, M. D., et al. (2024). Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. Organic Process Research & Development. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

  • Mislin, G. L. A., et al. (2010). Diphenyl-benzo[3][4]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Organic & Biomolecular Chemistry, 8(16), 3785-3794. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids. Retrieved from

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

  • PubMed. (2025). Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Fluorinated carboxylic acid recovery and reuse. Retrieved from

  • Hokkaido University Researches. (n.d.). Synthesis of Fluorinated Aromatic Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Troubleshooting

common side products in the synthesis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important fluorinated benzodioxole derivative. Our approach is rooted in mechanistic understanding to provide robust solutions for optimizing your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid and what are the key challenges?

A1: The most prevalent synthetic strategy involves the methylenation of a catechol precursor, specifically a fluorinated 2,3-dihydroxybenzoic acid derivative, with a dihalomethane (such as dichloromethane or dibromomethane) in the presence of a base. The primary challenges in this synthesis include incomplete reaction, formation of polymeric byproducts from the catechol starting material, and potential decarboxylation of the final product under harsh conditions.[1][2][3]

Q2: I am observing a significant amount of starting material in my final product. What are the likely causes and how can I improve the conversion?

A2: Incomplete conversion is a common issue. Several factors can contribute to this:

  • Insufficient Base: The reaction requires a strong base to deprotonate both hydroxyl groups of the catechol. Ensure you are using a sufficient molar excess of a suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydroxide).

  • Reaction Time and Temperature: The reaction may require prolonged heating to go to completion. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time or cautiously increasing the temperature.

  • Solvent Choice: A polar aprotic solvent like DMF or DMSO is often crucial for achieving high yields in the methylenation of catechols as it enhances the reaction rate.[4]

Q3: My product is a dark, tarry substance, and the yield of the desired product is very low. What is causing this?

A3: The formation of dark, polymeric materials is a strong indication of catechol oxidation and subsequent polymerization.[5][6][7] Catechols are susceptible to oxidation, especially under basic conditions and in the presence of trace metals or oxygen. To mitigate this:

  • Degas Solvents: Thoroughly degas your solvents to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control Temperature: Avoid excessively high temperatures which can accelerate decomposition and polymerization.[3]

  • Choice of Base: While a strong base is necessary, overly harsh conditions can promote side reactions. Consider using a milder base like potassium carbonate or cesium fluoride.[4]

Troubleshooting Guide: Common Side Products and Their Mitigation

This section details specific side products that may be encountered during the synthesis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid and provides actionable troubleshooting steps.

Observed Issue Potential Side Product Plausible Cause Troubleshooting & Mitigation Strategies
Low yield, presence of a non-polar impurity. 5-Fluoro-1,3-benzodioxoleDecarboxylation of the target molecule.- Avoid excessive heating during reaction and workup. - Use milder reaction conditions where possible. - Purification by careful crystallization or chromatography.
Complex mixture of products, difficult to purify. Polymeric catechol derivativesOxidation and polymerization of the fluorinated dihydroxybenzoic acid starting material.- Ensure the reaction is carried out under a strict inert atmosphere. - Use degassed solvents. - Consider the addition of an antioxidant, though this may complicate purification.
Product contaminated with starting material. Unreacted 4-fluoro-2,3-dihydroxybenzoic acid (or similar precursor)Incomplete reaction due to insufficient base, low temperature, or short reaction time.- Increase the molar ratio of the base. - Optimize reaction temperature and time with careful monitoring (TLC/LC-MS). - Ensure efficient stirring to overcome heterogeneity.
Presence of a higher molecular weight impurity. Dimeric species (e.g., methylene-bridged catechols)Intermolecular reaction between two catechol molecules and the dihalomethane.- Employ high dilution conditions to favor intramolecular cyclization. - Slow addition of the dihalomethane to the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

This protocol is a generalized procedure based on the methylenation of a catechol. Researchers should optimize conditions based on their specific starting materials and available equipment.

Materials:

  • 4-Fluoro-2,3-dihydroxybenzoic acid

  • Dibromomethane or Dichloromethane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2,3-dihydroxybenzoic acid (1 equivalent) and anhydrous potassium carbonate (2.5-3 equivalents).

  • Add anhydrous DMF under an inert atmosphere (e.g., nitrogen).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dibromomethane (1.1-1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

Main Synthetic Pathway

Main_Synthetic_Pathway Start 4-Fluoro-2,3-dihydroxybenzoic acid Reagents + CH2Br2, K2CO3 in DMF Product 5-Fluoro-1,3-benzodioxole-4-carboxylic acid Reagents->Product Methylenation

Caption: Primary synthetic route to the target compound.

Common Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start 4-Fluoro-2,3-dihydroxybenzoic acid Product 5-Fluoro-1,3-benzodioxole-4-carboxylic acid Start->Product Desired Path Polymer Polymeric Byproducts Start->Polymer Oxidation/ Polymerization Decarboxylated 5-Fluoro-1,3-benzodioxole Product->Decarboxylated Thermal Decarboxylation

Caption: Potential side reactions during synthesis.

References

  • Bhat, S. V., Nagasampagi, B. A., & Sivakumar, M. (2005).
  • Clark, J. H., Holland, H. L., & Miller, J. M. (1976). Hydrogen Bonding in Organic Synthesis. IV. A Simple, High-Yield Methylenation of Catechols. Tetrahedron Letters, 17(38), 3361–3364.
  • Aktaş, N., & Tanyolaç, A. (2003). Reaction conditions for laccase catalyzed polymerization of catechol. Bioresource technology, 87(3), 209–214.
  • Spiess, B. D., & Dieni, C. A. (2023). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid.
  • BenchChem. (2025). Minimizing byproduct formation in the synthesis of 4-Fluoro-3-hydroxybenzoic acid.
  • BenchChem. (2025).
  • Bonthrone, W., & Cornforth, J. W. (1969). The methylenation of catechols. Journal of the Chemical Society C: Organic, 9, 1202-1204.
  • MDPI. (2024).
  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid.
  • ResearchGate. (2016). Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry.
  • Rhodium.ws. (n.d.).
  • RSC Publishing. (1969). The methylenation of catechols - Journal of the Chemical Society C.
  • Sigma-Aldrich. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid 97%.

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions for optimizing coupling reactions involving 5-Fluoro-1,3-benzo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions for optimizing coupling reactions involving 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. As a Senior Application Scientist, this resource is designed to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to overcome common challenges in the synthesis of amides and esters from this versatile building block.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your coupling reactions, offering targeted solutions and optimization strategies.

Question 1: Why is my amide or ester coupling reaction yield with 5-Fluoro-1,3-benzodioxole-4-carboxylic acid unexpectedly low?

Low yields are a frequent challenge in coupling reactions and can stem from several factors.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The electron-withdrawing nature of the fluorine atom and the benzodioxole ring can influence the reactivity of the carboxylic acid. Standard coupling conditions may not be sufficient for efficient activation.[1]

    • Solution: Consider more potent activating agents. While standard carbodiimides like DCC or EDC are common starting points, phosphonium salts (e.g., PyBOP, HBTU, HATU) or uronium salts (e.g., HBTU, HATU) often provide superior results, especially for challenging couplings.[2] These reagents form highly reactive activated esters, driving the reaction towards completion.

  • Poor Nucleophilicity of the Amine or Alcohol: Sterically hindered or electron-deficient amines and alcohols can exhibit reduced nucleophilicity, leading to sluggish or incomplete reactions.[1][3]

    • Solution: For weakly nucleophilic amines, increasing the reaction temperature or switching to a more polar aprotic solvent like DMF or NMP can enhance reactivity.[4] In particularly difficult cases, converting the carboxylic acid to an acyl fluoride, a highly reactive intermediate, can be an effective strategy.[3]

  • Side Reactions: Carbodiimide-mediated couplings are susceptible to side reactions, such as the formation of stable N-acylureas, which can consume the activated intermediate and reduce the yield of the desired product.[4][5]

    • Solution: The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization and minimize the formation of N-acylurea byproducts.[6] Maintaining a low reaction temperature (0 °C to room temperature) is also recommended to disfavor this side reaction.[4]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time play a critical role in the success of a coupling reaction.[1]

    • Solution: A systematic optimization of these parameters is often necessary. Screen different solvents (e.g., DCM, DMF, NMP), vary the reaction temperature, and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reactivity of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid in coupling reactions.

Question 2: What are the recommended coupling reagents for forming an amide bond with 5-Fluoro-1,3-benzodioxole-4-carboxylic acid?

The choice of coupling reagent is critical and depends on the nature of the amine coupling partner.

Coupling Reagent ClassExamplesRecommended Use CasesKey Considerations
Carbodiimides DCC, EDC, DICGeneral purpose, cost-effective for simple amines.Prone to N-acylurea formation and racemization; often require additives like HOBt or HOAt.[4][5] EDC is water-soluble, simplifying byproduct removal.[4][7]
Phosphonium Salts PyBOP, PyAOPHighly effective for sterically hindered or electron-deficient amines.Generate carcinogenic HMPA as a byproduct (for BOP), PyBOP is a safer alternative.
Uronium/Aminium Salts HBTU, HATU, HCTUExcellent for rapid and efficient couplings, particularly in peptide synthesis.Can react with the amine to form guanidinium byproducts if the order of addition is not controlled.
Question 3: How can I minimize racemization when coupling 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, especially if the amine partner is a chiral amino acid ester?

Racemization is a significant concern in peptide chemistry and other applications involving chiral molecules.

  • Use of Additives: The inclusion of HOBt or, more effectively, HOAt, is a standard and highly recommended practice to suppress racemization.[6] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.

  • Choice of Base: When a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4] For particularly sensitive substrates, the weaker base sym-collidine may be a better choice.[4]

  • Low Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.[4]

Question 4: What are the best practices for the purification of products derived from 5-Fluoro-1,3-benzodioxole-4-carboxylic acid?

The purification strategy will depend on the physical properties of the synthesized amide or ester.

  • Work-up: For reactions using water-soluble reagents like EDC, a simple aqueous work-up can effectively remove the urea byproduct.[7] If DCC is used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying these types of compounds.[8][9] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or pentane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically employed.[8]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent method for obtaining highly pure material.

Experimental Protocols & Workflows

General Protocol for Amide Coupling using HATU

This protocol provides a starting point for the amide coupling of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid.

  • Dissolve the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add Reagents: To the solution, add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.). Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.

  • Add the Amine: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Low Coupling Yield

The following diagram illustrates a logical workflow for troubleshooting low-yielding coupling reactions.

TroubleshootingWorkflow start Low Yield Observed check_activation Verify Carboxylic Acid Activation start->check_activation check_nucleophile Assess Nucleophilicity of Amine/Alcohol start->check_nucleophile check_conditions Evaluate Reaction Conditions start->check_conditions increase_reagent Use Stronger Coupling Reagent (e.g., HATU, PyBOP) check_activation->increase_reagent add_additive Incorporate Additive (HOBt, HOAt) check_activation->add_additive increase_temp Increase Reaction Temperature check_nucleophile->increase_temp change_solvent Switch to More Polar Solvent (DMF, NMP) check_nucleophile->change_solvent check_conditions->change_solvent re_evaluate Re-evaluate Yield increase_reagent->re_evaluate add_additive->re_evaluate increase_temp->re_evaluate change_solvent->re_evaluate

Caption: A decision tree for troubleshooting low yields in coupling reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Wrobel, N., Schinkinger, M., & Mirsky, V. M. (2002). Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. Analytical and Bioanalytical Chemistry, 373(4-5), 358-361.
  • Biotage. (2023). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11664-11667. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Barletta, J., et al. (2017). [18F]Fluoro-benziodoxole: A no-carrier-added electrophilic fluorinating reagent. Rapid, simple radiosynthesis, purification and. Journal of Fluorine Chemistry, 203, 118-123.
  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Bygd, M. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. mBio, 12(6), e03001-21. [Link]

  • Singh, R., et al. (2014). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, 30(3), 1261-1267.
  • Royal Society of Chemistry. (2017). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low reactivity of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

Welcome to the technical support resource for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity challenges posed by this molecule. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to facilitate your success in the lab.

Introduction: Understanding the Reactivity Profile

5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a valuable building block in synthetic chemistry, but its structural features often lead to lower-than-expected reactivity in common transformations like amide coupling and esterification. The primary challenges stem from a combination of two key factors:

  • Electronic Effects : The fluorine atom is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect.[1][2][3][4] This effect stabilizes the carboxylate anion, making the carboxylic acid more acidic than its non-fluorinated counterparts.[2][5] While increased acidity can be beneficial, the overall electron-deficient nature of the aromatic ring can influence certain reaction pathways.

  • Steric Hindrance : The carboxylic acid group is positioned at C4, adjacent to the bulky benzodioxole moiety at C1 and the fluorine atom at C5. This ortho-substitution pattern creates significant steric congestion around the carboxyl group, impeding the approach of nucleophiles and reagents. This is often the dominant factor contributing to low reactivity.[6][7]

This guide will address these challenges directly, providing practical solutions and the scientific rationale behind them.

Molecular Properties Summary
PropertyValueSource
CAS Number 492444-08-3[][9]
Molecular Formula C₈H₅FO₄[9]
Molecular Weight 184.12 g/mol [9]
Appearance White to off-white powderN/A
Melting Point >200 °C (decomposes)N/A
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Amide Bond Formation

Question 1: Why is my standard amide coupling reaction (e.g., using DCC alone) failing or giving very low yields?

Answer: The low reactivity you are observing is a classic case of steric hindrance. While dicyclohexylcarbodiimide (DCC) is a common coupling reagent, it activates the carboxylic acid by forming a bulky O-acylisourea intermediate. The steric congestion around the carbonyl carbon of this intermediate, caused by the adjacent benzodioxole and fluoro-substituted ring, severely restricts the approach of the amine nucleophile. This kinetic barrier leads to slow reaction rates and low conversion to the desired amide. Furthermore, the intermediate can rearrange into a stable N-acylurea byproduct, consuming your starting material.

Question 2: What are the best strategies to overcome steric hindrance in amide coupling reactions with this acid?

Answer: To improve yields, you must employ an activation strategy that either generates a more reactive intermediate or is less sensitive to steric bulk.

Strategy A: Use of Additives with Carbodiimides The most common and effective modification is to use an activating additive alongside a carbodiimide like DCC or EDC. Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the initial O-acylisourea intermediate to form a less hindered and more reactive active ester. This new intermediate is more readily attacked by the amine.

Strategy B: Pre-activation or Use of Modern Coupling Reagents For particularly challenging couplings, more powerful uronium or phosphonium salt-based coupling reagents are recommended. These reagents form highly activated species and are often more effective for hindered substrates.

Here is a comparison of recommended coupling agents:

Reagent ClassExamplesMechanism & Advantages
Carbodiimides + Additives EDC/HOBt, DCC/HOAtForms a more reactive, less hindered active ester. HOBt and HOAt are known to suppress side reactions and reduce epimerization in chiral substrates.
Uronium/Aminium Salts HBTU, HATU, HCTURapidly forms highly reactive OBt/OAt esters. HATU is particularly effective for hindered systems due to the electron-withdrawing nature of the azabenzotriazole core.
Phosphonium Salts BOP, PyBOPGenerates highly reactive phosphonium esters. Effective but can be more expensive and generate phosphate byproducts.

Question 3: Can you provide a reliable, step-by-step protocol for amide coupling with a challenging amine?

Answer: Certainly. The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly effective for sterically hindered carboxylic acids.

Protocol: HATU-Mediated Amide Coupling

Materials:

  • 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)

  • Anhydrous solvent (e.g., DMF, NMP, or DCM)

Procedure:

  • Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (1.0 eq) in the anhydrous solvent of choice (e.g., DMF, to a concentration of 0.1-0.5 M).

  • Reagent Addition: Add HATU (1.2 eq) and the amine (1.1 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise. Rationale: The base is added last and at a low temperature to minimize premature decomposition of the coupling reagent and potential side reactions with the amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. Note: For extremely hindered amines, gentle heating (40-50 °C) may be required, but should be used cautiously to avoid side reactions.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Rationale: These washes remove unreacted starting materials, the base, and water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

dot graph TD subgraph Troubleshooting_Amide_Coupling direction LR A[Start: Low Amide Yield] --> B{Used DCC/EDC alone?}; B -- Yes --> C[Issue: Steric Hindranceblocks amine attack onbulky O-acylisourea intermediate.]; C --> D{Solution: Add HOBt or HOAt}; D --> E[Mechanism: Forms a morereactive and less hinderedOBt/OAt active ester.]; E --> F{Still low yield?}; B -- No --> G[Proceed to next step]; G --> F; F -- Yes --> H[Problem: Extremely hinderedacid or amine requiresstronger activation.]; H --> I{Solution: Use Uronium/PhosphoniumReagents (HATU, HBTU, PyBOP)}; I --> J[Mechanism: Forms a highlyelectrophilic activated species,overcoming kinetic barriers.]; J --> K[Follow optimized protocol.Consider gentle heating (40°C).]; F -- No --> L[Success!]; end

end Troubleshooting workflow for amide coupling.

Category 2: Esterification

Question 4: Standard Fischer esterification is providing poor yields. What is the cause and what are my alternatives?

Answer: Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis, is an equilibrium-controlled process.[10] For sterically hindered acids like 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, the forward reaction is slow, and the equilibrium often lies unfavorably towards the starting materials. The steric bulk around the carboxyl group hinders the attack of the alcohol, even after protonation of the carbonyl.

Alternatives to Fischer Esterification:

  • Activation to Acyl Chloride: The most robust method is to convert the carboxylic acid to a more reactive acyl chloride. This is a two-step process that is not governed by equilibrium.

    • Step 1: React the acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like DCM or toluene, often with a catalytic amount of DMF.

    • Step 2: After removing the excess reagent, the crude acyl chloride is reacted with the desired alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

  • Carbodiimide-Mediated Esterification (Steglich Esterification): Similar to amide coupling, a carbodiimide (DCC or EDC) can be used to activate the carboxylic acid. The addition of 4-(Dimethylamino)pyridine (DMAP) as a catalyst is crucial for this reaction to proceed efficiently. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol.

Protocol: Two-Step Esterification via Acyl Chloride

Materials:

  • 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) (2.0-5.0 equivalents) or Oxalyl Chloride (1.5 eq)

  • Anhydrous solvent (DCM, Toluene, or neat SOCl₂)

  • Catalytic DMF (for oxalyl chloride)

  • Alcohol (1.0-1.5 equivalents)

  • Pyridine or Triethylamine (1.5 equivalents)

Procedure:

  • Acyl Chloride Formation:

    • In a dry, nitrogen-flushed flask, suspend or dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.5 eq) followed by one drop of anhydrous DMF. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur.

    • Stir the mixture at room temperature for 1-3 hours until the reaction becomes a clear solution and gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

  • Ester Formation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • Slowly add the alcohol/pyridine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Perform a standard aqueous work-up as described in the amide coupling protocol (wash with dilute acid, bicarbonate, and brine).

    • Dry, concentrate, and purify the crude ester by column chromatography.

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];

} Key factors influencing reactivity.

References
  • Comparison of acidity between fluorinated and non-fluorin
  • Substituent Effects on Acidity. Chemistry LibreTexts.
  • Substituent Effects on Acidity. Chemistry LibreTexts.
  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal.
  • Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
  • The inductive effect and acidity. Reddit.
  • Inductive Effect - Acids and Bases. YouTube.
  • Impact of steric hindrance on 4-Ethynyl-2,2-difluoro-1,3-benzodioxole reactivity. Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • CAS 492444-08-3 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. BOC Sciences.
  • 5-FLUORO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID | 492444-08-3. ChemicalBook.

Sources

Optimization

Technical Support Center: Stability of 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid Derivatives

Introduction: The 5-Fluoro-1,3-benzodioxole-4-carboxylic acid scaffold is a key structural motif in modern drug discovery, valued for its unique electronic and conformational properties. However, like many complex hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Fluoro-1,3-benzodioxole-4-carboxylic acid scaffold is a key structural motif in modern drug discovery, valued for its unique electronic and conformational properties. However, like many complex heterocyclic systems, its derivatives can present stability challenges during synthesis, formulation, and storage. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and understanding the stability issues associated with this important class of compounds. Our goal is to move beyond simple protocols and provide the causal, mechanistic insights necessary to proactively address these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the inherent stability of the 5-Fluoro-1,3-benzodioxole-4-carboxylic acid core structure.

Q1: What are the primary stability concerns for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid and its derivatives?

The primary stability concerns are rooted in its functional groups and aromatic system and can be categorized into four main areas: hydrolysis, oxidation, photolysis, and thermal degradation.[1] The benzodioxole ring itself is generally stable, but the presence of the carboxylic acid and the activating fluoro group can create vulnerabilities.[2][3] Derivatives, such as esters or amides formed from the carboxylic acid, are particularly susceptible to hydrolysis.[1][4]

Q2: How does the fluorine substituent impact the stability of the molecule?

The fluorine atom at the 5-position exerts a strong electron-withdrawing effect via induction. This can influence the acidity of the carboxylic acid and the electron density of the aromatic ring. While this can enhance metabolic stability in some biological systems, it can also affect chemical stability. For instance, altered electron distribution can influence susceptibility to nucleophilic attack or photodegradation pathways. Furthermore, intramolecular interactions between the ortho-positioned fluoro and carboxylic acid groups can affect the molecule's conformation and reactivity.[5]

Q3: What are the recommended general storage and handling conditions for these compounds?

To mitigate common degradation pathways, stringent storage conditions are essential. The stability of pharmaceutical products is highly dependent on environmental factors.[6]

Parameter Condition Rationale
Temperature 2-8 °C (Refrigerated)Minimizes rates of hydrolysis and thermal degradation.[4]
Light Protect from light (Amber vials)Prevents photolytic degradation, a common pathway for aromatic systems.[4][6]
Atmosphere Store under inert gas (Argon or Nitrogen)Reduces the risk of oxidation, which can be initiated by atmospheric oxygen.[4]
Humidity Store in a desiccated environmentPrevents hydrolysis of the compound, especially if it is hygroscopic.[6]

Q4: How does pH affect the stability and solubility of these compounds?

As a carboxylic acid, the compound's properties are highly pH-dependent.[2]

  • Solubility: In acidic to neutral pH, the compound exists primarily in its protonated, less polar carboxylic acid form, exhibiting lower aqueous solubility. In alkaline conditions, it deprotonates to form the more polar and highly water-soluble carboxylate salt.[2]

  • Stability: The rate of hydrolysis for derivatives (e.g., esters, amides) is typically pH-dependent, often exhibiting minimal degradation at a specific pH range and accelerated degradation under strongly acidic or basic conditions.[1] It is critical to determine the pH-stability profile for any aqueous formulation.

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to common experimental issues.

Issue 1: Unexpectedly Low Purity or Appearance of New Peaks in Aqueous Formulations
  • Symptom: You observe a time-dependent decrease in the parent compound's peak area via HPLC, coupled with the emergence of one or more new, often more polar, impurity peaks. This is frequently observed during formulation studies or in protic solvents.

  • Primary Suspected Cause: Hydrolytic degradation. The methylenedioxy bridge of the benzodioxole ring can be susceptible to acid-catalyzed hydrolysis, cleaving to form a catechol derivative. Ester or amide derivatives are also prime candidates for hydrolysis.[1][4]

  • Troubleshooting Workflow & Solutions:

    • Identify the Degradant(s): Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the new impurity peaks. A mass increase of +18 amu (H₂O) relative to a potential precursor or a mass consistent with a catechol species would strongly suggest hydrolysis.

    • Perform a pH-Stability Profile: Prepare the formulation in a series of buffers (e.g., from pH 2 to pH 10). Analyze samples at regular time intervals (e.g., T=0, 2, 4, 8, 24 hours) at a controlled temperature. Plot the percentage of the parent compound remaining against pH to identify the pH of maximum stability. Many degradation reactions are pH-dependent.[1]

    • Control Temperature: Repeat key pH experiments at both ambient and elevated temperatures (e.g., 40-50 °C) to understand the temperature dependence of the degradation. This is a cornerstone of accelerated stability testing.[1]

G

Issue 2: Compound Discoloration or Degradation Upon Exposure to Light
  • Symptom: The solid compound or its solution turns a yellow or brownish color after being exposed to ambient or UV light. HPLC analysis confirms the formation of new impurities.

  • Primary Suspected Cause: Photodegradation. Aromatic systems, particularly those with heteroatoms and activating/deactivating groups, can be susceptible to degradation upon absorbing UV or visible light.[4][6] Fluorinated compounds can also undergo specific photochemical reactions.[7]

  • Troubleshooting Workflow & Solutions:

    • Confirm Photostability (Forced Degradation): Expose a solution of the compound to a controlled light source with a specific wavelength and intensity (e.g., using a photostability chamber). Compare its degradation profile to a control sample kept in the dark. This is a standard part of ICH guideline stability testing.

    • Implement Strict Light Protection: Always handle and store the compound in amber glassware or light-blocking containers.[4] During experiments, wrap flasks and vials in aluminum foil.

    • Analytical Considerations: When analyzing by HPLC-UV, be aware that the analysis itself can cause photodegradation if the sample sits in a clear autosampler vial for an extended period. Use amber autosampler vials.

    • Formulation Strategies: For liquid formulations, consider the inclusion of approved UV-absorbing excipients if light exposure is unavoidable.

G

Issue 3: Decarboxylation During Subsequent Synthetic Steps
  • Symptom: When attempting to perform reactions on the aromatic ring or other functional groups, you observe the formation of a significant byproduct that has lost the carboxylic acid group (a mass loss of 44 amu, CO₂).

  • Primary Suspected Cause: Thermal or catalytically-induced decarboxylation. While aromatic carboxylic acids are generally stable, harsh reaction conditions (high heat, strong acids/bases, or certain metal catalysts) can promote the loss of CO₂. Photoredox catalysis conditions are also known to facilitate decarboxylation.[8][9]

  • Troubleshooting Workflow & Solutions:

    • Re-evaluate Reaction Temperature: Screen the reaction at lower temperatures. Even a 10-20 °C reduction can significantly inhibit this side reaction.

    • Protect the Carboxylic Acid: If the carboxylic acid is not the desired reactive site, protect it as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid in a final step under milder conditions.

    • Screen Catalysts and Reagents: If using metal catalysis, screen different metals and ligand combinations. Some may be less prone to promoting decarboxylation. Avoid reaction conditions known to generate radical intermediates at the carboxylate.[8]

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol provides a framework for intentionally degrading the sample to identify potential degradation products and pathways.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber and clear glass vials for each condition:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60 °C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature.

    • Thermal: Heat the solution at 60 °C (in a dark oven).

    • Photolytic: Expose the solution in a clear vial to a photostability chamber (ICH Q1B guidelines).

    • Control: Keep the stock solution at 2-8 °C in the dark.

  • Time Points: Sample from each vial at intervals (e.g., 0, 2, 6, 12, 24 hours). Quench the acid/base samples by neutralizing them before injection.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see below) and LC-MS to identify and quantify degradants.

Protocol 2: General-Purpose Stability-Indicating HPLC-UV Method

This method serves as a starting point for monitoring the stability of the parent compound. It must be validated for your specific derivative.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Injection Volume: 10 µL

References

  • Solubility of Things. (n.d.). piperonylic acid.
  • ChemicalBook. (2024). Understanding 1,3-Benzodioxole.
  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
  • Wikipedia. (n.d.). 1,3-Benzodioxole.
  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
  • PreScouter. (n.d.). Drug stability strategies and innovations.
  • International Journal of Unani and Herbal Medicine. (2021). Factors Affecting Drug Stability-A Major Concern to the Pharmaceutical Industry in the Drug Development and its Commercialization.
  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development.
  • National Institutes of Health (NIH). (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents.
  • National Institutes of Health (NIH). (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • National Institutes of Health (NIH). (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide.
  • National Institutes of Health (NIH). (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis.
  • Sci-Hub. (1986). Replacement of the carboxylic acid function with fluorine.

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid

Welcome to the technical support guide for the analytical method development of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (CAS: 492444-08-3). This document is designed for researchers, analytical scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical method development of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (CAS: 492444-08-3). This document is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to address challenges you may encounter during your experiments.

Section 1: Analyte Overview & Physicochemical Properties

Before initiating any method development, a thorough understanding of the analyte is paramount. The structure combines a fluorinated aromatic ring, a carboxylic acid functional group, and a benzodioxole moiety, each influencing its analytical behavior.

Q1: What are the key structural and chemical properties of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid that I should consider for method development?

A1: Understanding the molecule's characteristics is the foundation of a robust analytical method. The key features are:

  • Carboxylic Acid Group (-COOH): This is the most significant functional group. It is acidic and will readily deprotonate to form a carboxylate anion (-COO⁻) in solutions with a pH above its pKa. This behavior is critical for controlling retention in reversed-phase chromatography. The proton of the carboxylic acid is highly deshielded in ¹H NMR, typically appearing as a broad singlet around 12 ppm.[1]

  • Fluorine Atom (-F): The electron-withdrawing nature of fluorine will lower the pKa of the carboxylic acid compared to its non-fluorinated analog, making it a stronger acid. It also introduces a unique isotopic signature and a ¹⁹F NMR handle if that technique is available.

  • Benzodioxole Ring System: This fused ring system is relatively rigid and contains a strong chromophore, making UV-based detection highly effective.

  • Polarity: The molecule is polar due to the carboxylic acid group, but the fused aromatic system provides significant non-polar character. This dual nature makes it well-suited for reversed-phase HPLC.

Table 1: Key Physicochemical Properties of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

PropertyValue / Expected BehaviorSignificance for Analysis
CAS Number 492444-08-3[2][]Ensures correct identification of the target analyte.
Molecular Formula C₈H₅FO₄Used for accurate mass determination in mass spectrometry.
Molecular Weight 184.12 g/mol Essential for preparing standard solutions and for mass spectrometry.
pKa (estimated) ~3.5 - 4.0Critical for HPLC mobile phase pH selection to control ionization and retention.
UV Absorbance Strong chromophore presentSuitable for HPLC with UV detection (e.g., at 254 nm or a λ-max determined by UV scan).
Volatility LowUnsuitable for direct GC analysis; requires derivatization.
Solubility Sparingly soluble in water; soluble in organic solvents (Methanol, Acetonitrile, DMSO).Guides the choice of solvent for sample and standard preparation.

Section 2: Initial Method Development Strategy

Q2: Should I use HPLC or GC for the analysis of this compound?

A2: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's volatility and thermal stability. For 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, HPLC is the strongly recommended primary technique.

The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation at temperatures typically used in GC inlets. Direct injection onto a GC column would result in poor peak shape, low response, and potential decomposition. While GC analysis is possible, it requires a chemical derivatization step to convert the polar -COOH group into a more volatile and stable ester or silyl ester.[4][5] This adds complexity and potential sources of error.

HPLC, particularly reversed-phase HPLC, is perfectly suited to handle polar, non-volatile compounds like this one.

G Analyte Analyte: 5-Fluoro-1,3-benzodioxole- 4-carboxylic acid Decision1 Is analyte volatile & thermally stable? Analyte->Decision1 HPLC_Path Primary Technique: Reversed-Phase HPLC Decision1->HPLC_Path No GC_Path Secondary Technique: Gas Chromatography Decision1->GC_Path Yes UV_Detect UV Detection (Primary Choice) HPLC_Path->UV_Detect Select Detector MS_Detect LC-MS/MS Detection (Higher Sensitivity/Specificity) HPLC_Path->MS_Detect Select Detector Derivatization Mandatory Derivatization (e.g., Esterification, Silylation) GC_Path->Derivatization GC_MS_Detect GC-MS Detection Derivatization->GC_MS_Detect

Caption: Overall analytical strategy decision workflow.

Section 3: HPLC/UPLC Method Development & Troubleshooting

Reversed-phase HPLC with UV detection is the workhorse method for this type of analyte. The primary goal is to achieve a sharp, symmetrical peak with adequate retention and resolution from any impurities or matrix components.

Q3: How do I select the right HPLC column and mobile phase?

A3: The key is to control the ionization state of the carboxylic acid.

  • Column Selection: A standard C18 column is the ideal starting point. These columns provide excellent hydrophobic retention for the benzodioxole ring system. For method robustness, select a column known for its stability at low pH.

  • Mobile Phase pH Control: This is the most critical parameter. You must operate at a pH well below the analyte's pKa to ensure it is in its neutral, protonated form (-COOH). An un-ionized acid is more hydrophobic and will be retained better on a C18 column, resulting in sharp, Gaussian peaks. A good starting point is a pH of 2.5 to 3.0 . Operating above the pKa will lead to the analyte being in its anionic form (-COO⁻), causing poor retention and severe peak tailing.

  • Mobile Phase Composition: A typical mobile phase consists of an aqueous component (A) and an organic modifier (B).

    • Solvent A (Aqueous): Deionized water with an acidifier. 0.1% Formic Acid or 0.1% Phosphoric Acid are excellent choices to control the pH around 2.7 and 2.1, respectively.

    • Solvent B (Organic): Acetonitrile is generally preferred over methanol as it often provides sharper peaks and lower backpressure.

Experimental Protocol: HPLC-UV Gradient Method Development
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile. Dilute this stock to a working concentration of ~10-20 µg/mL using a 50:50 mixture of acetonitrile and water.

  • HPLC System & Column:

    • HPLC/UPLC system with a UV/PDA detector.

    • Column: C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particle size.

  • Method Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: Monitor at 254 nm initially. Perform a PDA scan on the main peak to determine the optimal wavelength (λ-max).

  • Gradient Elution: Start with a broad scouting gradient to determine the approximate elution time.

Table 2: Example Scouting Gradient for HPLC Method Development

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955
  • Method Optimization: Once the analyte's retention time is known from the scouting run, you can optimize the gradient to improve resolution and reduce run time. Aim for a k' (retention factor) between 2 and 10.

Q4: My peak is tailing badly. What is the cause and how do I fix it?

A4: Peak tailing for an acidic compound like this is almost always caused by one of two issues: improper mobile phase pH or secondary interactions with the column.

G Tailing Peak Tailing Observed Check_pH Is Mobile Phase pH < (pKa - 1.5)? Tailing->Check_pH Lower_pH Action: Lower mobile phase pH (e.g., use 0.1% H₃PO₄) Check_pH->Lower_pH No Check_Column Is the column old or showing high backpressure? Check_pH->Check_Column Yes Solved Problem Resolved Lower_pH->Solved Replace_Column Action: Replace column with a new, high-purity silica C18 Check_Column->Replace_Column Yes Check_Column->Solved No, issue persists. Consider alternative column chemistry. Replace_Column->Solved

Caption: Troubleshooting logic for HPLC peak tailing.
  • Cause 1: Insufficiently Low pH: If the mobile phase pH is close to the analyte's pKa, a mixture of the protonated (-COOH) and deprotonated (-COO⁻) forms will exist. The anionic form interacts poorly with the C18 stationary phase, leading to tailing.

    • Solution: Ensure your mobile phase pH is at least 1.5-2 units below the pKa. If 0.1% formic acid (pH ~2.7) is not sufficient, switch to 0.1% phosphoric acid (pH ~2.1) or trifluoroacetic acid (TFA).

  • Cause 2: Secondary Silanol Interactions: The underlying silica of the column contains silanol groups (-Si-OH) which can be deprotonated and negatively charged. These sites can have a strong, undesirable ionic interaction with any residual positive charges on your analyte or, more commonly, create a mixed-mode retention mechanism that leads to tailing.

    • Solution: Use a modern, high-purity, end-capped C18 column. These columns are designed to minimize exposed silanol groups. If tailing persists, consider a column with a different stationary phase chemistry.

Section 4: GC Method Development (with Derivatization)

Q5: If I must use GC, what is the best way to derivatize this compound?

A5: To analyze by GC, you must convert the polar carboxylic acid into a non-polar, volatile ester. The two most common approaches are silylation and methylation.

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton to form a trimethylsilyl (TMS) ester. This is a fast and effective method.

  • Methylation: Converting the carboxylic acid to its methyl ester is another robust strategy. Trimethylsilyldiazomethane (TMS-Diazomethane) is a safer alternative to the highly explosive diazomethane and works well for this purpose.[4][5]

Experimental Protocol: Derivatization for GC-MS Analysis (Methylation)

Disclaimer: Derivatization should be performed in a fume hood by trained personnel. Always consult the Safety Data Sheet (SDS) for the reagents used.

  • Sample Preparation: Evaporate a known amount of your sample extract to complete dryness under a gentle stream of nitrogen. The sample must be free of water, which will consume the derivatizing reagent.

  • Reconstitution: Add 100 µL of a suitable solvent mixture, such as 10% Methanol in Toluene.

  • Derivatization: Add 20-50 µL of 2.0 M TMS-Diazomethane in hexane. Cap the vial tightly and vortex for 30 seconds.

  • Reaction: Let the vial stand at room temperature for 15-30 minutes, or gently heat at 50-60°C for 10 minutes to ensure the reaction goes to completion. The appearance of a persistent yellow color indicates an excess of reagent.

  • Quenching (Optional but Recommended): Add a small amount of acetic acid to quench any excess TMS-Diazomethane.

  • Analysis: The sample is now ready for injection into the GC-MS. The target analyte will be the methyl ester of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (MW: 198.15 g/mol ).

Q6: My derivatization reaction seems incomplete. What should I check?

A6: Incomplete derivatization is a common issue leading to poor quantitative results and ghost peaks.

  • Check for Water: The most common cause is the presence of residual water or protic solvents in your sample, which will react with the derivatizing agent. Ensure your sample is completely dry before adding the reagent.

  • Reagent Age/Quality: Derivatizing agents can degrade over time, especially if exposed to moisture. Use a fresh vial of the reagent or verify its activity with a known standard.

  • Insufficient Reagent: Ensure you are adding the reagent in stoichiometric excess. If your sample has a high concentration of the analyte, you may need to add more reagent.

  • Reaction Time/Temperature: The reaction may need more time or gentle heating to proceed to completion. Optimize these parameters.

Section 5: Mass Spectrometry (LC-MS/MS) Considerations

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the ultimate technique.

Q7: Which ionization mode, ESI+ or ESI-, should I use for LC-MS analysis?

A7: For a carboxylic acid, Electrospray Ionization in Negative Mode (ESI-) is vastly superior. In the mobile phase, even at low pH, there will be some equilibrium with the anionic carboxylate form (-COO⁻). In the ESI source, the slightly basic conditions of the spray facilitate the loss of a proton, making the formation of the [M-H]⁻ ion highly efficient and the primary species you will observe. ESI in positive mode (ESI+) would be very insensitive as there are no basic sites on the molecule to readily accept a proton.

Q8: How do I select precursor and product ions for an MRM method?

A8:

  • Select the Precursor Ion: Infuse a standard solution of the analyte into the mass spectrometer in ESI- mode. The most abundant ion in the full scan (Q1) spectrum will be the deprotonated molecule, [M-H]⁻. For this compound, the expected m/z would be 183.02 .

  • Select the Product Ions: Perform a product ion scan on the precursor ion (m/z 183.02). Fragment the ion using collision-induced dissociation (CID). Common losses for carboxylic acids include the loss of CO₂ (44 Da).

    • Expected Fragments: A likely and stable fragment would be from the loss of CO₂, resulting in a product ion at m/z 139.02 . This would be an excellent choice for the primary "quantifier" transition. Other fragments may also be present and can be used as a "qualifier" transition to ensure identity.

    • MRM Transitions:

      • Quantifier: 183.0 -> 139.0

      • Qualifier: 183.0 -> [a secondary, stable fragment ion]

Section 7: References

  • Larsen, B. S., & Kaiser, M. A. (2007). Challenges in Perfluorocarboxylic Acid Measurements. Analytical Chemistry, 79(11), 3966–3973. [Link]

  • Green Chemistry. (2018). 20(13), 3038. (Referenced in supporting information for related compound synthesis). [Link]

  • Moody, C. A., & Field, J. A. (2000). Analysis for Perfluorocarboxylic Acids/Anions in Surface Waters and Precipitation Using GC−MS and Analysis of PFOA from Large-Volume Samples. Environmental Science & Technology, 34(18), 3864–3870. [Link]

  • Washington, J. W., & Jenkins, T. M. (2007). Analysis of perfluorinated carboxylic acids in soils: detection and quantitation issues at low concentrations. Journal of Chromatography A, 1155(2), 203-211. [Link]

  • ResearchGate. (n.d.). Analysis of perfluorinated carboxylic acids in soils: Detection and quantitation issues at low concentrations. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. Retrieved January 22, 2026, from [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-801. [Link]

  • NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. In NIST Chemistry WebBook, SRD 69. Retrieved January 22, 2026, from [Link]

  • Analytical Chemistry. (2007). Challenges in Perfluorocarboxylic Acid Measurements. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved January 22, 2026, from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved January 22, 2026, from [Link]

  • Wróbel, M. P., et al. (2023). Simultaneous determination of...main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9283. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

Welcome to the technical support guide for the purification of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in high purity. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-Fluoro-1,3-benzodioxole-4-carboxylic acid?

A1: The impurity profile is highly dependent on the synthetic route employed. However, based on common syntheses such as Friedel-Crafts acylation followed by oxidation or direct carboxylation, you can anticipate several classes of impurities[1][2][3]:

  • Unreacted Starting Materials: Residual 5-fluoro-1,3-benzodioxole or its halogenated precursor.

  • Reagents and Catalysts: Leftover catalysts (e.g., Lewis acids like AlCl₃), or reagents from workup steps (e.g., residual acids or bases).[4]

  • Neutral Byproducts: Non-acidic side products formed during the reaction.

  • Related Acidic Impurities: Isomeric carboxylic acids or di-carboxylated species, which can be particularly challenging to remove.

  • Residual Solvents: Solvents used in the reaction or workup that have been carried through.

Q2: I have a crude solid from my reaction. What is the most robust and effective first step for purification?

A2: For a carboxylic acid like this, acid-base extraction is almost always the most powerful initial purification step.[5] This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities. The process involves dissolving the crude mixture in an organic solvent, extracting the carboxylic acid into an aqueous basic solution as its water-soluble salt, washing away the organic-soluble impurities, and then re-acidifying the aqueous layer to precipitate your purified product.[6][7] This method is highly effective for removing the bulk of non-acidic contaminants.

Q3: My compound is streaking badly on my silica TLC plate and column. How can I get clean chromatographic separation?

A3: This is a classic issue when running carboxylic acids on standard silica gel. The acidic protons on your compound interact strongly with the slightly acidic silanol groups (Si-OH) on the silica surface, leading to tailing or streaking.

To resolve this, you must suppress the ionization of the carboxylic acid. The most common and effective solution is to add a small amount of a volatile acid to your mobile phase (eluent).[8]

  • Recommended Additives: Add 0.5-1% acetic acid or ~0.1% trifluoroacetic acid (TFA) to your eluent system (e.g., Hexane/Ethyl Acetate).

  • Causality: The added acid ensures that your target molecule remains in its protonated, less polar form (R-COOH) rather than its anionic, highly polar carboxylate form (R-COO⁻). This minimizes the strong ionic interactions with the stationary phase, resulting in sharper peaks and better separation.[8][9]

Q4: Which analytical techniques are considered the gold standard for assessing the final purity of my product?

A4: A multi-faceted approach is necessary for a comprehensive purity assessment[1]:

  • High-Performance Liquid Chromatography (HPLC): This is the definitive technique for quantitative purity analysis. A well-developed reversed-phase HPLC method can separate and quantify even minor impurities that are structurally very similar to your product.[4][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of your compound. The ¹H NMR spectrum should show the characteristic carboxylic acid proton as a singlet far downfield, typically around 12 ppm.[11] ¹³C NMR will confirm the presence of the carboxyl carbon between 165-185 ppm.[11][12] While not as sensitive as HPLC for trace impurities, it is excellent for identifying major contaminants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection power of mass spectrometry, allowing you to confirm the molecular weight of your product and get mass information on any impurities present.[1][4]

  • Melting Point Analysis: A sharp melting point range is a good qualitative indicator of high purity for a crystalline solid. Impurities typically depress and broaden the melting range.

Q5: How should I store my purified 5-Fluoro-1,3-benzodioxole-4-carboxylic acid to ensure its long-term stability?

A5: Like many organic compounds, proper storage is key to maintaining purity. For this solid carboxylic acid, the following conditions are recommended:

  • Container: Store in a well-sealed, airtight container to protect from moisture and air. Amber glass vials are preferable to minimize light exposure.

  • Environment: Keep the container in a cool, dark, and dry place. A desiccator is an excellent option to prevent moisture absorption.[4]

  • Inert Atmosphere: For long-term archival, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation.

Troubleshooting Guide

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Very low yield after acid-base extraction and precipitation.
Probable CauseRecommended Solution & Scientific Rationale
Incomplete Extraction into Base The pH of the aqueous basic solution was not high enough to fully deprotonate the carboxylic acid. Solution: Use a base with a pKa sufficiently higher than that of the carboxylic acid (pKa ≈ 4-5). 1M NaOH or 1M K₂CO₃ is more effective than sodium bicarbonate (NaHCO₃) for ensuring complete deprotonation and transfer to the aqueous layer.[13][7] Ensure thorough mixing in the separatory funnel.
Incomplete Precipitation The pH of the aqueous layer was not lowered sufficiently during re-acidification. Solution: Add acid (e.g., 3M HCl) dropwise while stirring until the solution is strongly acidic. Check the pH with litmus paper or a pH meter to ensure it is ≤ 2. This ensures the carboxylate salt is fully protonated back to the less water-soluble carboxylic acid.[13][14]
Product is Water-Soluble While unlikely for this specific molecule, some fluorinated or highly polar carboxylic acids may have slight water solubility. Solution: After acidification, if precipitation is sparse, cool the aqueous solution in an ice bath to decrease solubility. If it remains dissolved, perform a back-extraction with an organic solvent like ethyl acetate or dichloromethane to recover the product from the acidic aqueous solution.[6]
Emulsion Formation An emulsion formed during extraction, trapping product at the interface. Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous layer, helping to force the separation of the layers.
Problem 2: The final product is a persistent oil or sticky solid that refuses to crystallize.
Probable CauseRecommended Solution & Scientific Rationale
Residual Solvent Trace amounts of a solvent in which the product is highly soluble are acting as an anti-solvent for crystallization. Solution: Place the material under high vacuum for several hours to remove all volatile solvents. Gentle heating (e.g., 40-50 °C) can assist if the compound is thermally stable.
Presence of Impurities Even small amounts of impurities can disrupt the crystal lattice formation. Solution: The product requires further purification. Attempt flash column chromatography using an eluent doped with acetic acid to remove the impurities.[15] Following chromatography, attempt recrystallization again from a suitable solvent system.
Incorrect Recrystallization Solvent The chosen solvent is too good, keeping the compound fully dissolved even when cooled. Solution: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7] If your compound is too soluble, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the hot solution until turbidity persists, then re-heat to clarify and cool slowly.
Problem 3: HPLC analysis shows a persistent impurity peak very close to the main product peak, even after multiple recrystallizations.
Probable CauseRecommended Solution & Scientific Rationale
Isomeric Impurity A structural isomer was likely formed during synthesis and has very similar polarity and solubility to the desired product, making it co-crystallize. Solution: Recrystallization is unlikely to resolve this. Preparative HPLC or careful flash column chromatography is required.[9][16] Use a long column with a shallow solvent gradient to maximize the separation between the two peaks.
Diastereomers/Enantiomers If any step introduced chirality, these stereoisomers may be present. Solution: This requires chiral separation techniques. Chiral HPLC is the standard method for both analyzing and separating enantiomers or diastereomers.[1]

Experimental Protocols & Data

Protocol 1: High-Recovery Acid-Base Extraction

This protocol is designed to isolate the carboxylic acid from neutral or basic impurities.

  • Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent (e.g., 200 mL of ethyl acetate or dichloromethane) in a separatory funnel.

  • Basic Extraction: Add 100 mL of 1M NaOH solution to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 50 mL of 1M NaOH. Combine the aqueous extracts. The organic layer now contains neutral/basic impurities and can be discarded.

  • Organic Wash (Optional): To remove any residual neutral impurities from the combined basic aqueous layers, wash once with ~50 mL of ethyl acetate. Discard this organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 6M HCl dropwise. The product will begin to precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH ≤ 2, check with pH paper).

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Diagram: Acid-Base Extraction Workflow

The following diagram illustrates the partitioning of components during the acid-base extraction protocol.

G start Crude Product (R-COOH + Neutral Impurities) dissolved in Organic Solvent org_phase1 Organic Phase: Neutral Impurities start->org_phase1 + 1M NaOH aq_phase1 Aqueous Phase (Basic): Water-Soluble Salt (R-COO⁻ Na⁺) start->aq_phase1 + 1M NaOH aq_phase2 Aqueous Phase (Acidic): Inorganic Salts (NaCl) aq_phase1->aq_phase2 + HCl (to pH ≤ 2) solid_product Precipitate: Purified R-COOH (Solid) aq_phase1->solid_product + HCl (to pH ≤ 2)

Caption: Logic of Acid-Base Purification.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair from the table below. The ideal solvent dissolves the compound poorly at room temperature but well at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Table 1: Potential Recrystallization Solvents
SolventBoiling Point (°C)Properties & Rationale
Ethanol/Water VariableA versatile polar protic solvent pair. Dissolve in hot ethanol, then add hot water dropwise until cloudy. Reheat to clarify and cool.
Isopropanol 82.6A good single solvent for many carboxylic acids. Less volatile than ethanol.
Acetic Acid 118Often an excellent solvent for aromatic carboxylic acids, but can be difficult to remove completely.[7]
Toluene 111A non-polar aromatic solvent, useful if impurities are highly polar. Can be paired with hexanes.
Ethyl Acetate/Hexane VariableA common medium-polarity solvent pair. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Diagram: Purification Strategy Flowchart

This flowchart outlines the decision-making process for purifying the crude product.

PurificationWorkflow start Crude 5-Fluoro-1,3-benzodioxole- 4-carboxylic acid acid_base Perform Acid-Base Extraction start->acid_base assess1 Assess Purity (TLC, HPLC, ¹H NMR) acid_base->assess1 recrystallize Recrystallization assess1->recrystallize Purity < 95% or colored final_product Pure Product assess1->final_product Purity > 98% and colorless assess2 Assess Purity recrystallize->assess2 chromatography Flash Column Chromatography (Eluent + 0.5% Acetic Acid) assess2->chromatography Impurities persist assess2->final_product Purity > 98% assess3 Assess Final Purity chromatography->assess3 assess3->final_product Purity > 99%

Caption: Decision workflow for purification.

References

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid : r/chemhelp. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Thieme. 4. 13C NMR Spectroscopy. [Link]

  • PMC. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]

  • ResearchGate. (2017). A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. [Link]

  • ResearchGate. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]

Sources

Troubleshooting

Technical Support Center: Challenges in the Fluorination of Benzodioxole

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing the complexities of the fluorination step in benzodioxole synthesis. The introductio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the complexities of the fluorination step in benzodioxole synthesis. The introduction of fluorine into the benzodioxole scaffold is a critical step in the synthesis of numerous pharmaceuticals and agrochemicals, imparting unique physicochemical properties that can enhance biological activity and metabolic stability.[1][2][3] However, this process is not without its challenges. This guide provides troubleshooting advice and frequently asked questions to navigate the common hurdles encountered during this synthetic transformation.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your fluorination experiments.

Low or No Yield of the Desired Fluorinated Benzodioxole

Question: My fluorination reaction is resulting in a low yield or complete recovery of the starting material. What are the potential causes and how can I improve the outcome?

Answer: Low or no conversion is a frequent challenge and can stem from several factors related to the choice of fluorinating agent, reaction conditions, and the nature of the benzodioxole substrate itself.

  • Inappropriate Fluorinating Agent: The reactivity of the fluorinating agent must be matched to the electron density of the benzodioxole ring.

    • For electron-rich benzodioxoles: Electrophilic fluorinating agents are generally preferred.[4][5] Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are effective for fluorinating electron-rich aromatic compounds.[4][5]

    • For benzodioxoles with electron-withdrawing groups or for introducing fluorine at a specific position via a precursor functional group: Nucleophilic fluorination might be more suitable. This often involves the displacement of a leaving group (like a halide or a sulfonate) by a fluoride source.[1][6] Common nucleophilic fluorinating agents include potassium fluoride (KF), cesium fluoride (CsF), and various tetralkylammonium fluorides.[6][7]

  • Suboptimal Reaction Conditions:

    • Temperature: Many fluorination reactions are highly sensitive to temperature. For electrophilic fluorinations, low temperatures are often necessary to prevent side reactions and decomposition of the reagent.[4] Conversely, some nucleophilic fluorinations, particularly those using metal fluorides, may require elevated temperatures to overcome the low solubility and nucleophilicity of the fluoride salt.[6][8]

    • Solvent: The choice of solvent is critical. For electrophilic fluorinations, polar aprotic solvents like acetonitrile or nitromethane can be effective.[9] Nitromethane, in particular, has been shown to activate electrophilic fluorinating reagents.[9] For nucleophilic fluorinations, anhydrous polar aprotic solvents such as DMF, DMSO, or sulfolane are often used to enhance the nucleophilicity of the fluoride ion.[6]

    • Moisture: Water can deactivate both electrophilic and nucleophilic fluorinating agents.[6] Rigorous drying of solvents and reagents, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Deactivation of the Benzodioxole Ring: The dioxole ring is generally electron-rich, which facilitates electrophilic attack. However, the presence of strong electron-withdrawing groups on the aromatic ring can significantly decrease its nucleophilicity, making electrophilic fluorination challenging.[4]

Troubleshooting Workflow: Low or No Yield

Caption: Troubleshooting flowchart for low or no yield in benzodioxole fluorination.

Formation of Multiple Products and Side Reactions

Question: My reaction is producing a complex mixture of products, including isomers and byproducts. How can I improve the selectivity of the fluorination?

Answer: Poor selectivity is a common issue, especially with electrophilic aromatic fluorination. The electron-rich nature of the benzodioxole ring can lead to multiple sites of fluorination and other side reactions.

  • Regioselectivity in Electrophilic Fluorination:

    • The directing effects of existing substituents on the benzodioxole ring will determine the position of fluorination. The dioxole group itself is an ortho-, para-director.

    • Achieving high regioselectivity can be challenging, often resulting in a mixture of ortho and para isomers.[4]

    • Troubleshooting:

      • Steric Hindrance: Introducing a bulky directing group can favor fluorination at a less sterically hindered position.

      • Catalyst/Additive Control: In some cases, the use of specific catalysts or additives can influence the regioselectivity. For instance, palladium-catalyzed fluorination of arylboronic acid derivatives has been explored.[10][11]

  • Common Side Reactions:

    • Over-fluorination: The introduction of one fluorine atom can sometimes activate the ring towards further fluorination, leading to di- or tri-fluorinated products.

    • Dearomatization: Particularly with highly reactive fluorinating agents or electron-rich substrates like phenols, dearomatization can occur.[4]

    • Decomposition: Benzodioxole derivatives can be sensitive to strongly acidic or basic conditions, as well as high temperatures, leading to decomposition.[12][13]

    • Hydrodehalogenation: In nucleophilic fluorinations of aryl halides, the formation of hydrodehalogenated side products can complicate purification.[10]

Strategies to Improve Selectivity

StrategyDescriptionApplicability
Lower Reaction Temperature Reduces the rate of competing side reactions and can improve regioselectivity.Electrophilic and Nucleophilic Fluorinations
Use a Milder Fluorinating Agent Less reactive agents often exhibit higher selectivity.Electrophilic Fluorination
Employ a Directing Group A functional group that directs fluorination to a specific position.Electrophilic Fluorination
Optimize Solvent Polarity Can influence the reactivity of the fluorinating agent and the stability of intermediates.General
Control Stoichiometry Using a slight excess or deficit of the fluorinating agent can minimize over-fluorination.General
Safety Concerns and Handling of Fluorinating Agents

Question: What are the key safety precautions I should take when working with fluorinating agents?

Answer: Safety is paramount when performing fluorination reactions. Many fluorinating agents are toxic, corrosive, and/or highly reactive.[1][14][15][16]

  • General Precautions:

    • Always work in a well-ventilated fume hood.[14][15][16][17]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[14][15][16][17]

    • Have an emergency plan in place and be familiar with the location of safety showers and eyewash stations.[17]

    • Avoid inhalation of dusts, vapors, or mists.[14][15][16]

  • Specific Hazards of Common Reagents:

    • Electrophilic N-F Reagents (e.g., Selectfluor®, NFSI): While generally safer than older reagents like fluorine gas, they are strong oxidizers and should be handled with care.[4][5][18] They can react violently with reducing agents.

    • Nucleophilic Fluoride Sources (e.g., KF, CsF): These are often hygroscopic and their basicity can lead to undesired side reactions.[6] Anhydrous conditions are crucial.

    • Deoxyfluorination Reagents (e.g., DAST, Deoxo-Fluor®): These reagents can be thermally unstable and should be handled with extreme caution.[1] They can release toxic and corrosive byproducts.

  • Safe Handling and Quenching:

    • Always add the fluorinating agent slowly to the reaction mixture to control the reaction rate and temperature.

    • Quench the reaction carefully. For electrophilic fluorinations, a reducing agent like sodium bisulfite solution is often used. For nucleophilic fluorinations with metal fluorides, a simple aqueous workup is usually sufficient.

    • Dispose of all waste in accordance with institutional and local regulations.[14][15][16]

Safety Protocol for a Typical Electrophilic Fluorination

SafetyProtocol PPE Don appropriate PPE (Goggles, Face Shield, Gloves) FumeHood Work in a certified fume hood PPE->FumeHood InertAtmosphere Set up reaction under inert atmosphere (Ar/N2) FumeHood->InertAtmosphere SlowAddition Add fluorinating agent slowly at low temperature InertAtmosphere->SlowAddition Monitor Monitor reaction progress (TLC, GC/MS) SlowAddition->Monitor Quench Carefully quench reaction (e.g., with NaHSO3 soln.) Monitor->Quench Workup Perform aqueous workup and extraction Quench->Workup Purify Purify product (e.g., column chromatography) Workup->Purify Waste Dispose of waste properly Purify->Waste

Caption: Step-by-step safety workflow for electrophilic fluorination.

II. Experimental Protocols

Protocol 1: Electrophilic Fluorination of 1,3-Benzodioxole using Selectfluor®

This protocol provides a general procedure for the direct fluorination of an electron-rich benzodioxole.

Materials:

  • 1,3-Benzodioxole derivative

  • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,3-benzodioxole derivative (1.0 eq) in anhydrous MeCN in a round-bottom flask under an argon or nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Selectfluor® (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C to room temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHSO₃ solution.

  • Add saturated aqueous NaHCO₃ solution to neutralize the mixture.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired fluorinated benzodioxole.

Protocol 2: Nucleophilic Fluorination of a Bromo-substituted Benzodioxole using KF

This protocol describes a typical procedure for a nucleophilic aromatic substitution (SNA) reaction.

Materials:

  • Bromo-substituted benzodioxole derivative

  • Anhydrous potassium fluoride (KF) (spray-dried is recommended)

  • Phase-transfer catalyst (e.g., Kryptofix 222 or 18-crown-6)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Sulfolane)

  • Water

  • Ethyl acetate (EtOAc) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried flask, add the bromo-substituted benzodioxole (1.0 eq), spray-dried KF (2.0-3.0 eq), and the phase-transfer catalyst (0.1-0.2 eq).

  • Add the anhydrous solvent under an argon or nitrogen atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 120-180 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine to remove the solvent.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

III. Concluding Remarks

The fluorination of benzodioxoles is a field rich with opportunities for the synthesis of novel bioactive molecules. While challenging, a systematic approach to troubleshooting, a thorough understanding of the underlying reaction mechanisms, and a steadfast commitment to safety can lead to successful outcomes. This guide serves as a starting point for addressing common issues, but it is important to remember that each specific substrate and reaction may require tailored optimization.

IV. References

  • Bygd, M. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. mBio, 12(6), e03001-21. [Link]

  • Wikipedia. (2023). Electrophilic fluorination. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by.... Retrieved from [Link]

  • Wang, T., et al. (2018). Site-Selective Late-Stage Aromatic [18F]Fluorination via Aryl Sulfonium Salts. Journal of the American Chemical Society, 140(40), 12349-12353. [Link]

  • Ilchenko, N. O. (2015). Novel Applications of Benziodoxole Reagents in the Synthesis of Organofluorine Compounds. Diva-portal.org. [Link]

  • ResearchGate. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Retrieved from [Link]

  • The Doyle Group, UCLA. (2023). Nucleophilic Fluorination. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of electron-rich aromatic compounds under the optimized.... Retrieved from [Link]

  • Diva-portal.org. (2018). [18F]Fluoro-benziodoxole: A no-carrier-added electrophilic fluorinating reagent. Rapid, simple radiosynthesis, purification and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Some commercial nucleophilic fluorinating agents. Retrieved from [Link]

  • Diva-portal.org. (2018). [18F]fluoro-benziodoxole: a no-carrier-added electrophilic fluorinating reagent. Rapid, simple radiosynthesis, purification and.... Retrieved from [Link]

  • University of Southampton. (n.d.). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). GMP Fluorination Challenges Limit Use in API Synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). Electrophilic Fluorination with N-F Reagents. Retrieved from [Link]

  • National Institutes of Health. (2020). Renewable Reagent for Nucleophilic Fluorination. Retrieved from [Link]

  • Chinese Chemical Society. (2020). Nitromethane-the secret of electrophilic fluorination reagent activation. Retrieved from [Link]

  • Springer. (2023). Future challenges and opportunities with fluorine in drugs?. Retrieved from [Link]

  • Beilstein Journals. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]

  • The Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining the Crystallization of 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid

Welcome to the technical support center dedicated to the crystallization of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the crystallization of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our focus is not just on what to do, but why a particular approach is scientifically sound, ensuring you have the expertise to refine your crystallization processes effectively.

Section 1: Foundational Knowledge - Understanding the Molecule and the Process

A successful crystallization is built on a solid understanding of the target molecule's properties and the thermodynamic principles of the process. This section addresses the fundamental questions that form the basis of a rational crystallization design.

FAQ: What are the key physicochemical properties of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid that influence its crystallization?

Understanding the inherent properties of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is the first step in designing a robust crystallization protocol. The presence of a carboxylic acid group, a fluoro substituent, and the rigid benzodioxole ring system dictates its solubility, melting point, and potential for intermolecular interactions.

PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula C₈H₅FO₄-
Molecular Weight 198.12 g/mol Influences dissolution kinetics.
Key Functional Groups Carboxylic Acid, Fluoro, BenzodioxoleThe carboxylic acid group is a strong hydrogen bond donor and acceptor, dominating solubility in polar, protic solvents.[1][2]
Appearance Typically a solid powder.Physical form suggests crystallinity is achievable.
Melting Point Not widely reported, but related structures like 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid have a high melting point (200-204 °C).[3][4]A high melting point generally reduces the risk of "oiling out" during crystallization.[5]
Solubility Profile Expected to be soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate) and poorly soluble in nonpolar solvents (e.g., hexanes, toluene) and water at neutral pH.[6]This differential solubility is the basis for selecting an appropriate solvent or solvent system for anti-solvent or cooling crystallization.
FAQ: What is polymorphism and why is it a critical consideration for this compound?

Polymorphism is the ability of a solid compound to exist in more than one crystalline form or arrangement.[7] These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice structure. This can lead to significant variations in critical physicochemical properties.[8][9][10]

For a pharmaceutical compound, controlling polymorphism is paramount for several reasons:

  • Solubility and Bioavailability: Different polymorphs can have different solubilities. The most stable polymorph typically has the lowest solubility and a higher melting point.[7] An unexpected change to a less soluble form can drastically reduce a drug's bioavailability.

  • Stability: Only one polymorph is thermodynamically stable under a given set of conditions.[7] Metastable forms can convert to the stable form over time, which can alter the drug product's performance.

  • Manufacturing and Processing: Properties like crystal shape (habit), flowability, and compaction behavior are dependent on the polymorphic form, affecting downstream processes like tableting.[7][11]

The crystallization conditions—including the choice of solvent, cooling rate, and degree of supersaturation—are key factors in determining which polymorph is produced.[7] Therefore, a well-controlled process is essential to ensure the consistent formation of the desired crystal form.

Section 2: Experimental Protocol - A General Cooling Crystallization Workflow

This section provides a detailed, step-by-step methodology for a standard cooling crystallization, which serves as an excellent starting point for optimization.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Solvent 1. Solvent Selection & Dissolution HotFilt 2. Hot Filtration (Optional) Solvent->HotFilt Remove insoluble impurities Cooling 3. Slow Cooling Solvent->Cooling If no insoluble impurities HotFilt->Cooling Growth 4. Crystal Growth & Maturation Cooling->Growth Induce nucleation & growth Filtration 5. Filtration Growth->Filtration Washing 6. Crystal Washing Filtration->Washing Remove mother liquor Drying 7. Drying Washing->Drying Remove residual solvent Product Pure Crystalline Product Drying->Product

Caption: General workflow for cooling crystallization.

Protocol: Step-by-Step Guide for Cooling Crystallization
  • Solvent Selection and Dissolution: a. Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[12] Ethanol, isopropanol, or ethyl acetate are good starting points. b. In an appropriately sized flask, add the crude 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. c. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring. d. Continue adding small portions of hot solvent until the compound just dissolves completely. Adding a slight excess (5-10%) can prevent premature crystallization.[13]

  • Hot Filtration (Optional): a. If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. b. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel. c. Quickly pour the hot solution through the filter paper into the clean, pre-heated receiving flask. This step must be done quickly to prevent crystallization in the funnel.

  • Slow Cooling (Crucial for Crystal Quality): a. Cover the flask to prevent solvent evaporation. b. Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling often leads to the formation of small, impure crystals.[13] c. For maximum yield, the flask can subsequently be placed in an ice bath to further decrease the compound's solubility.

  • Crystal Growth and Maturation: a. Allow the solution to stand for a sufficient period (from an hour to overnight) to ensure complete crystallization.

  • Filtration: a. Isolate the crystals by vacuum filtration using a Büchner funnel.

  • Crystal Washing: a. With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains dissolved impurities.

  • Drying: a. Dry the crystals thoroughly to remove all residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide - Addressing Common Crystallization Issues

Even with a well-designed protocol, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.

G Start Problem Encountered During Crystallization OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals FastCrystals Crystals Form Too Fast? Start->FastCrystals LowYield Yield is Low? Start->LowYield Sol_Oil Re-heat & add more 'good' solvent. Cool more slowly. Consider a different solvent. OilingOut->Sol_Oil Yes Sol_NoCry Too much solvent? -> Boil off some solvent. Supersaturated? -> Scratch flask or add seed crystal. NoCrystals->Sol_NoCry Yes Sol_Fast Re-heat & add more solvent. Ensure slow, undisturbed cooling. Use a larger flask for a lower surface area-to-volume ratio. FastCrystals->Sol_Fast Yes Sol_Yield Too much solvent used? -> Concentrate mother liquor. Crystals too soluble at low temp? -> Use an anti-solvent or a different solvent. LowYield->Sol_Yield Yes

Caption: Troubleshooting flowchart for common crystallization issues.

Q: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?

Causality: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid instead of a solid. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid in that specific solvent environment.[5][13] High concentrations of impurities can also depress the melting point, making oiling out more likely.[5]

Solutions:

  • Increase Solvent Volume: Re-heat the mixture until the oil dissolves completely. Add more of the "good" solvent (10-20% extra) to lower the saturation temperature of the solution, ensuring it is below the compound's melting point when crystallization begins.[5][13]

  • Reduce the Cooling Rate: A very slow cooling rate prevents the solution from becoming excessively supersaturated at high temperatures. Allow the solution to cool naturally to room temperature before moving it to an ice bath.

  • Change the Solvent: If the problem persists, the compound's melting point may be too low for the chosen solvent. Select a lower-boiling point solvent or a solvent system where the compound is less soluble.

Q: Crystallization happened too quickly, resulting in a fine powder. How can I obtain larger crystals?

Causality: Rapid crystallization, or "crashing out," occurs when the solution becomes supersaturated too quickly. This leads to rapid nucleation and the formation of many small crystals, which have a high surface area that can trap impurities.[13]

Solutions:

  • Use More Solvent: The most common cause is using the absolute minimum amount of solvent. Re-dissolve the solid by heating and add a small excess of hot solvent. This will keep the compound in solution longer during the cooling phase, allowing for slower, more controlled crystal growth.[13]

  • Insulate the Flask: After heating, place the flask in an insulated container (e.g., a beaker wrapped in glass wool) to slow the rate of cooling.

  • Reduce Agitation: Do not disturb the solution as it cools. Agitation can induce rapid nucleation.

Q: My compound won't crystallize from the solution. What steps can I take to induce crystallization?

Causality: Failure to crystallize can be due to two primary reasons: the solution is not sufficiently supersaturated, or there is an energy barrier to nucleation.[14]

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide a surface for nucleation to begin.[14]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for further crystal growth, bypassing the initial nucleation energy barrier.[14]

  • Increase Concentration: If the solution is clear and the above methods fail, you likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool it again.[13]

  • Use an Anti-Solvent: Add a second solvent in which your compound is insoluble (but which is miscible with the first solvent). Add the anti-solvent dropwise to the solution at room temperature until it becomes slightly cloudy (the point of saturation), then allow it to stand.

Q: The purity of my crystals is not satisfactory. How can I improve it?

Causality: Impurities can be incorporated into crystals in several ways: surface adsorption, inclusion within the crystal lattice, or entrapment in a rapidly formed crystal mass.[15][16] The chemical nature of the impurity matters; structurally similar impurities are more likely to be incorporated into the lattice.[16]

Solutions:

  • Slow Down the Crystallization: This is the most critical factor. Slower crystal growth provides more time for equilibrium to be established at the crystal-solution interface, allowing impurity molecules to diffuse away from the growing crystal face.

  • Ensure Proper Washing: Wash the isolated crystals with ice-cold solvent to effectively remove the mother liquor, which contains the highest concentration of soluble impurities.

  • Recrystallization: If purity is still an issue, a second crystallization step may be necessary. Dissolve the impure crystals in a minimal amount of fresh hot solvent and repeat the process.

  • Use Activated Charcoal: If the solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step.[12] Use sparingly, as it can also adsorb your product.

References

  • PharmaCores. (2025, May 1).
  • Martins, P. M., Rocha, F. A., & Rein, P. (n.d.). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
  • Taylor & Francis Online. (n.d.).
  • Bohrium. (n.d.).
  • Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? YouTube.
  • Malkin, A. J., et al. (n.d.).
  • PubMed. (2022, January 5).
  • MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds.
  • CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • Benchchem. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • PubMed. (n.d.).
  • Quora. (2017, April 5).
  • University of Rochester, Department of Chemistry. (n.d.).
  • PMC - NIH. (n.d.).
  • SOP: CRYSTALLIZ
  • Sigma-Aldrich. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid 97 126120-85-2.
  • Sigma-Aldrich. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid 97 126120-85-2.

Sources

Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzodioxole Carboxylic Acids

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of the biological activities of fluorinated and non-fluorinated benzodioxole carboxylic acids, a privileged scaffold in numerous therapeutic agents. By delving into the causality behind experimental choices and presenting supporting data, we aim to illuminate the profound impact of fluorination on potency, selectivity, and cellular activity, thereby guiding the rational design of next-generation therapeutics.

The Rationale for Fluorination: Beyond Simple Substitution

The introduction of fluorine into a molecule is far more than a simple substitution of hydrogen. Due to its unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—fluorine can dramatically alter a molecule's physicochemical and pharmacological profile. These alterations can lead to significant improvements in metabolic stability, binding affinity to biological targets, and membrane permeability.[1]

In the context of benzodioxole carboxylic acids, a scaffold known for a range of biological activities including anticancer and antioxidant effects, fluorination presents a compelling strategy to enhance therapeutic potential.[2] This guide will explore the tangible effects of this strategy through a comparative lens, supported by experimental evidence.

Comparative Analysis of Biological Activity: A Case Study in Anticancer Proliferation

While direct comparative studies on simple fluorinated versus non-fluorinated benzodioxole carboxylic acids are not abundant in publicly accessible literature, a study on arsenical conjugates of 1,3-benzodioxole derivatives provides valuable insights. In this research, the anti-proliferative activity of a 2,2-difluorobenzo[d][1][3]dioxole-5-carboxamide conjugate (PFZ2) was compared with its non-fluorinated analogs against several cancer cell lines.[1]

Table 1: Comparative Anti-proliferative Activity (IC50, µM) of Benzodioxole Carboxamide Arsenical Conjugates [1]

CompoundMolm-13 (Leukemia)NB4 (Leukemia)HeLa (Cervical Cancer)4T1 (Breast Cancer)
PFZ2 (Difluorinated) 1.1 ± 0.11.5 ± 0.21.8 ± 0.22.1 ± 0.3
PZ2 (Non-fluorinated) >10>10>10>10
MAZ2 (Metabolite analog) <1<1<1<1

Data presented as mean ± standard deviation.

The results demonstrate that the introduction of fluorine in PFZ2 led to a slight improvement in anti-proliferative activity compared to the non-fluorinated parent conjugate PZ2, which was largely inactive.[1] It is important to note that other modifications, such as in the MAZ2 compound, yielded even greater potency. This highlights that while fluorination is a valuable tool, its effects are context-dependent and part of a larger structure-activity relationship.

The Impact of Fluorination on Enzyme Inhibition: A Supporting Case Study

To further illustrate the potent effects of fluorination on biological activity, we can look at a study on indole-2-carboxylic acids as inhibitors of the Endoplasmic Reticulum Kinase (PERK). In this research, a fluorinated derivative showed a threefold increase in inhibitory activity compared to its non-fluorinated counterpart.[4]

Table 2: Comparative PERK Enzyme Inhibition [4]

CompoundPERK IC50 (nM)
Fluorinated Indole-2-carboxylic acid analog 0.8
Non-fluorinated Indole-2-carboxylic acid analog 2.5

This significant increase in potency underscores the potential of fluorine to enhance interactions with enzyme active sites, a principle that can be extrapolated to the design of fluorinated benzodioxole carboxylic acid-based enzyme inhibitors.[4]

Mechanistic Insights: How Fluorination Drives Biological Activity

The observed differences in biological activity can be attributed to several factors influenced by fluorination:

  • Enhanced Target Binding: The high electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the target protein's binding pocket, thereby increasing binding affinity and potency.[5]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile of the drug.[6]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and acidity (pKa). These changes can affect membrane permeability, oral bioavailability, and interactions with off-target molecules.[7][8]

Experimental Protocols for Assessing Biological Activity

To ensure the trustworthiness and reproducibility of the data presented, it is crucial to follow standardized and validated experimental protocols. Below are detailed methodologies for key assays used to evaluate the biological activity of these compounds.

Experimental Workflow for Biological Activity Assessment

G cluster_0 In Vitro Assays cluster_1 Cellular Mechanism Assays Cytotoxicity Cytotoxicity Assay (MTT) CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Investigate Mechanism of Growth Inhibition Enzyme Enzyme Inhibition Assay Data Data Analysis (IC50, % Inhibition) Enzyme->Data Apoptosis Apoptosis Assay (Caspase-3) CellCycle->Apoptosis Apoptosis->Data Compound Test Compound (Fluorinated vs. Non-fluorinated) Compound->Cytotoxicity Treat Cells Compound->Enzyme Incubate with Enzyme

Caption: General workflow for assessing the biological activity of test compounds.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated and non-fluorinated benzodioxole carboxylic acids (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[9][10][11]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours. Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.[12][13]

Protocol 3: Apoptosis Assessment by Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treat cells with the test compounds, harvest, and lyse the cells to release cellular contents.

  • Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubation: Incubate the reaction at 37°C to allow for cleavage of the substrate by active caspase-3.

  • Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

  • Data Analysis: Quantify the fold-increase in caspase-3 activity relative to untreated control cells.[14][15]

Signaling Pathways and Molecular Targets

Benzodioxole derivatives have been shown to interact with various cellular signaling pathways. The anticancer activity observed suggests modulation of pathways involved in cell proliferation, survival, and apoptosis. Two potential targets, based on the broader literature of fluorinated compounds and cancer, are the Thioredoxin (Trx) system and the PERK signaling pathway.

Thioredoxin Reductase (TrxR) Signaling Pathway

The Trx system plays a crucial role in maintaining cellular redox homeostasis and is often overexpressed in cancer cells, contributing to tumor growth and drug resistance.[1][4][6]

NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR Provides reducing equivalents Trx_ox Trx (oxidized) TrxR->Trx_ox Reduces Trx_red Trx (reduced) Trx_ox->Trx_red ROS Reactive Oxygen Species (ROS) Trx_red->ROS Scavenges Proliferation Cell Proliferation & Survival Trx_red->Proliferation Promotes Apoptosis Apoptosis Trx_red->Apoptosis Inhibits Inhibitor Fluorinated Benzodioxole Carboxylic Acid Inhibitor->TrxR Inhibits

Caption: Inhibition of the Thioredoxin Reductase (TrxR) pathway.

PERK Signaling Pathway in Cancer

The PERK pathway is a key branch of the Unfolded Protein Response (UPR) that helps cancer cells adapt to stress. Inhibition of PERK can limit tumor growth and survival.[3][16][17]

ER_Stress ER Stress PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Translational Upregulation Survival Cell Survival & Adaptation ATF4->Survival Promotes Apoptosis Apoptosis ATF4->Apoptosis Can induce (prolonged stress) Inhibitor Fluorinated Benzodioxole Carboxylic Acid Inhibitor->PERK Inhibits

Caption: Inhibition of the PERK signaling pathway.

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzodioxole carboxylic acid scaffold holds significant promise for enhancing biological activity. The comparative data, although in some cases indirect, strongly suggests that fluorination can lead to improved anti-proliferative effects and more potent enzyme inhibition. The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds.

Future research should focus on direct, head-to-head comparisons of simple fluorinated and non-fluorinated benzodioxole carboxylic acids to further elucidate the precise impact of fluorination on various biological targets. A deeper understanding of the structure-activity relationships will undoubtedly pave the way for the development of novel and more effective therapeutic agents.

References

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • PERK integrates oncogenic signaling and cell survival during cancer development. [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. [Link]

  • The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance. [Link]

  • PERK promotes cancer cell proliferation and tumor growth by limiting oxidative DNA damage. [Link]

  • Cytotoxicity MTT Assay. [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. [Link]

  • PERK-Olating Through Cancer: A Brew of Cellular Decisions. [Link]

  • Thioredoxin and Cancer: A Role for Thioredoxin in all States of Tumor Oxygenation. [Link]

  • Thioredoxin System in Cancer. [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]

  • Structures of Benzodioxole derivatives that have biological activities. [Link]

  • Cell Cycle Protocol - Flow Cytometry. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • Cell cycle analysis. [Link]

  • Caspase 3 Activity Assay Kit. [Link]

  • Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors. [Link]

  • Development of a cell-free screening assay for the identification of direct PERK activators. [Link]

  • EIF2AK3/PERK Kinase Assay Service. [Link]

  • Caspase 3/7 Activity. [Link]

Sources

Comparative

A Researcher's Guide to the Structural Analysis of 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid Derivatives

For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional architecture is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional architecture is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. This guide provides an in-depth comparison of the essential analytical techniques for the structural elucidation of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid and its derivatives, a class of compounds noted for its presence in biologically active molecules.[1] We will delve into the causality behind experimental choices, present comparative data from analogous compounds, and provide actionable protocols to ensure the scientific integrity of your findings.

The Architectural Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a key pharmacophore found in a multitude of biologically active compounds, exhibiting a wide array of activities including anticancer, anti-inflammatory, and neuroprotective effects.[1] The introduction of a fluorine atom and a carboxylic acid group, as in the title compound (CAS 492444-08-3), imparts unique electronic and steric properties that can significantly influence molecular interactions and pharmacokinetic profiles.[] Therefore, a rigorous and multi-faceted approach to structural analysis is not just recommended; it is essential for advancing the development of these promising derivatives.

A Multi-Pronged Approach to Structural Elucidation

The definitive characterization of a novel 5-Fluoro-1,3-benzodioxole-4-carboxylic acid derivative requires the synergistic use of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Cascade cluster_validation Data Integration & Validation Syn Synthesis of Derivative Pur Purification (e.g., Crystallization, Chromatography) Syn->Pur Crude Product MS Mass Spectrometry (MS) Identifies Molecular Weight & Formula Pur->MS Xray Single-Crystal X-ray Diffraction Determines 3D Atomic Arrangement Pur->Xray If suitable crystals form IR Infrared (IR) Spectroscopy Confirms Functional Groups MS->IR NMR NMR Spectroscopy (1H, 13C, 19F) Maps C-H-F Framework IR->NMR Integrate Spectroscopic Data Integration NMR->Integrate Structure Final Structure Elucidation Xray->Structure Integrate->Structure SAR Structure-Activity Relationship (SAR) Studies Structure->SAR

Caption: Workflow for the structural analysis of a novel derivative.

Comparative Analysis of Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer the first and often most accessible insights into a molecule's architecture. Below, we compare the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the context of benzodioxole carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the precise carbon-hydrogen framework of a molecule in solution.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical 5-fluoro-1,3-benzodioxole-4-carboxylic acid derivative, one would expect to see signals for the aromatic protons, the methylene protons of the dioxole ring, and a characteristically broad singlet for the carboxylic acid proton, typically downfield around 10-12 ppm.[3]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The carboxyl carbon is particularly diagnostic, appearing in the 165-185 ppm region.[3] The carbons attached to fluorine will show characteristic splitting (C-F coupling).

  • ¹⁹F NMR: For fluorinated derivatives, this technique is invaluable for confirming the presence and electronic environment of the fluorine atom.

The combination of 1D and 2D NMR experiments (like COSY and HMBC) allows for the complete assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For carboxylic acids, two absorptions are particularly characteristic.[5]

  • O-H Stretch: A very broad and strong absorption from approximately 2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded dimer of the carboxylic acid.[6]

  • C=O Stretch: A sharp, strong absorption typically found between 1710 and 1760 cm⁻¹. The exact position depends on whether the acid is in a dimeric (hydrogen-bonded, ~1710 cm⁻¹) or monomeric state (~1760 cm⁻¹).[5][6]

For benzodioxole derivatives, one also expects to see C-O stretches associated with the dioxole ring.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For a compound like 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid (a close analog), the molecular ion peak would be observed at an m/z corresponding to its exact mass (202.0078 Da).[7] Fragmentation patterns often involve the loss of the carboxylic acid group or parts of the dioxole ring.

Data Summary for Benzodioxole Carboxylic Acid Analogs

The following table summarizes expected and reported spectroscopic data for compounds structurally related to 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. This serves as a baseline for comparative purposes when analyzing new derivatives.

Analytical TechniqueFeatureExpected/Reported Value for AnalogsReference
¹H NMR Carboxylic Acid Proton (-COOH)~10-12 ppm, broad singlet[3]
Aromatic Protons~6.5-8.0 ppm[8]
Dioxole Methylene Protons (-O-CH₂-O-)~6.0 ppm, singlet[9]
¹³C NMR Carboxyl Carbon (-C OOH)~165-185 ppm[3]
Aromatic & Dioxole Carbons~100-150 ppm[8]
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)[5][6]
C=O Stretch (Carboxylic Acid)~1710 cm⁻¹ (dimer)[5]
Mass Spectrometry Molecular Ion (M+) of C₈H₄F₂O₄m/z = 202.11[7]

The Gold Standard: Single-Crystal X-ray Crystallography

While spectroscopic methods infer connectivity and conformation, single-crystal X-ray crystallography provides direct, unambiguous visualization of the molecule's three-dimensional structure in the solid state.[10] It is the most definitive method for elucidating bond lengths, bond angles, stereochemistry, and intermolecular interactions like hydrogen bonding and π–π stacking.[11] This atomic-level detail is invaluable for understanding how a molecule might interact with a biological target.[11]

cluster_key_features Key Structural Features Determined by X-ray Crystallography cluster_molecule 5-Fluoro-1,3-benzodioxole-4-carboxylic acid node_A Bond Lengths & Angles Precise measurement of all atomic distances and angles. node_B Conformation Torsion angles defining the 3D shape, e.g., orientation of the carboxylic acid group. node_C Planarity Assessment of the planarity of the benzodioxole ring system. node_D Intermolecular Interactions Hydrogen bonding (e.g., carboxylic acid dimers), Halogen bonding (C-F interactions), π-π stacking. mol Crystal Structure mol->node_A mol->node_B mol->node_C mol->node_D

Caption: Key molecular insights provided by X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

The successful application of this technique is contingent on the growth of high-quality single crystals. The following protocol is a self-validating system for the analysis of benzodioxole derivatives.[11]

Objective: To determine the three-dimensional atomic structure of a 5-Fluoro-1,3-benzodioxole-4-carboxylic acid derivative.

Methodology:

  • Crystal Growth (Causality: The quality of the diffraction data is directly dependent on the quality and size of the crystal.)

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, ethanol).

    • Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to promote the growth of single crystals (typically >0.1 mm in all dimensions).

    • Self-Validation: Visually inspect crystals under a microscope for well-defined faces, lack of cracks, and optical clarity.

  • Data Collection

    • Select and mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a modern diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and a detector (e.g., CCD or CMOS).

    • Collect a complete sphere of diffraction data by rotating the crystal through a series of orientations.

    • Self-Validation: The data collection software will provide real-time feedback on crystal quality and diffraction intensity. Key metrics like I/σ(I) should be monitored.

  • Structure Solution and Refinement

    • Process the raw diffraction data (integration and scaling) to produce a reflection file.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.

    • Refine the model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between observed and calculated structure factors.

    • Locate and refine hydrogen atoms.

    • Self-Validation: The quality of the final structure is assessed by refinement statistics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF). Low R-factors (typically <5% for R1) indicate a good fit between the model and the data.

Conclusion

The structural analysis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid derivatives is a critical step in their journey from laboratory synthesis to potential therapeutic application. A logical, multi-technique approach, beginning with spectroscopic screening (NMR, IR, MS) and culminating in the definitive assignment by single-crystal X-ray crystallography, ensures the highest degree of scientific rigor. By understanding the "why" behind each experimental choice and adhering to self-validating protocols, researchers can confidently build the structure-activity relationships that drive modern drug discovery.

References

  • Application Notes and Protocols for X-ray Crystallography of Benzodioxole Derivatives - Benchchem.
  • Combination of 1H and 13C NMR Spectroscopy.
  • The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure - AMT.
  • CAS 492444-08-3 5-Fluoro-1,3-benzodioxole-4-carboxylic acid - BOC Sciences.
  • Structures of benzodioxol derivatives having various biological activities - ResearchGate.
  • 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C8H4F2O4 | CID 608772 - PubChem.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid 97 126120-85-2 - Sigma-Aldrich.
  • 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid - LGC Standards.
  • Spectra and physical data of (A2) : - The Royal Society of Chemistry.
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - NIH.
  • 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid - Echemi.
  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries.
  • 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-, methyl ester | C9H6F2O4 | CID 59129261.
  • X-ray crystal structure analysis of 4,7-dioxononanoic acid - Semantic Scholar.
  • 1,3-Benzodioxole-5-carboxylic acid - the NIST WebBook.
  • IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5 - YouTube.
  • SYNTHESIS OF 1,3-BENZODIOXOLE-5-ACETIC ACID.
  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online.

Sources

Comparative

A Comparative Guide to the Efficacy of 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid Analogs in Oncology Research

In the landscape of modern medicinal chemistry, the 1,3-benzodioxole scaffold has emerged as a privileged structure, present in numerous biologically active compounds.[1][2] Its unique electronic and conformational prope...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the 1,3-benzodioxole scaffold has emerged as a privileged structure, present in numerous biologically active compounds.[1][2] Its unique electronic and conformational properties make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid analogs, offering insights into their synthesis, biological activity, and structure-activity relationships (SAR), with a particular focus on their potential as anticancer agents.

The strategic incorporation of a fluorine atom at the 5-position and a carboxylic acid at the 4-position of the benzodioxole ring is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacokinetic properties. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability, while the carboxylic acid group often serves as a key pharmacophore for target interaction.[3][4] This guide will delve into the nuances of how modifications to this core structure impact its therapeutic potential.

Synthesis of Benzodioxole Analogs: A Generalized Approach

The synthesis of 1,3-benzodioxole derivatives often involves multi-step reaction sequences. A general approach to creating N-substituted benzodioxole acetamide compounds, which have shown promise as bioactive molecules, is outlined below. This protocol is adapted from methodologies described in the literature for creating similar scaffolds.[5]

Experimental Protocol: Synthesis of N-(benzo[d][6][7]dioxol-5-yl)-2-(one-benzylthio)acetamide Analogs
  • Preparation of 2-(one-benzylthio)acetic acid:

    • To a solution of thioglycolic acid (1 equivalent) and the appropriately substituted benzyl bromide (1 equivalent) in ethanol, add a solution of sodium hydroxide (3 equivalents) in water dropwise.

    • Reflux the reaction mixture for 3 hours.

    • Remove the ethanol by evaporation.

    • Pour the residue into water and acidify to a pH of 1-2 with 6 M HCl.

    • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

    • Dry the combined organic phases over magnesium sulfate and concentrate to yield the crude 2-(one-benzylthio)acetic acid, which can be used in the next step without further purification.[5]

  • Synthesis of N-(benzo[d][6][7]dioxol-5-yl)-2-(one-benzylthio)acetamide:

    • Dissolve the crude 2-(one-benzylthio)acetic acid in dichloromethane.

    • At 0°C, add oxalyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1.5 hours.

    • In a separate flask, dissolve benzo[d][6][7]dioxol-5-amine and triethylamine in dichloromethane at 0°C.

    • Add the previously prepared acid chloride solution dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for another 1.5 hours.

    • Extract the reaction mixture with dichloromethane.

    • Dry the combined organic phases over magnesium sulfate and concentrate.

    • Purify the residue by column chromatography to obtain the final product.[5]

This synthetic strategy allows for the introduction of diversity at the benzyl position, enabling the exploration of structure-activity relationships.

Comparative Efficacy of Benzodioxole Analogs as Anticancer Agents

The antitumor activity of benzodioxole derivatives has been evaluated against various human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

A study by Hawash et al. (2020) investigated a series of benzodioxole compounds for their cytotoxic activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines.[1][2] While most of the synthesized ester and benzodiazepine derivatives showed weak to negligible activity, the carboxamide-containing compounds 2a and 2b demonstrated notable anticancer effects, particularly against the Hep3B cell line.[1][2]

CompoundCancer Cell LineIC50 (mM)Reference
2a Hep3BNot explicitly stated, but showed potent activity[1][2]
2b Hep3BNot explicitly stated, but showed activity[1][2]
5a, 5b, 6a, 6b, 7a, 7b HeLa, Caco-2, Hep3B3.94 - 9.12[1][2]

Table 1: Cytotoxic activity of selected benzodioxole derivatives.

Compound 2a was found to induce cell cycle arrest at the G2-M phase, with an effect comparable to the well-known anticancer drug doxorubicin.[1][2] Furthermore, both 2a and 2b were able to reduce the secretion of α-fetoprotein (α-FP) in Hep3B cells, an important biomarker for liver cancer.[1][2]

Another study by Micale et al. synthesized a series of 1,3-benzodioxoles and evaluated their in vitro antitumor activity. One of the most active compounds, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (8) , exhibited significant growth inhibitory activity on 52 different cell lines at concentrations ranging from 10⁻⁷ to 10⁻⁵ M.[6][8]

Structure-Activity Relationship (SAR) Insights

The available data, although not directly focused on 5-fluoro-1,3-benzodioxole-4-carboxylic acid, allows for the deduction of some preliminary SAR insights for the broader benzodioxole class:

  • The nature of the substituent at the 5- and 6-positions is crucial for activity. The presence of a carboxamide group in compounds 2a and 2b appears to be beneficial for their anticancer properties.[1][2]

  • The linkage and functional groups attached to the benzodioxole core significantly influence efficacy. The acetic acid methyl ester at the 5-position and a 4-aminobenzoyl group at the 6-position in compound 8 conferred potent and broad-spectrum antitumor activity.[6][8]

  • Fluorination is a well-established strategy to enhance biological activity. While not exemplified in the provided anticancer data for this specific scaffold, studies on other fluorinated carboxylic acid bioisosteres have shown that fluorine can significantly alter acidity (pKa), lipophilicity (logD7.4), and permeability, which are key determinants of a drug's efficacy.[3][4][9] The electron-withdrawing nature of fluorine can impact the ionization of the carboxylic acid, potentially influencing its interaction with biological targets.

Experimental Workflow for Anticancer Activity Screening

The evaluation of the antitumor potential of newly synthesized compounds typically follows a standardized workflow.

Anticancer Activity Screening Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models (Potential Next Step) synthesis Compound Synthesis & Purification cell_culture Cancer Cell Line Culture (e.g., HeLa, Hep3B, Caco-2) synthesis->cell_culture Test Compounds mts_assay Cytotoxicity Assay (MTS) - Determine IC50 values cell_culture->mts_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mts_assay->cell_cycle Active Compounds protein_assay Biomarker Analysis (e.g., α-FP ELISA) cell_cycle->protein_assay animal_model Xenograft/Orthotopic Animal Models protein_assay->animal_model Promising Candidates efficacy_study Tumor Growth Inhibition Studies animal_model->efficacy_study Cell Cycle Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Compound_2a Compound 2a Compound_2a->G2 Induces Arrest

Caption: Simplified diagram of the cell cycle, highlighting the G2/M checkpoint where compound 2a may exert its effect.

Conclusion and Future Directions

The 1,3-benzodioxole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The preliminary data on various derivatives suggest that strategic modifications to this core structure can lead to potent and selective compounds. Although a direct comparative analysis of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid analogs is not yet available in the public domain, the insights from related structures provide a strong rationale for the continued exploration of this specific chemical space.

Future research should focus on the systematic synthesis and evaluation of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid analogs with diverse substitutions at other positions of the benzodioxole ring. Such studies will be crucial for elucidating a more detailed SAR and for identifying lead compounds with improved efficacy and drug-like properties for further preclinical and clinical development.

References

  • Micale, N., Zappalà, M., Grasso, S., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Hawash, M., Jaradat, N., H-Sawaftah, E., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah University Journal for Research - A (Natural Sciences), 34(2), 1-20. [Link]

  • Zhang, Y., Chen, Y., Zhang, Y., et al. (2024). Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. Bioorganic & Medicinal Chemistry, 108, 117822. [Link]

  • Hawash, M., Jaradat, N., Sawaftah, H., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Bohrium, 1(1). [Link]

  • Micale, N., Zappalà, M., Grasso, S., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

  • Besson, T., et al. (2005). Diphenyl-benzod[6][7]ioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Organic & Biomolecular Chemistry, 3(19), 3463-3468. [Link]

  • Alle, T., Joyasawal, S., Oukoloff, K., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]

  • Alle, T., Joyasawal, S., Oukoloff, K., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. R Discovery. [Link]

  • Turkson, J., et al. (2012). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1011-1015. [Link]

  • Alle, T., Joyasawal, S., Oukoloff, K., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. ResearchGate. [Link]

  • Yang, Z., Xu, J., Du, L., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895000. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

  • Alle, T., Joyasawal, S., Oukoloff, K., et al. (2023). Structure property relationships of fluorinated carboxylic acid bioisosteres. ResearchGate. [Link]

  • Li, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid Isomers

Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecular entities is not merely a procedural step but the bedrock of safety, efficacy,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecular entities is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. The 5-Fluoro-1,3-benzodioxole-4-carboxylic acid scaffold is a key intermediate in the synthesis of various biologically active compounds. However, synthetic routes can often yield a mixture of positional isomers, where the fluorine atom occupies different positions on the aromatic ring. These isomers, while sharing the same molecular formula and mass, can exhibit profoundly different pharmacological and toxicological profiles.

Distinguishing between these closely related molecules is a critical analytical challenge. This guide provides an in-depth, objective comparison of the primary spectroscopic methods used to unambiguously identify and differentiate the key positional isomers of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. We will delve into the causality behind experimental choices and present the expected data, empowering researchers to make informed analytical decisions. The primary analytical tool for this challenge is Nuclear Magnetic Resonance (NMR) spectroscopy, which offers a definitive and detailed view of the molecular structure, supplemented by Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for functional group confirmation and fragmentation analysis.

Isomers of Interest

The core structure is 1,3-benzodioxole-4-carboxylic acid. The introduction of a single fluorine atom onto the remaining available positions of the benzene ring leads to three potential positional isomers. Our comparative analysis will focus on these three structures:

G cluster_0 5-Fluoro-1,3-benzodioxole-4-carboxylic acid cluster_1 6-Fluoro-1,3-benzodioxole-4-carboxylic acid cluster_2 7-Fluoro-1,3-benzodioxole-4-carboxylic acid node_5F node_6F node_7F

Figure 1: Key positional isomers of Fluoro-1,3-benzodioxole-4-carboxylic acid.

Spectroscopic Techniques: A Triad of Analysis

A multi-technique approach ensures the highest confidence in structural elucidation. While NMR is the most powerful tool for isomer differentiation, IR and MS provide crucial complementary data.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Identification prep Dissolve Isomer Mixture in Deuterated Solvent (e.g., DMSO-d6) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HMBC) prep->nmr Analyze Sample ir FTIR Spectroscopy (ATR or KBr Pellet) prep->ir Analyze Sample ms Mass Spectrometry (EI or ESI) prep->ms Analyze Sample analysis Correlate Spectroscopic Data: - Coupling Constants (J) - Chemical Shifts (δ) - Fragmentation Patterns - IR Absorption Bands nmr->analysis Interpret Spectra ir->analysis Interpret Spectra ms->analysis Interpret Spectra identification Definitive Isomer Structure Elucidation analysis->identification Confirm Structure

Figure 2: General experimental workflow for spectroscopic isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for distinguishing positional isomers of substituted aromatic compounds.[1] The key lies in analyzing chemical shifts (δ) and spin-spin coupling constants (J), which are exquisitely sensitive to the relative positions of the substituents. For these compounds, ¹H, ¹⁹F, and ¹³C NMR, along with 2D experiments like COSY and HMBC, provide a complete picture.

  • ¹H NMR: The aromatic protons (resonating between 6.5-8.0 ppm) provide the most direct evidence of the substitution pattern.[1][2] The number of signals, their multiplicity, and the magnitude of the coupling constants between protons (³JHH, ortho-coupling: 6-10 Hz) and between protons and fluorine (JHF) are diagnostic.[1]

  • ¹⁹F NMR: As a 100% abundant, spin-½ nucleus, ¹⁹F NMR is a powerful tool for studying fluorinated molecules.[3] The chemical shift of the fluorine atom and its coupling to adjacent protons provide unambiguous information about its electronic environment and position.

  • ¹³C NMR: The number of unique carbon signals reveals the molecule's symmetry. Furthermore, the magnitude of carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF), which can be observed over several bonds, is highly dependent on the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to confirm the presence of key functional groups. For these isomers, the spectra will be broadly similar but may show subtle, diagnostic differences in the "fingerprint" region.

  • Carboxylic Acid Group: All isomers will display the two characteristic absorptions of a carboxylic acid.[4][5] This includes a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and an intense carbonyl (C=O) stretching band between 1690-1760 cm⁻¹.[6]

  • C-F Bond: A strong absorption corresponding to the C-F stretch is expected in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region are sensitive to the substitution pattern on the aromatic ring and can provide corroborating evidence for the isomer's identity.[7]

Mass Spectrometry (MS)

All three isomers have the same molecular formula (C₈H₅FO₄) and molecular weight (198.12 g/mol ). Therefore, the molecular ion peak ([M]⁺ or [M-H]⁻) will not differentiate them. However, high-resolution mass spectrometry can confirm the elemental composition. The primary utility of MS lies in analyzing fragmentation patterns, which may differ slightly due to the varied stability of intermediate fragments based on substituent positions.[8] Common fragmentation pathways for aromatic carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[8]

Comparative Spectroscopic Analysis: Predicted Data

The following tables summarize the predicted spectroscopic data for each isomer. These predictions are based on established principles of substituent effects and coupling constants in aromatic systems.

Table 1: Predicted ¹H and ¹⁹F NMR Data (in DMSO-d₆)
IsomerProtonPredicted δ (ppm)Predicted MultiplicityCoupling Constants (J, Hz)¹⁹F Signal (vs. CFCl₃)
5-Fluoro-1,3-benzodioxole-4-carboxylic acid H-6~7.2-7.4dd³JHH ≈ 8-9, ⁴JHF ≈ 5-7Doublet of doublets, coupled to H-6 and H-7
H-7~7.0-7.2d³JHH ≈ 8-9
OCH₂O~6.1-6.2s
6-Fluoro-1,3-benzodioxole-4-carboxylic acid H-5~7.5-7.7d³JHF ≈ 8-10 (ortho)Triplet or doublet of doublets, coupled to H-5 and H-7
H-7~7.1-7.3d⁴JHF ≈ 6-8 (meta)
OCH₂O~6.1-6.2s
7-Fluoro-1,3-benzodioxole-4-carboxylic acid H-5~7.6-7.8t or dd³JHH ≈ 8-9, ⁴JHF ≈ 6-8Doublet, coupled to H-6
H-6~6.9-7.1dd³JHH ≈ 8-9, ³JHF ≈ 8-10
OCH₂O~6.1-6.2s

Note: s=singlet, d=doublet, dd=doublet of doublets, t=triplet. Chemical shifts are estimates and can vary with solvent and concentration.

couplings substituents Aromatic Ring with Substituents R1 and R2 ortho Ortho Coupling (3 bonds) ³J ≈ 6-10 Hz meta Meta Coupling (4 bonds) ⁴J ≈ 1-3 Hz para Para Coupling (5 bonds) ⁵J ≈ 0-1 Hz

Figure 3: Typical proton-proton (H-H) coupling constant magnitudes in aromatic systems. H-F couplings follow similar distance dependencies but with different magnitudes.

Table 2: Predicted Key IR Absorption Frequencies (cm⁻¹)
Functional GroupVibrationExpected RangeComments
Carboxylic AcidO-H stretch2500-3300Very broad, characteristic of H-bonded dimer[6][9]
C=O stretch1690-1720Intense, sharp. Position can be slightly influenced by fluorine's electronic effect.
Aromatic C=CC=C stretch1450-1600Multiple bands expected.
BenzodioxoleC-O stretch1200-1300Strong absorptions.
FluoroaromaticC-F stretch1100-1250Strong absorption.
Substitution PatternC-H out-of-plane bend750-900The specific pattern of bands in this region can help distinguish the isomers.[7]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

  • Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz for ¹H.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse acquisition with ¹H decoupling.

    • Spectral Width: ~200 ppm.

    • Number of Scans: 64-256 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~250 ppm.

    • Number of Scans: 1024-4096 scans or more, as ¹³C is an insensitive nucleus.[1]

  • 2D NMR (COSY, HMBC): Acquire standard gradient-selected COSY and HMBC spectra to establish H-H and long-range C-H correlations, which will definitively confirm assignments made from 1D spectra.

Protocol 2: FTIR Data Acquisition
  • Sample Preparation:

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact. This is the fastest and most common method.

    • KBr Pellet: Alternatively, grind ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Background Collection: Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

  • Sample Collection:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and ATR correction (if applicable).

Protocol 3: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method:

    • Electron Impact (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile compounds, often yielding the molecular ion ([M-H]⁻ in negative mode for carboxylic acids) with minimal fragmentation.

  • Mass Analyzer: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements for elemental composition confirmation.

  • Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500. For more detailed analysis, perform tandem MS (MS/MS) on the isolated molecular ion to characterize its specific fragmentation pathways.

Conclusion and Expert Recommendation

While IR and MS provide essential confirmatory data, NMR spectroscopy stands as the unequivocal and authoritative technique for differentiating the positional isomers of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. The distinct patterns of proton and fluorine signals, governed by predictable through-bond spin-spin coupling, provide a unique fingerprint for each isomer. Specifically, the combination of ¹H-¹H and ¹H-¹⁹F coupling constants observed in the ¹H NMR spectrum is the most direct and reliable method for structural assignment. When combined with 2D NMR experiments, this approach provides a self-validating system for unambiguous characterization, ensuring the integrity and quality crucial for research and development professionals.

References

  • KR20120086556A - Method of distinguishing position isomer of aromatic compounds by using cucurbituril - Google P
  • 1,3-Benzodioxole-5-carboxylic acid - NIST WebBook. (URL: )
  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: )
  • IR: carboxylic acids - University of Calgary. (URL: )
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - ResearchG
  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (URL: )
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain - De Gruyter. (URL: )
  • Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Compar
  • Mass spectra of fluorocarbons - NIST. (URL: )
  • Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adapt
  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (URL: )
  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | Request PDF - ResearchG
  • Supplementary Information - The Royal Society of Chemistry. (URL: )
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: )
  • Structure Elucidation of Fluorinated Compounds by NMR - JEOL USA Inc. (URL: )

Sources

Comparative

A Comparative Guide to the In Vitro Evaluation of 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid Derivatives

For researchers and drug development professionals, the 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a fluorine atom and a carboxylic acid moiety at specific positions, as in 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, offers intriguing possibilities for modulating physicochemical properties and target interactions. This guide provides a comparative framework for evaluating the in vitro potential of derivatives of this scaffold, drawing upon established methodologies and data from structurally related benzodioxole compounds. While direct experimental data for this specific class of derivatives is emerging, this document will serve as an in-depth technical resource for designing and interpreting in vitro assays.

The 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid Scaffold: A Rationale for Investigation

The 1,3-benzodioxole ring system is a key pharmacophore known for its ability to interact with various biological targets. The strategic placement of a fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity through favorable electronic interactions. The carboxylic acid group at the 4-position provides a handle for forming various derivatives, such as amides and esters, allowing for the exploration of a diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of the broader 1,3-benzodioxole class have demonstrated significant potential in several therapeutic areas, most notably as anticancer and enzyme-inhibiting agents.[1][2] This guide will focus on the in vitro assays pertinent to these activities, providing a roadmap for researchers investigating novel derivatives of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid.

Comparative In Vitro Anticancer Activity

A primary area of investigation for novel heterocyclic compounds is their potential as anticancer agents. Based on studies of related 1,3-benzodioxole derivatives, a panel of in vitro assays can be employed to assess the cytotoxic and cytostatic effects of new chemical entities.

Cytotoxicity and Proliferation Assays

The initial step in evaluating anticancer potential is to determine a compound's ability to inhibit cell growth or induce cell death in various cancer cell lines.

Comparative Data for 1,3-Benzodioxole Derivatives:

Compound ClassCell Line(s)Assay TypeIC50 / GI50Reference
1,3-Benzodioxole Acetic Acid Esters60 human tumor cell linesMTT AssayGI50 ranging from 10⁻⁷ to 10⁻⁵ M[1]
(E)-3-(benzo[d][1][3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)MDA-MB-231MTT AssayIC₅₀ = 4.92 ± 1.09 μM[4]
Organic Arsenicals with 1,3-BenzodioxoleMolm-13, NB4, HeLa, 4T1MTT AssayVaried IC50 values[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-Fluoro-1,3-benzodioxole-4-carboxylic acid derivatives in culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Assays for Adhesion, Invasion, and Migration

For promising cytotoxic compounds, further investigation into their effects on cancer cell adhesion, invasion, and migration can provide insights into their potential to inhibit metastasis.

Experimental Protocol: Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo process.

Workflow Diagram:

Transwell_Workflow A Coat Transwell inserts with Matrigel B Seed serum-starved cells in the upper chamber with test compound A->B C Add chemoattractant (e.g., FBS) to the lower chamber B->C D Incubate for 24-48 hours C->D E Remove non-invading cells from the upper surface D->E F Fix and stain invading cells on the lower surface E->F G Count stained cells under a microscope F->G

Caption: Workflow of the Transwell invasion assay.

Step-by-Step Methodology:

  • Insert Preparation: Coat the upper surface of Transwell inserts with a layer of Matrigel.

  • Cell Seeding: Seed serum-starved cancer cells in the upper chamber in a serum-free medium containing the test compound.

  • Chemoattractant: Add a medium containing a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours, allowing the cells to invade through the Matrigel and migrate toward the chemoattractant.

  • Cell Removal: Remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Staining: Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Comparative In Vitro Enzyme Inhibition

Many 1,3-benzodioxole derivatives exert their biological effects through the inhibition of specific enzymes.[2][6] Therefore, screening 5-Fluoro-1,3-benzodioxole-4-carboxylic acid derivatives against a panel of relevant enzymes is a crucial step in their evaluation.

Kinase Inhibition Assays

Protein kinases are key regulators of cellular processes and are frequently dysregulated in cancer. The inhibition of specific kinases is a major strategy in cancer therapy.

Comparative Data for a Benzodioxole-Containing Kinase Inhibitor:

A notable example is AZD0530, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, which is a potent inhibitor of c-Src and Abl kinases at low nanomolar concentrations.[6]

Experimental Protocol: In Vitro Kinase Assay (e.g., for c-Src)

This type of assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare reaction mixture: kinase, substrate, ATP, and buffer B Add test compound at various concentrations A->B C Incubate to allow for phosphorylation B->C D Stop the reaction C->D E Detect phosphorylated substrate (e.g., using a specific antibody) D->E F Quantify signal (e.g., luminescence, fluorescence) E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate well, combine the purified kinase (e.g., recombinant c-Src), a suitable substrate (e.g., a peptide substrate), ATP, and a reaction buffer.

  • Compound Addition: Add the 5-Fluoro-1,3-benzodioxole-4-carboxylic acid derivatives at a range of concentrations.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate the substrate.

  • Reaction Termination: Stop the reaction by adding a solution such as EDTA.

  • Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

α-Amylase Inhibition Assay for Antidiabetic Potential

Some benzodioxole derivatives have been investigated for their antidiabetic potential by targeting carbohydrate-hydrolyzing enzymes like α-amylase.[2]

Comparative Data for Benzodioxole Carboxamide Derivatives:

Compoundα-Amylase Inhibition IC50 (µM)Reference
IIa0.85[2]
IIc0.68[2]

Experimental Protocol: α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the breakdown of starch by α-amylase.

Step-by-Step Methodology:

  • Pre-incubation: Pre-incubate the α-amylase enzyme with the test compound at various concentrations for a set period.

  • Substrate Addition: Add a starch solution to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Reaction Termination and Color Development: Stop the reaction by adding dinitrosalicylic acid (DNS) reagent and heat the mixture. The DNS reagent reacts with the reducing sugars produced by the enzymatic activity to generate a colored product.

  • Absorbance Measurement: Measure the absorbance of the solution at 540 nm. A lower absorbance indicates a higher level of enzyme inhibition.

  • Data Analysis: Calculate the percentage of α-amylase inhibition and determine the IC50 value.

Conclusion and Future Directions

The 5-Fluoro-1,3-benzodioxole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive framework for the in vitro evaluation of its derivatives, drawing on established protocols and comparative data from structurally related compounds. A systematic approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays such as kinase and enzyme inhibition, will be crucial in elucidating the full therapeutic potential of this exciting class of molecules. The insights gained from these in vitro studies will be invaluable for guiding lead optimization and subsequent in vivo evaluation.

References

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Li, Y., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6969. [Link]

  • Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(26), 7804-7815. [Link]

  • Zhang, Y., et al. (2018). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 23(10), 2611. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid Compounds

Introduction: The Strategic Imperative of Metabolic Stability Assessment In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Metabolic Stability Assessment

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a procedural step but a strategic necessity. A candidate molecule with excellent target affinity and potency can fail spectacularly during later development stages if it is metabolized too quickly, leading to poor bioavailability and an unmanageable dosing regimen.[1] Understanding metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes—is therefore paramount.[2]

This guide focuses on a specific chemical scaffold of increasing interest: 5-Fluoro-1,3-benzodioxole-4-carboxylic acid . This structure presents a fascinating metabolic puzzle. The incorporation of a fluorine atom is a classic medicinal chemistry strategy to enhance metabolic stability by blocking potential sites of metabolism.[3][4] Conversely, the 1,3-benzodioxole (or methylenedioxyphenyl) moiety is known to be a substrate for Cytochrome P450 (CYP450) enzymes, often leading to the cleavage of the dioxole ring to form a catechol. This can result in reactive metabolites or rapid Phase II conjugation and clearance.

Therefore, assessing the metabolic stability of this compound class requires a nuanced approach. We must design experiments that not only quantify the rate of metabolism but also elucidate the metabolic pathways, thereby validating the intended stabilizing effect of the fluorine atom while simultaneously investigating the liability of the benzodioxole ring. This guide provides the theoretical grounding, experimental workflows, and comparative data interpretation necessary to conduct a thorough and insightful metabolic stability assessment.

Pillar 1: The Mechanistic Rationale Behind Experimental Design

Before stepping into the laboratory, it is crucial to understand the biochemical landscape our compound will encounter. The liver is the primary organ of drug metabolism, and its enzymatic machinery can be broadly categorized into Phase I and Phase II reactions.[2][5]

  • Phase I Metabolism: Primarily driven by the CYP450 superfamily of enzymes, these reactions introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis.[6][7] For our target compound, the most anticipated Phase I reaction is the CYP450-mediated oxidative cleavage of the methylenedioxy bridge.

  • Phase II Metabolism: These are conjugation reactions where enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) attach endogenous polar molecules (e.g., glucuronic acid, sulfate) to the compound or its Phase I metabolites, facilitating their excretion.[2][8] The catechol formed from the benzodioxole cleavage is an excellent substrate for Phase II conjugation.

The Role of Fluorine: The strategic placement of fluorine is intended to shield an adjacent, metabolically labile position. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative attack by CYP450 enzymes.[3] This can dramatically improve a compound's half-life and bioavailability.[4] Our investigation must confirm if this holds true in the context of the benzodioxole scaffold.

A logical workflow for assessing metabolic stability begins with a simple, high-throughput system and progresses to more complex, physiologically relevant models.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Comprehensive Profiling cluster_2 Tier 3: Mechanistic Insights A Liver Microsomal Stability Assay B Focus: Phase I Metabolism (CYP450s) Objective: Determine initial intrinsic clearance (CLint) A->B C Hepatocyte Stability Assay A->C If significant metabolism is observed D Focus: Phase I & II Metabolism, Transporters Objective: Confirm CLint, identify major metabolites C->D E Recombinant CYP450 Assays C->E If pathway elucidation is required F Objective: Identify specific CYP isozymes responsible for metabolism E->F

Caption: A tiered workflow for metabolic stability assessment.

Pillar 2: Self-Validating Experimental Protocols

The trustworthiness of any metabolic stability data hinges on robust, well-controlled experimental execution. Here, we provide detailed protocols for the foundational Tier 1 and Tier 2 assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for early-stage screening. Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYP450s.[2][9] By measuring the disappearance of the parent compound over time in the presence of the necessary cofactor NADPH, we can determine its intrinsic clearance by these enzymes.[8]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound: 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (and comparators)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)[10]

  • Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)

  • Ice-cold Acetonitrile with an internal standard (IS) for reaction termination

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system[11]

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[8] Keep the suspension on ice.

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO), then dilute in buffer to a working concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal solution to the wells of the incubation plate.

    • Add the test compound/control solution to the appropriate wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. This allows the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[10]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard.[8][10] The 0-minute sample is taken immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Seal the termination plate, vortex, and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to precipitate the microsomal proteins.[10]

    • Transfer the supernatant to a clean analytical plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.[12]

Protocol 2: Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors for Phase II reactions. Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the complete range of metabolic enzymes and cofactors in a more physiologically relevant environment.[9]

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound and Controls

  • Ice-cold Acetonitrile with Internal Standard (IS)

  • Collagen-coated 96-well plates

Step-by-Step Methodology:

  • Hepatocyte Plating:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to pre-warmed incubation medium and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Dilute the cell suspension to the desired density (e.g., 1 x 10^6 viable cells/mL) and plate onto collagen-coated plates. Allow cells to attach for a few hours in a CO2 incubator.

  • Incubation:

    • Prepare the test compound and controls in fresh, pre-warmed incubation medium.

    • Remove the plating medium from the hepatocytes and add the compound-containing medium to initiate the assay.

    • Incubate the plate at 37°C in a humidified CO2 incubator, with gentle shaking.

  • Time-Point Sampling & Analysis:

    • The sampling and analysis process is analogous to the microsomal assay. At specified time points (e.g., 0, 30, 60, 120, 240 minutes), terminate the reaction by adding ice-cold acetonitrile with IS.

    • Process the samples by centrifugation to remove cell debris.

    • Analyze the supernatant via LC-MS/MS to determine the parent compound remaining.

Pillar 3: Data Interpretation and Authoritative Grounding

The raw data from the LC-MS/MS analysis must be translated into meaningful pharmacokinetic parameters.

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Slope = -k

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the in vitro intrinsic clearance (CLint) in µL/min/mg microsomal protein or µL/min/10^6 cells:

    • CLint = (0.693 / t½) * (Incubation Volume / Protein or Cell Amount)

Comparative Data Analysis (Hypothetical Data):

To illustrate the power of this approach, let's consider hypothetical data for our target compound and two comparators.

CompoundStructureAssay Systemt½ (min)CLint (µL/min/mg protein)Key Finding
Comparator A 1,3-Benzodioxole-4-carboxylic acidHLM1592.4High clearance suggests the benzodioxole ring is a metabolic liability.
Compound B (Target) 5-Fluoro-1,3-benzodioxole-4-carboxylic acidHLM4530.8Fluorine substitution significantly improves metabolic stability.[3][4]
Comparator C 5-Methoxy-1,3-benzodioxole-4-carboxylic acidHLM< 5> 277Methoxy group provides an alternative, rapid site for metabolism (O-demethylation).

Metabolite Identification:

A crucial component of the analysis, particularly with hepatocytes, is looking for the appearance of new peaks in the chromatogram that correspond to potential metabolites. For our target compound, a key metabolic pathway to investigate is the cleavage of the benzodioxole ring.

Caption: Potential metabolic pathway of the benzodioxole moiety.

By searching for the mass of the expected catechol metabolite (+16 Da from hydroxylation, -12 Da from loss of CH2, net +4 Da), we can confirm if this pathway is active. If the catechol is detected, it indicates that while the fluorine improves stability, the benzodioxole ring remains a metabolic soft spot.

Conclusion and Forward Look

This guide outlines a robust, multi-tiered strategy for assessing the metabolic stability of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid compounds. By integrating high-throughput microsomal screening with more comprehensive hepatocyte assays, researchers can generate reliable data on intrinsic clearance and metabolic pathways. The comparative analysis against non-fluorinated and alternatively substituted analogs is critical for unequivocally demonstrating the impact of specific structural modifications.

The findings from these studies are foundational. A compound with moderate to low clearance can proceed with confidence, while a compound that is still rapidly metabolized despite fluorination may require further structural modification, perhaps by replacing the benzodioxole ring entirely. This data-driven, mechanistically-informed approach ensures that only the most promising candidates, those with a viable pharmacokinetic profile, are advanced, ultimately saving invaluable time and resources in the long journey of drug development.

References

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC - NIH. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • LC-MS/MS methods for determination of two or more drugs/metabolites. ResearchGate. [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. ACS Publications. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Bentham Science. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Human radiolabeled mass balance studies supporting the FDA approval of new drugs. NIH. [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. [Link]

  • The role of CYP450 in drug metabolism. AxisPharm. [Link]

  • Roles of cytochrome P450 enzymes in pharmacology and toxicology: Past, present, and future. ResearchGate. [Link]

  • The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. MDPI. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC. [Link]

  • Metabolism of [14C]-5-chloro-1,3-benzodioxol-4-amine in male Wistar-derived rats following intraperitoneal administration. PubMed. [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid and its Bioisosteres in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate molecular scaffolds and functional groups is a critical decision that profoundly impacts the pharmacokinetic and ph...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate molecular scaffolds and functional groups is a critical decision that profoundly impacts the pharmacokinetic and pharmacodynamic profile of a drug candidate. The 1,3-benzodioxole moiety is a privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The subject of this guide, 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, presents an intriguing starting point for fragment-based drug discovery and lead optimization. However, the carboxylic acid group, while often crucial for target engagement, can also be a metabolic liability and hinder cell permeability.

This guide provides an in-depth comparison of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid with two of its most common bioisosteric replacements: the corresponding 5-substituted-1H-tetrazole and N-acyl sulfonamide. We will delve into the theoretical and practical aspects of these functional groups, offering experimental protocols and data to inform your research and development efforts.

The Strategic Rationale for Bioisosteric Replacement

The carboxylic acid functional group is a cornerstone in pharmacophore design, capable of forming strong hydrogen bonds and ionic interactions with biological targets.[1][2] However, its acidic nature can lead to poor absorption, rapid metabolism (e.g., via glucuronidation), and potential toxicity.[3] Bioisosteric replacement is a powerful strategy in medicinal chemistry to mitigate these drawbacks while preserving or enhancing biological activity.[2][3] This involves substituting a functional group with another that has similar steric and electronic properties.

This guide will focus on a hypothetical application of these compounds as inhibitors of a protein tyrosine kinase (PTK), a common target in oncology and immunology, where the acidic moiety can interact with key residues in the active site.

Comparative Analysis of Physicochemical Properties

The performance of a drug candidate is intrinsically linked to its physicochemical properties. Here, we compare the expected properties of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid and its tetrazole and N-acyl sulfonamide bioisosteres.

Property5-Fluoro-1,3-benzodioxole-4-carboxylic acid5-(5-Fluoro-1,3-benzodioxol-4-yl)-1H-tetrazoleN-(phenylsulfonyl)-5-fluoro-1,3-benzodioxole-4-carboxamide
Predicted pKa ~3.5 - 4.0~4.5 - 5.0[3]~3.5 - 4.5[4]
Predicted logP ~1.5 - 2.0~2.0 - 2.5~2.5 - 3.0
Metabolic Stability Moderate (susceptible to glucuronidation)[3]High (resistant to many metabolic pathways)[3][5]High (enzymatically stable)[4]
Hydrogen Bonding Strong H-bond acceptor (carboxylate)[1]Good H-bond acceptor and donor[6]Strong H-bond acceptor (sulfonyl and carbonyl oxygens)[4]
Oral Bioavailability Potentially limited due to ionizationGenerally improved due to increased lipophilicity[7]Generally improved

Note: The pKa and logP values for 5-Fluoro-1,3-benzodioxole-4-carboxylic acid are estimated based on data for similar fluorinated benzoic acids. The values for the bioisosteres are based on established ranges for these functional groups.[8][9][10]

The fluorine substituent at the 5-position is expected to lower the pKa of the carboxylic acid due to its electron-withdrawing inductive effect, making it a stronger acid.[11] This can enhance its interaction with positively charged residues in a target protein but may also increase its ionization at physiological pH, potentially reducing membrane permeability.

Tetrazoles are excellent bioisosteres for carboxylic acids due to their similar pKa and planar structure.[3][6] They are significantly more resistant to metabolic degradation, which can lead to a longer in-vivo half-life.[3][5] The tetrazolate anion is also more lipophilic than the corresponding carboxylate, which can improve oral absorption.[3]

N-acyl sulfonamides also mimic the acidity of carboxylic acids and can form similar hydrogen bond interactions.[4] They offer the advantage of increased hydrolytic and enzymatic stability compared to carboxylic acids.[4]

Visualization of Structural and Workflow Comparisons

To better illustrate the concepts discussed, the following diagrams are provided.

Structural Comparison of Carboxylic Acid and Bioisosteres cluster_0 5-Fluoro-1,3-benzodioxole Core cluster_1 Acidic Moieties Core 5-Fluoro-1,3-benzodioxole Carboxylic_Acid Carboxylic Acid (-COOH) Core->Carboxylic_Acid Parent Compound Tetrazole Tetrazole (-CN4H) Core->Tetrazole Bioisostere 1 Acyl_Sulfonamide N-acyl Sulfonamide (-CONHSO2R) Core->Acyl_Sulfonamide Bioisostere 2

Caption: Structural relationship between the parent carboxylic acid and its bioisosteres.

Experimental Evaluation Workflow Synthesis Synthesis of Parent and Bioisosteres Physicochem Physicochemical Characterization (pKa, logP) Synthesis->Physicochem In_Vitro In Vitro Biological Assay (e.g., Kinase Assay) Synthesis->In_Vitro Data_Analysis Data Analysis and SAR Interpretation Physicochem->Data_Analysis In_Vitro->Data_Analysis

Caption: A typical workflow for the comparative evaluation of drug candidates.

Experimental Protocols

To empower your research, we provide the following detailed, yet general, experimental protocols.

Protocol 1: Synthesis of 5-(5-Fluoro-1,3-benzodioxol-4-yl)-1H-tetrazole

This protocol is adapted from established methods for the synthesis of 5-substituted tetrazoles from nitriles.[1][12]

  • Nitrile Formation: Convert the carboxylic acid group of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid to the corresponding nitrile (5-Fluoro-1,3-benzodioxole-4-carbonitrile) using a standard dehydrating agent such as thionyl chloride followed by reaction with ammonia and a subsequent dehydration step.

  • Cycloaddition:

    • To a solution of 5-Fluoro-1,3-benzodioxole-4-carbonitrile (1 equivalent) in an appropriate solvent (e.g., n-propanol or n-butanol), add sodium azide (1.2 equivalents) and zinc chloride (1.0 equivalent).[1]

    • Heat the reaction mixture under vigorous stirring. The reaction temperature and time will need to be optimized (typically between 80-120°C for several hours).[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the tetrazole product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of N-(phenylsulfonyl)-5-fluoro-1,3-benzodioxole-4-carboxamide

This protocol is a general procedure for the synthesis of N-acyl sulfonamides from amides.[7][13]

  • Amide Formation: Convert 5-Fluoro-1,3-benzodioxole-4-carboxylic acid to the corresponding primary amide (5-Fluoro-1,3-benzodioxole-4-carboxamide) via the acid chloride or using a coupling agent like HATU.

  • Sulfonylation:

    • To a solution of 5-Fluoro-1,3-benzodioxole-4-carboxamide (1 equivalent) in a suitable aprotic solvent (e.g., THF or DCM), add a base such as sodium hydride or potassium carbonate.

    • Cool the mixture in an ice bath and add benzenesulfonyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Determination of pKa by Potentiometric Titration

This is a standard method for determining the acid dissociation constant.[14][15]

  • Sample Preparation: Prepare a ~1 mM solution of the test compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is an issue).

  • Titration Setup: Calibrate a pH meter using standard buffers (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Protocol 4: Determination of logP by the Shake-Flask Method

This is the gold standard for determining the partition coefficient.[16][17]

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and an organic phase (n-octanol). Saturate each phase with the other by vigorous mixing followed by separation.

  • Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 5: In Vitro Tyrosine Kinase Inhibition Assay

This is a representative protocol to assess the biological activity of the compounds.[18]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the tyrosine kinase enzyme, a suitable buffer (e.g., Tris-HCl with MgCl2 and DTT), and a specific peptide or protein substrate.

  • Inhibitor Addition: Add varying concentrations of the test compounds (dissolved in DMSO, ensuring the final DMSO concentration is low, e.g., <1%) to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time.

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based assay: Using a phosphotyrosine-specific antibody to detect the phosphorylated product.

    • Luminescence-based assay: Using a system that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Conclusion and Future Perspectives

The choice between a carboxylic acid and its bioisosteres is a nuanced decision that depends on the specific therapeutic target and the desired pharmacokinetic profile. While 5-Fluoro-1,3-benzodioxole-4-carboxylic acid provides a valuable starting point with its potential for strong target interactions, its tetrazole and N-acyl sulfonamide counterparts offer compelling advantages in terms of metabolic stability and potentially improved oral bioavailability. The strategic incorporation of fluorine can further modulate the electronic properties of these scaffolds, offering a fine-tuning mechanism for optimizing drug-target interactions.

The experimental protocols provided in this guide offer a robust framework for the synthesis and comparative evaluation of these and other related compounds. By systematically assessing their physicochemical and biological properties, researchers can make informed decisions to advance their drug discovery programs. The continued exploration of bioisosteric replacements for common functional groups will undoubtedly remain a fruitful area of research, leading to the development of safer and more effective medicines.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). An Intramolecular [2+3] Cycloaddition Route to Fused 5-Substituted-1H-tetrazoles. Organic Letters, 3(25), 4091–4094.
  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. Journal of Medicinal Chemistry, 56(19), 7475-7491.
  • Aureggi, V., & Sedelmeier, G. (2007). 1,3-Dipolar Cycloaddition: Click Chemistry for the Synthesis of 5-Substituted Tetrazoles.
  • BenchChem. (2025). Application Notes: 1H-Tetrazole as a Bioisostere for Carboxylic Acids in Drug Design.
  • Dranseikiene, D., et al. (2006). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 49(20), 6066-6075.
  • Broom, A. D., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances.
  • Barber, C. G., et al. (2018). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of Organic Chemistry, 83(21), 13499–13506.
  • Malik, M. A., et al. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 15-37.
  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres.
  • Dwyer, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(5), 1579-1584.
  • Promega Corpor
  • Sigma-Aldrich. (n.d.). Protein Tyrosine Kinase Assay Kit (PTK101) - Technical Bulletin.
  • Creative Bioarray. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • ResearchGate. (n.d.).
  • J. Phys. Org. Chem. 2019, 32, e3940.
  • PubChem. (n.d.). 2-Fluorobenzoic acid.
  • PubChem. (n.d.). 3-Fluorobenzoic acid.
  • PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid.
  • ChemicalBook. (n.d.). 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzoic acid.
  • NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid.
  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid.
  • PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.
  • Pharmaffiliates. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.
  • PubChem. (n.d.). Jzl184.
  • BOC Sciences. (n.d.). CAS 492444-08-3 5-Fluoro-1,3-benzodioxole-4-carboxylic acid.
  • Enamine. (n.d.). LogD/LogP Background.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Enamine. (n.d.).
  • Chemistry LibreTexts. (2023). 2.
  • PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • PubChem. (n.d.). 2-Fluorobenzoic acid.
  • PubMed. (n.d.). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • PubMed Central. (2020). Importance of Fluorine in Benzazole Compounds.
  • PubMed Central. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids.
  • PubChem. (n.d.). 4-Fluorobenzoic Acid.
  • PubMed. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.
  • OWL. (n.d.).

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid Derivatives

For researchers, medicinal chemists, and professionals in drug development, the 1,3-benzodioxole scaffold represents a privileged structure, appearing in numerous biologically active natural products and synthetic compou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,3-benzodioxole scaffold represents a privileged structure, appearing in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom and a carboxylic acid moiety to this core, specifically creating the 5-Fluoro-1,3-benzodioxole-4-carboxylic acid backbone, offers a tantalizing platform for the development of novel therapeutic agents. This guide provides an in-depth comparison of the potential biological activities of derivatives based on this core, drawing upon structure-activity relationship (SAR) studies of closely related analogues and outlining the experimental methodologies required for their evaluation.

The 5-Fluoro-1,3-benzodioxole-4-carboxylic Acid Core: A Promising Scaffold

The 1,3-benzodioxole ring system is a key pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The addition of a fluorine atom at the 5-position is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate electronic properties, which can significantly impact biological activity.[2] The carboxylic acid group at the 4-position provides a handle for further derivatization, such as the formation of amides and esters, allowing for the exploration of a diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide will explore the potential of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid derivatives in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Potential: SAR Insights from Related Benzodioxoles

While specific SAR studies on 5-Fluoro-1,3-benzodioxole-4-carboxylic acid derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on analogous 1,3-benzodioxole compounds. These studies provide a predictive framework for designing and evaluating new derivatives.

Key Structural Modifications and Their Impact on Anticancer Activity

Research on various 1,3-benzodioxole derivatives has highlighted several key structural features that influence their antiproliferative activity:

  • Amide and Ester Functionalities: The conversion of the carboxylic acid to amide or ester derivatives has been shown to be a fruitful strategy. For instance, a study on 1,3-benzodioxole-5-acetic acid derivatives revealed that a methyl ester, specifically 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, exhibited significant growth inhibitory activity against a panel of 52 human tumor cell lines.[1] This suggests that modification of the carboxylic acid group of our core structure is a critical avenue for exploration. Another study found that carboxamide-containing benzodioxole derivatives showed more potent anticancer activity compared to compounds with other functionalities.[4][5]

  • Substitution on Appended Aromatic Rings: The nature and position of substituents on aromatic rings attached to the benzodioxole core play a crucial role. In a series of 1-benzo[4][6]dioxol-5-yl-indoles, the introduction of a 3-N-benzo[2][6][7]oxadiazole or a 3-N-2-methylquinoline moiety resulted in compounds with IC50 values in the nanomolar range against leukemia and pancreatic cancer cell lines.[8] This indicates that the exploration of various heterocyclic and substituted aryl groups attached to our core scaffold could yield highly potent compounds.

  • Conjugation with Other Bioactive Moieties: The conjugation of the 1,3-benzodioxole moiety with other known anticancer agents or pharmacophores has been explored. For example, conjugating 1,3-benzodioxole derivatives with arsenicals led to compounds with improved anti-tumor efficiency.[9]

Comparative Anticancer Activity of Benzodioxole Derivatives

The following table summarizes the in vitro anticancer activity of selected 1,3-benzodioxole derivatives from various studies, providing a benchmark for the potential efficacy of novel 5-Fluoro-1,3-benzodioxole-4-carboxylic acid derivatives.

Compound ClassDerivative ExampleCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
Benzodioxole Acetic Acid Esters6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester52 human tumor cell linesConcentrations from 10⁻⁷ to 10⁻⁵ M[1]
Benzodioxole CarboxamidesCompound 2aHep3B (Liver)Arrested cell cycle in G2-M phase[4][5]
1-Benzo[4][6]dioxol-5-yl-indoles3-N-benzo[2][6][7]oxadiazole derivativeCCRF-CEM (Leukemia), MIA PaCa-2 (Pancreatic)328 - 644 nM[8]
Piperine DerivativesHJ1HeLa (Cervical), MDA-MB-231 (Breast)4-10 fold more potent than piperine[7]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

A standard method to evaluate the cytotoxic potential of new derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[10][11]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture Culture Cancer Cell Lines seed Seed Cells into 96-well Plates culture->seed treat Add Serial Dilutions of Test Compounds seed->treat incubate_treatment Incubate for 48-72 hours treat->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Potential: SAR Insights from Related Heterocycles

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The 1,3-benzodioxole scaffold has been incorporated into various structures exhibiting antimicrobial properties.

Key Structural Modifications and Their Impact on Antimicrobial Activity

SAR studies of related heterocyclic compounds offer valuable guidance for designing 5-Fluoro-1,3-benzodioxole-4-carboxylic acid derivatives with potential antimicrobial activity:

  • Influence of Halogen Substituents: In many classes of antimicrobial agents, halogenation is a key strategy to enhance potency. For pyrazole derivatives, it was found that moderate electron-withdrawing groups like halogens led to good activity. Notably, a fluoro-substituted hydrazone derivative showed the highest activity against Acinetobacter baumannii.[2] This strongly supports the potential benefit of the 5-fluoro substituent in our core structure.

  • The Role of the Carboxylic Acid and its Derivatives: The free carboxylic acid group can sometimes be detrimental to antimicrobial activity. In one study, a carboxylic acid functional group on an N-aryl moiety completely abolished the activity of the resulting molecule.[2] This highlights the importance of converting the carboxylic acid of our core structure into amides, hydrazones, or other derivatives to enhance antimicrobial efficacy.

  • Hydrazone and Related Moieties: The condensation of a carboxylic acid derivative (like a hydrazide) with aldehydes to form hydrazones is a common and effective strategy for generating potent antimicrobial agents.[12] This approach could be readily applied to our core structure.

Comparative Antimicrobial Activity of Related Compounds

The following table presents the antimicrobial activity of selected compounds, which can serve as a reference for evaluating new derivatives.

Compound ClassDerivative ExampleTarget Organism(s)Reported Activity (MIC)Reference
Pyrazole HydrazonesChloro derivativeAcinetobacter baumannii4 µg/mL[2]
Pyrazole HydrazonesFluoro and Bromo derivativesAcinetobacter baumannii8 µg/mL[2]
1,2,3-Thiadiazole Hydrazide-HydrazonesCompound 15 (with 5-nitro-2-furoyl moiety)Gram-positive bacteria1.95–15.62 µg/mL[12]
DihydropyrazolesPyrrolidinomethanone derivativeSarcina, Staphylococcus aureus80 nM, 110 nM[13]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely used technique for its determination.[14]

Step-by-Step Methodology:

  • Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This culture is then diluted to the final inoculum concentration.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

  • (Optional) MBC Determination: To determine the minimum bactericidal concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate after incubation.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_inoculum Prepare Standardized Microbial Inoculum serial_dilute Serially Dilute Test Compound in 96-well Plate inoculate Inoculate Wells with Microbial Suspension serial_dilute->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_mic Visually Inspect for Growth (Determine MIC) incubate->read_mic plate_for_mbc Plate from Clear Wells (for MBC) read_mic->plate_for_mbc

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Understanding the Compound: Hazard Profile and Reactivity 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a fluorinated organic compound. While specific haza...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Hazard Profile and Reactivity

5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a fluorinated organic compound. While specific hazard data for this exact compound is limited, the presence of the fluorine atom and the carboxylic acid functional group necessitates a cautious approach to its handling and disposal. Fluorinated organic compounds can exhibit unique reactivity and toxicity profiles.

Key Hazard Considerations:

  • Environmental Impact: Many fluorinated organic compounds are persistent in the environment. Therefore, proper disposal is crucial to prevent ecological contamination. Some related compounds are noted to be toxic to aquatic life.

  • Reactivity: The carboxylic acid group can react with bases. It is crucial to avoid mixing this compound with incompatible materials.[5]

Hazard ClassificationDescriptionSource
Acute Oral ToxicityMay be harmful if swallowed.[4]
Skin Corrosion/IrritationMay cause skin irritation.[2][3][4][6]
Serious Eye Damage/IrritationCauses serious eye irritation or damage.[1][2][3][4][6]
Aquatic ToxicityMay be toxic to aquatic life with long-lasting effects.

This table summarizes the potential hazards based on data for structurally similar compounds. A comprehensive risk assessment should be conducted before handling.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is a critical component of laboratory safety and environmental stewardship. This workflow provides a clear, logical progression from waste generation to final disposal.

Waste Identification and Segregation: The First Line of Defense

Proper segregation of chemical waste at the point of generation is paramount to prevent dangerous reactions and ensure compliant disposal.[7][8]

Step 1: Designate a Waste Container.

  • Select a container that is chemically compatible with 5-Fluoro-1,3-benzodioxole-4-carboxylic acid. A high-density polyethylene (HDPE) or glass container is generally suitable.[9]

  • Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof closure.[7]

Step 2: Label the Container.

  • Immediately label the waste container with "Hazardous Waste" and the full chemical name: "5-Fluoro-1,3-benzodioxole-4-carboxylic acid".[8]

  • Include the date of accumulation and the primary hazards (e.g., "Irritant," "Environmental Hazard").

Step 3: Segregate from Incompatibles.

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[8]

  • Crucially, do not mix this acidic waste with bases, strong oxidizing agents, or other incompatible chemical waste streams.[5] Store it away from such materials using physical barriers if necessary.[7]

Caption: Decision workflow for the disposal of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid.

Accumulation and Storage: Ensuring a Safe Holding Pattern

All laboratories generating hazardous waste are subject to regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][9]

  • Satellite Accumulation Areas (SAAs): Waste must be stored at or near the point of generation and under the control of laboratory personnel.[8]

  • Quantity Limits: For most laboratories, the SAA can accumulate up to 55 gallons of hazardous waste.[10]

  • Time Limits: Once a container is full, it must be moved to a central storage area within three days.[8] Partially filled containers may remain in the SAA for up to one year.[8] Academic laboratories may have slightly different regulations under Subpart K, which allows for storage up to six months with regular clean-outs.[7][10]

  • Inspections: Weekly documented inspections of SAAs are required to check for leaks and proper container management.[7][8]

Final Disposal: The Professional Hand-off

Under no circumstances should 5-Fluoro-1,3-benzodioxole-4-carboxylic acid be disposed of down the drain or in regular trash.[7][8]

The only acceptable method for the final disposal of this chemical is through a licensed hazardous waste disposal company. [9]

These companies have the expertise and facilities to manage hazardous chemical waste in compliance with all federal, state, and local regulations.[11]

Operational Steps for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures and contracts with hazardous waste vendors.

  • Provide a complete and accurate description of the waste. This includes the chemical name and any known hazards.

  • Schedule a waste pickup. Ensure that all containers are properly labeled and sealed before the scheduled pickup.

  • Maintain all disposal records. This documentation is essential for regulatory compliance and inspections.[11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

Personal Protective Equipment (PPE) is non-negotiable. When handling this chemical, always wear:

  • Chemical splash goggles and a face shield.[5]

  • Chemically resistant gloves (e.g., nitrile).

  • A lab coat or apron.[5]

  • In case of dust generation, respiratory protection is required.

Spill Response:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material to contain the spill.

  • Clean the Area: Decontaminate the spill area with an appropriate cleaning agent.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[5]

The Broader Context: Fluorinated Compounds and Regulatory Oversight

The disposal of fluorinated compounds is under increasing scrutiny. The EPA has proposed listing certain per- and polyfluoroalkyl substances (PFAS) as hazardous constituents under RCRA.[12][13] While 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is not currently on this list, this regulatory trend underscores the importance of responsible management of all fluorinated chemical waste. The primary disposal methods for such compounds are high-temperature incineration, placement in a hazardous waste landfill, or deep well injection.[14][15]

By adhering to the stringent protocols outlined in this guide, you are not only ensuring the safety of yourself and your colleagues but also contributing to the protection of our shared environment.

References

  • Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • The Acta Group. (2024). EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. Retrieved from [Link]

  • AALRR. (2024). EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. Retrieved from [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • LookChem. (n.d.). 1,3-Benzodioxole-4-carboxylicacid, 2,2-difluoro- MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

Comprehensive Safety Guide: Handling 5-Fluoro-1,3-benzodioxole-4-carboxylic acid This guide provides essential safety protocols and operational directives for the handling of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide: Handling 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

This guide provides essential safety protocols and operational directives for the handling of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid (CAS No. 492444-08-3). As a fluorinated aromatic carboxylic acid, this compound requires a rigorous and informed approach to safety. The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring both personal protection and environmental integrity. The foundation of this guide is a proactive safety culture, where understanding the causality behind each procedural step is paramount.

Hazard Assessment & Risk Analysis: A Proactive Approach

Understanding the intrinsic hazards of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid is the first step in establishing a safe operational plan. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, our assessment is logically derived from its structural motifs: a carboxylic acid and a fluorinated organic molecule.

  • Carboxylic Acid Group (-COOH): This functional group imparts acidic properties. While generally weak acids, they can be corrosive or irritating to the skin, eyes, and respiratory tract[1].

  • Fluorinated Organic Structure: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, suggests high thermal and chemical stability. This stability can translate to environmental persistence, necessitating specialized disposal protocols similar to those for other per- and polyfluoroalkyl substances (PFAS)[2][3][4]. Analogous fluorinated benzodioxole compounds are known to cause serious eye damage and skin irritation[5][6][7].

Hazard Identification Summary (Based on Analogous Compounds)
Hazard ClassificationPotential EffectRationale & Cited Evidence
Acute Toxicity (Oral) Harmful if swallowed.Based on data for structurally similar 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid[6].
Skin Corrosion/Irritation Causes skin irritation.A common hazard for carboxylic acids and documented for related benzodioxole compounds[1][5][7].
Serious Eye Damage/Irritation Causes serious eye damage/irritation.A significant risk noted for analogous compounds, potentially leading to severe injury[6][8].
STOT - Single Exposure May cause respiratory irritation.Inhalation of the powdered solid can irritate the respiratory system[5][9].
Aquatic Hazard Potentially toxic to aquatic life.A characteristic of similar fluorinated compounds, demanding prevention of environmental release[6].

Personal Protective Equipment (PPE) Protocol: An Integrated Safety System

The selection of PPE is not a checklist but a comprehensive system designed to provide a barrier against all potential routes of exposure.

First Line of Defense: Engineering Controls

All handling of 5-Fluoro-1,3-benzodioxole-4-carboxylic acid, especially when in powdered form or solution, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against inhalation of dust or vapors and contains any accidental spills. Ensure that the eyewash station and safety shower are unobstructed and have been recently tested[10].

Primary PPE Ensemble

This ensemble is mandatory for all personnel handling the compound.

PPE ComponentSpecificationRationale for Use
Eye & Face Protection Chemical splash goggles with indirect ventilation. A full-face shield worn over goggles is required when handling larger quantities (>10g) or during procedures with a high splash risk[2][11][12].Protects against splashes of the solid or its solutions, which can cause serious eye damage. The face shield offers a secondary barrier for the entire face[6].
Hand Protection Nitrile or Butyl rubber gloves. Double-gloving is strongly recommended[11][12].Provides a robust barrier against skin contact. Nitrile offers good splash protection for many acids[13]. Double-gloving minimizes exposure risk from undetected pinholes or tears and allows for safe removal of the outer contaminated glove[2].
Body Protection Flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat[2][12].Protects against incidental contact and small splashes. The apron provides an additional layer of protection against corrosive spills.
Footwear Closed-toe, liquid-resistant leather or chemical-resistant shoes[12].Protects feet from spills. Porous shoes (e.g., canvas) are strictly forbidden as they absorb chemicals.
Respiratory Protection Generally not required if work is performed within a certified fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with cartridges for acid gases and particulates (P100) is necessary[2][10].A fume hood is the primary method of respiratory protection. A respirator is a critical backup for emergency situations where engineering controls are compromised.

Safe Handling & Operational Workflow

A systematic workflow minimizes risk and ensures that safety is integrated into every step of the experimental process.

Pre-Handling & Preparation
  • Verify Engineering Controls: Confirm the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Gather all necessary chemicals, solvents, and equipment and place them inside the fume hood to minimize traffic in and out of the workspace.

  • Review Procedures: Read through the entire experimental protocol and this safety guide before beginning.

  • Don PPE: Put on all required PPE in the correct order (lab coat, then gloves, then eye/face protection).

Step-by-Step Handling Procedure (Example: Weighing & Dissolving)
  • Handle the solid compound carefully to avoid generating dust. Use a spatula to transfer the material.

  • Weigh the compound on a tared weigh boat within the fume hood or in an enclosed balance.

  • Place the stir plate and vessel for dissolution inside the fume hood.

  • Slowly add the weighed solid to the solvent while stirring to prevent splashing.

  • Securely cap the solution once prepared.

Post-Handling & Decontamination
  • Decontaminate all non-disposable equipment that has come into contact with the chemical.

  • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

  • Properly label and seal all waste containers as described in Section 5.

  • Doff PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare skin. The outer pair of gloves should be removed first.

  • Wash hands thoroughly with soap and water after all work is complete[5].

Workflow for Safe Chemical Handling

G cluster_prep Preparation cluster_handling Active Handling cluster_cleanup Cleanup & Disposal prep_space 1. Prepare Workspace (Fume Hood & Safety Gear) don_ppe 2. Don PPE Ensemble (Coat, Gloves, Goggles) prep_space->don_ppe Pre-Task handle_chem 3. Handle Chemical (Weighing, Transfers) don_ppe->handle_chem Begin Work decon 4. Decontaminate (Glassware & Surfaces) handle_chem->decon Work Complete dispose 5. Segregate Waste (Solid, Liquid, PPE) decon->dispose doff_ppe 6. Doff PPE Safely dispose->doff_ppe wash 7. Wash Hands doff_ppe->wash

Caption: Logical workflow from preparation to final safety checks.

Emergency Procedures: Rapid & Correct Response

In the event of an exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][5]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2][5]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration[5][6]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person plenty of water to drink[6][8]. Seek immediate medical attention.

  • Small Spill (inside fume hood): Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled, sealed container for hazardous waste disposal[2].

  • Large Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's emergency response team immediately[2].

Waste Management & Disposal Plan

The disposal of fluorinated organic compounds is strictly regulated to prevent environmental contamination.

  • Waste Segregation: All waste containing 5-Fluoro-1,3-benzodioxole-4-carboxylic acid must be collected in separate, clearly labeled, and compatible waste containers[2]. Do not mix with other waste streams.

    • Solid Waste: Unused chemical, contaminated absorbents, and weigh boats.

    • Liquid Waste: Solutions containing the compound. Specify all solvents on the label.

    • Contaminated PPE: Used gloves, aprons, etc., should be collected in a designated solid waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Irritant, Ecotoxic).

  • Disposal Method: Never dispose of this chemical down the drain[9]. The primary recommended disposal methods for fluorinated compounds are:

    • High-Temperature Incineration: A chemical incinerator equipped with an afterburner and scrubber is necessary to break the strong carbon-fluorine bond[4][14].

    • Hazardous Waste Landfill: Disposal in a licensed hazardous waste landfill is an alternative, though it contains the substance rather than destroying it[3][4].

All disposal activities must be conducted through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • What PPE Should You Wear When Handling Acid 2024? LeelineWork. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? Quora. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • 2,2-Difluoro-1,3-benzodioxole-4-carboxylicacid MSDS. LookChem. [Link]

  • MSDS of 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylic acid. Capot Chemical Co., Ltd. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-1,3-benzodioxole-4-carboxylic acid
Reactant of Route 2
5-Fluoro-1,3-benzodioxole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.